m-PEG4-CH2-alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSXSTKNKZJEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-4-ethanol (m-PEG4-CH2-alcohol), a discrete PEG linker widely utilized in bioconjugation, drug delivery, and pharmaceutical development. This document outlines its core chemical and physical properties, provides a detailed synthesis protocol, and describes its application in modifying biological molecules.
Core Properties and Specifications
This compound, also known as tetraethylene glycol monomethyl ether, is a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It features a terminal hydroxyl group, which serves as a versatile handle for chemical modification, and a methoxy-capped PEG chain that imparts hydrophilicity and biocompatibility to the conjugates. The defined length of four ethylene (B1197577) glycol units ensures monodispersity and precise control over the linker length in bioconjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Sources |
| Synonyms | Tetraethylene Glycol Monomethyl Ether, mPEG4-alcohol, Methyl-PEG4-alcohol, 3,6,9,12-Tetraoxatridecanol, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | [1][2] |
| CAS Number | 23783-42-8 | [1][2][3] |
| Molecular Formula | C9H20O5 | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2][] |
| Appearance | Clear, colorless to very slightly yellow liquid | [2][] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water and many organic solvents | [2] |
| Density | 1.045 g/cm³ | [2][][] |
| Boiling Point | 285.4 °C at 760 mmHg | [2][][] |
| Melting Point | -39 °C | [][] |
| Storage | Store at -20°C, keep in dry and avoid sunlight | [1][3][] |
Synthesis of this compound
The synthesis of this compound can be achieved through the mono-alkylation of tetraethylene glycol. This process involves the selective reaction of one of the terminal hydroxyl groups.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from tetraethylene glycol.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.[6]
-
Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane.[6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the mono-propargyl-PEG4-alcohol.[6]
Applications in Bioconjugation
The terminal hydroxyl group of this compound is a key reactive site that allows for its incorporation into larger molecular constructs. It can be oxidized to an aldehyde or a carboxylic acid, or undergo substitution to introduce other functionalities, enabling conjugation to a wide array of molecules such as proteins, peptides, and antibodies.[7] This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic profiles of the modified biomolecules.
Experimental Workflow: General Bioconjugation
The following diagram illustrates a general workflow for the bioconjugation of a protein using this compound as a starting point for linker synthesis.
Experimental Protocol: Reductive Amination of a Protein with m-PEG4-CH2-aldehyde
This protocol describes the conjugation of an aldehyde-functionalized PEG linker (derived from this compound) to a protein via reductive amination.
Objective: To covalently link m-PEG4-CH2-aldehyde to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., 100 mM MES, pH 6.0)
-
m-PEG4-CH2-aldehyde
-
Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in deionized water, freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer.
-
PEGylation Reaction:
-
Add m-PEG4-CH2-aldehyde to the protein solution to achieve a 10- to 50-fold molar excess.
-
Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.[9]
-
Purification: Purify the PEGylated conjugate using a suitable method like size-exclusion chromatography to remove excess reagents.[8]
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its application in creating antibody-drug conjugates (ADCs) places it within the broader context of targeted cancer therapy. The following diagram illustrates the logical relationship of an ADC in targeted therapy.
References
- 1. biochempeg.com [biochempeg.com]
- 2. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]
- 3. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
m-PEG4-CH2-alcohol chemical structure
An In-depth Technical Guide to m-PEG4-CH2-alcohol
This technical guide provides a comprehensive overview of this compound, a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and materials science. This document details its chemical properties, synthesis, and key applications, including experimental protocols and visualizations of relevant workflows.
Introduction
This compound, also known as tetraethylene glycol monomethyl ether, is a discrete PEG (dPEG®) linker characterized by a methoxy-capped terminus and a reactive primary alcohol at the other end. The "PEG4" designation indicates four repeating ethylene (B1197577) glycol units. These linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and biomolecules.[1][2] The defined length of the PEG chain allows for precise control over the physicochemical properties of the resulting conjugates.[3] Its hydrophilic nature is instrumental in increasing the solubility of hydrophobic compounds in aqueous solutions.[4][5][6]
The terminal hydroxyl group is a versatile functional handle that can be further modified into other reactive groups such as aldehydes, carboxylic acids, or amines, enabling covalent attachment to a wide array of molecules.[4][6] This adaptability makes m-PEG4-alcohol a foundational building block in the synthesis of more complex heterobifunctional linkers used in the development of antibody-drug conjugates (ADCs), PROTACs, and for surface modification of nanoparticles and medical devices.[1][7][8]
Chemical Structure and Properties
The chemical structure of m-PEG4-alcohol consists of a methyl ether cap at one end of a tetraethylene glycol chain, and a primary alcohol at the other.
Chemical Structure:
CH₃O-(CH₂CH₂O)₄-H
Physicochemical Data
The key physicochemical properties of m-PEG4-alcohol are summarized in the table below. This data is essential for calculating molar equivalents in chemical reactions and for the analytical characterization of the compound and its conjugates.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | [][10][] |
| Synonyms | Tetraethylene Glycol Monomethyl Ether, mPEG4-OH, Methyl-PEG4-alcohol | [10][12] |
| CAS Number | 23783-42-8 | [6][][10] |
| Molecular Formula | C₉H₂₀O₅ | [][10][] |
| Molecular Weight | 208.25 g/mol | [][10][] |
| Appearance | Colorless to very slightly yellow liquid | [4][][] |
| Purity | ≥95% - >98% | [6][][10] |
| Solubility | Miscible in water; soluble in many organic solvents | [4][][] |
| Density | 1.045 g/cm³ | [][][12] |
| Boiling Point | 285.4 °C at 760 mmHg | [][] |
| Melting Point | -39 °C | [][] |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [6][][10] |
Synthesis
The laboratory synthesis of m-PEG4-alcohol (tetraethylene glycol monomethyl ether) can be achieved through several methods. A common laboratory-scale approach is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In this case, it involves the mono-alkylation of tetraethylene glycol.
A general procedure involves:
-
Alkoxide Formation: Tetraethylene glycol is reacted with a strong base, such as sodium hydride (NaH), to deprotonate one of the terminal hydroxyl groups, forming an alkoxide. This reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Alkylation: The resulting alkoxide is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form the methyl ether at one end.
-
Purification: The final product is purified from the reaction mixture, often by extraction and column chromatography, to isolate the monofunctionalized m-PEG4-alcohol from unreacted starting material and bifunctionalized byproducts.
Applications and Experimental Protocols
The primary application of m-PEG4-alcohol is as a precursor for synthesizing more complex PEG linkers for bioconjugation. The terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used to couple the PEG chain to biomolecules.
Key Applications
-
Bioconjugation: Used to improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and small molecule drugs.[1]
-
Drug Delivery: Employed in the formulation of nanoparticles and liposomes to create a "stealth" layer that reduces clearance by the immune system.[1]
-
Surface Modification: Grafted onto surfaces of medical devices and diagnostic tools to reduce biofouling and improve biocompatibility.[1]
-
PROTACs: Used as a hydrophilic spacer in the design of Proteolysis Targeting Chimeras.
Experimental Protocol: Oxidation of m-PEG4-alcohol to m-PEG4-aldehyde
This protocol describes the conversion of the terminal alcohol of m-PEG4-alcohol to an aldehyde, a functional group reactive towards amines in the presence of a reducing agent (reductive amination). The Swern oxidation is a reliable method for this transformation.[13]
Objective: To synthesize m-PEG4-CH2-aldehyde via Swern oxidation of m-PEG4-alcohol.
Materials:
-
m-PEG4-alcohol (1.0 eq.)
-
Oxalyl chloride (1.5 eq.)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (3.0 eq.)
-
Triethylamine (TEA) (4.0 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride is slowly added to the cooled DCM. Following this, a solution of anhydrous DMSO in DCM is added dropwise, ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.[13]
-
Alcohol Addition: A solution of m-PEG4-alcohol in DCM is added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 45 minutes.[13]
-
Base Addition: Triethylamine is added dropwise to the reaction mixture. After the addition is complete, the mixture is stirred for another 45 minutes at -78 °C and then allowed to warm to room temperature.[13]
-
Workup: The reaction is quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[13]
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure m-PEG4-CH2-aldehyde.[13]
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships involving m-PEG4-alcohol and its derivatives.
Caption: General workflow for biomolecule PEGylation starting from m-PEG4-alcohol.
Caption: Chemical derivatization pathways of the m-PEG4-alcohol terminal group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. cenmed.com [cenmed.com]
- 6. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]
- 7. This compound [myskinrecipes.com]
- 8. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. mPEG4-OH | CAS:23783-42-8 | Biopharma PEG [biochempeg.com]
- 12. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG4-CH2-alcohol: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-4-CH2-alcohol (m-PEG4-CH2-alcohol), a discrete PEG linker increasingly utilized in advanced drug development and bioconjugation. This document details its core physicochemical properties, provides detailed experimental protocols for its activation and subsequent use, and illustrates its role in the synthesis of sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) derivative. It consists of a methoxy-capped four-unit PEG chain, providing a defined length and hydrophilicity, and a terminal primary alcohol which serves as a versatile chemical handle for further modification.[1] This structure offers precise control over linker length and ensures product homogeneity, which is critical in the development of therapeutic conjugates.[2]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethanol (for m-PEG4-alcohol) | [3] |
| Molecular Formula | C₁₀H₂₂O₅ | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| CAS Number | 145526-76-7 | [2] |
| Appearance | Clear, colorless to very slightly yellow liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in water and many organic solvents | [2] |
Applications in Drug Development
The primary application of this compound lies in its use as a hydrophilic spacer in complex bioconjugates.[1] The PEG chain enhances the aqueous solubility of hydrophobic molecules, can reduce immunogenicity, and improve the pharmacokinetic profile of therapeutic agents by increasing their hydrodynamic size.[][5] It is a key building block in the modular synthesis of ADCs and PROTACs, where the linker's length and flexibility are critical for efficacy.[6][7][8]
Experimental Protocols
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules. Therefore, a critical initial step is the activation of this alcohol into a better leaving group, most commonly a sulfonate ester like a tosylate or mesylate.[9][10] This activated PEG can then be converted to a variety of other functional groups (e.g., azide, amine, maleimide) for specific conjugation chemistries.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[10]
Materials:
-
This compound
-
p-toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (B92270)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, and ice bath
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with continuous stirring.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Workflow for PROTAC Synthesis using a Functionalized PEG Linker
This protocol outlines the modular synthesis of a PROTAC, which involves the sequential coupling of a Protein of Interest (POI) ligand and an E3 ligase ligand to a bifunctionalized PEG linker derived from activated this compound.[6][7]
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne)
-
E3 Ligase ligand with a suitable functional group
-
Heterobifunctional PEG4 linker (e.g., Amine-PEG4-Carboxylic Acid, Azide-PEG4-NHS ester)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
Methodology:
-
First Coupling Reaction: In an anhydrous solvent, dissolve the POI ligand (1.0 equivalent) and the heterobifunctional PEG linker (1.1 equivalents). Add the appropriate coupling reagents and base. Stir at room temperature for 4-12 hours.
-
Purification of Intermediate: Purify the resulting POI-linker conjugate using an appropriate method, such as preparative HPLC, to remove unreacted starting materials.
-
Second Coupling Reaction: Dissolve the purified POI-linker conjugate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in an anhydrous solvent. Add the appropriate coupling reagents and base. Stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
Final Purification: Purify the final PROTAC product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving PEG linkers in drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. m-PEG4-aldehyde | C10H20O5 | CID 51341010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG4-CH2-alcohol (CAS: 145526-76-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG4-CH2-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) linker used in bioconjugation, drug delivery, and materials science. This document details its chemical properties, synthesis, and functionalization protocols, and its role in modifying the pharmacokinetic profiles of therapeutic molecules.
Core Concepts and Properties
This compound, systematically named 3-(methoxy(tetraethylene glycol)oxy)propan-1-ol, is a bifunctional molecule featuring a hydrophilic methoxy-capped tetraethylene glycol chain and a terminal primary alcohol. This structure provides a balance of aqueous solubility and a reactive handle for further chemical modification.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 145526-76-7 | [1][2][3][4][5] |
| Molecular Formula | C10H22O5 | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Clear, colorless to very slightly yellow liquid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in water and many organic solvents | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common strategy involves the reduction of a corresponding ester precursor, which provides a reliable method to obtain the terminal hydroxyl functionality.[1]
Objective: To synthesize this compound from an m-PEG4-(CH2)2-COOR ester precursor.
Materials:
-
m-PEG4-(CH2)2-COOR ester
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Saturated aqueous sodium sulfate (B86663) (Na2SO4) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., gradient of methanol (B129727) in dichloromethane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the m-PEG4-(CH2)2-COOR ester in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of LiAlH4 in diethyl ether to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude this compound by column chromatography on silica gel. Due to the polar nature of the PEG chain, a polar eluent system, such as a gradient of 1-10% methanol in dichloromethane (B109758), is often effective.[1][6]
Functionalization of the Terminal Alcohol
The terminal hydroxyl group of this compound is a versatile functional handle that can be converted into other reactive groups for bioconjugation.[1] Common derivatizations include oxidation to an aldehyde or carboxylic acid, or conversion to a sulfonate ester (e.g., tosylate) for subsequent nucleophilic substitution.
Objective: To convert the terminal alcohol of this compound to an aldehyde.
Materials:
-
This compound
-
Sulfur trioxide pyridine (B92270) complex (SO3·py)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Dissolve this compound in a mixture of anhydrous DMSO and DCM under an inert atmosphere.
-
Add triethylamine to the solution.
-
In a separate flask, prepare a solution of the sulfur trioxide pyridine complex in anhydrous DMSO.
-
Slowly add the SO3·py solution to the alcohol solution at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.[6]
Role in Drug Delivery and Bioconjugation
PEG linkers like this compound are integral to modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and other targeted therapies. The process of attaching PEG chains, known as PEGylation, imparts several beneficial properties to therapeutic molecules.[][8]
Key Advantages of PEGylation:
-
Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of hydrophobic drugs, aiding in formulation and administration.[8][9][10]
-
Prolonged Circulation Time: PEGylation increases the hydrodynamic size of a molecule, which reduces its clearance by the kidneys, leading to a longer half-life in the bloodstream.[8][9][11]
-
Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the risk of an immune response.[9]
-
Improved Pharmacokinetics: By extending circulation time and improving stability, PEG linkers can lead to more favorable pharmacokinetic profiles, allowing for less frequent dosing.[][11]
While generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed in some cases, which can lead to accelerated drug clearance.[8][12] The methoxy (B1213986) group on mPEG has been implicated as a potential contributor to this immunogenicity.[12]
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and reactive terminal alcohol group enable the precise modification of therapeutic molecules to enhance their pharmacological properties. Understanding the synthesis and functionalization of this linker is crucial for its effective application in creating next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Buy Research Chemicals | Products | Biosynth [biosynth.com]
- 3. CAS Number Search List | AxisPharm [axispharm.com]
- 4. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]
- 5. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. Application of PEG Linker | AxisPharm [axispharm.com]
- 12. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG4-CH2-alcohol solubility properties
An In-depth Technical Guide on the Solubility Properties of m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, also known as 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol. This discrete polyethylene (B3416737) glycol (dPEG®) derivative is a valuable tool in bioconjugation, drug delivery, and as a linker in various chemical syntheses. Its solubility is a critical parameter for its application, influencing reaction conditions, formulation, and biological interactions.
Core Physicochemical Properties
This compound is a monofunctional PEG derivative characterized by a methoxy-capped tetraethylene glycol chain terminating in a primary alcohol. This structure provides a defined spacer length and confers specific physicochemical properties essential for its use in research and development.[1] The terminal hydroxyl group serves as a versatile reactive handle for further chemical modification, while the hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.[1][2][3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | [] |
| Synonyms | Tetraethyleneglycol Monomethyl Ether, m-PEG4-alcohol | [] |
| CAS Number | 23783-42-8 | [] |
| Molecular Formula | C9H20O5 | [] |
| Molecular Weight | 208.25 g/mol | [] |
| Appearance | Colorless Liquid | [] |
| Density | 1.045 g/cm³ | [] |
| Melting Point | -39 °C | [] |
| Boiling Point | 285.4 °C at 760 mmHg | [] |
Solubility Profile
The solubility of a PEG derivative is governed by its molecular weight, end-group functionality, and the nature of the solvent.[6] The this compound, being a short-chain PEG, exhibits broad solubility in aqueous and polar organic solvents. This is primarily due to the ether oxygens and the terminal hydroxyl group, which can readily form hydrogen bonds with protic solvents.[6][7] The hydrophilic PEG spacer is a key feature that increases solubility in aqueous media.[2][3]
While specific quantitative solubility data for this compound is limited, a comprehensive qualitative profile can be compiled from supplier data and the known behavior of structurally similar PEG molecules.[6]
Table 2: Qualitative Solubility Profile of this compound
| Solvent Class | Specific Solvents | Solubility Profile | Rationale |
| Aqueous | Water, Buffers (e.g., PBS) | Miscible | The compound is miscible in water.[] The hydrophilic nature of the ethylene (B1197577) glycol units and the terminal hydroxyl group allows for high solubility in aqueous solutions.[6] |
| Polar Protic | Methanol, Ethanol | Soluble / Miscible | General polyethylene glycols are soluble in alcohols.[6][] |
| Polar Aprotic | DMSO, DMF, DCM, THF, Acetonitrile | Generally Soluble | PEGs exhibit good solubility in many polar aprotic solvents.[6] |
| Nonpolar | Hexane, Toluene | Insoluble / Slightly Soluble | PEGs are typically insoluble in nonpolar hydrocarbon solvents.[6] |
Experimental Protocols
Determining the precise solubility of a compound is crucial for its application. The equilibrium solubility can be determined using the shake-flask method, a widely accepted and robust technique.
Protocol: Determination of Equilibrium Solubility via Shake-Flask Method
This protocol provides a generalized methodology for determining the solubility of this compound in a specific solvent at a controlled temperature.
1. Materials:
- This compound
- Solvent of interest (e.g., deionized water, PBS buffer, ethanol)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- Calibrated analytical instrumentation (e.g., HPLC-RI, GC-FID, or quantitative NMR)
2. Procedure:
- Preparation: Add an excess amount of this compound to a vial. The excess solid/liquid phase should be clearly visible.
- Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
- Phase Separation: After equilibration, let the vial stand undisturbed to allow undissolved material to settle.
- Sampling: Carefully withdraw a sample from the clear, supernatant layer.
- Filtration: Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Analysis: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in standard units such as mg/mL or mol/L, specifying the solvent and temperature.
Logical Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the shake-flask method of solubility determination.
References
The m-PEG4-CH2-alcohol Hydrophilic Spacer: A Technical Guide to Enhancing Bioconjugate Performance
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced therapeutics, the precise engineering of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. The linker, a seemingly simple component, plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of these complex molecules. This technical guide provides an in-depth exploration of the m-PEG4-CH2-alcohol hydrophilic spacer, a discrete polyethylene (B3416737) glycol (PEG) linker that has garnered significant attention for its ability to overcome key challenges in drug development. We will delve into the core benefits of this spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Benefits of the this compound Hydrophilic Spacer
The this compound spacer, characterized by a methoxy-terminated tetraethylene glycol chain, offers a multitude of advantages in bioconjugation, primarily stemming from its inherent hydrophilicity and defined length.[1]
-
Enhanced Hydrophilicity and Solubility: A major hurdle in the development of bioconjugates is the often poor aqueous solubility of potent payloads. The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the conjugate, mitigating the risk of aggregation, which can diminish efficacy and trigger an immune response.[][3] This improved solubility is crucial for formulation, preventing aggregation, and enhancing bioavailability.[4]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for improving the pharmacokinetic (PK) profile of a therapeutic.[5] The m-PEG4 spacer increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend the drug's circulation half-life.[] This leads to improved drug exposure at the target site and a better overall therapeutic index.[]
-
Reduced Immunogenicity: The PEG4 spacer can form a protective hydration layer around the bioconjugate.[] This "shielding" effect can mask immunogenic epitopes on the payload or the protein, reducing the risk of an adverse immune response.[6]
-
Flexible and Defined Spacer: The tetraethylene glycol chain provides a flexible spacer of a defined length. In complex constructs like ADCs and PROTACs, this spacing is critical for ensuring that the conjugated molecule can interact effectively with its target without steric hindrance.[4] The monodisperse nature of the PEG4 spacer ensures batch-to-batch consistency, a crucial factor for manufacturing and regulatory approval.[]
-
Versatile Chemical Handle: The terminal hydroxyl group of this compound is a versatile chemical handle that can be readily modified. It can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups to enable conjugation to a wide array of molecules.[1][7]
Quantitative Data
The inclusion of an m-PEG4 spacer significantly impacts the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key quantitative data, providing a comparative overview of the benefits of PEGylation.
Table 1: Physicochemical Properties of m-PEG4-alcohol and Related Derivatives
| Property | m-PEG4-alcohol | m-PEG4-(CH2)3-alcohol | m-PEG4-acid | m-PEG4-CH2-methyl ester |
| CAS Number | 23783-42-8[] | 145526-76-7[1] | 67319-28-2[8] | 1920109-55-2[8] |
| Molecular Formula | C9H20O5[] | C10H22O5[1] | C10H20O6[8] | C11H22O6[8] |
| Molecular Weight ( g/mol ) | 208.25[] | 222.28[1] | 236.26[8] | 250.29[8] |
| Appearance | Colorless Liquid[] | Clear, colorless to slightly yellow liquid[1] | - | Colorless to pale yellow liquid or oil[8] |
| Solubility | Miscible in water[] | Soluble in water and most organic solvents[10] | Soluble in water[8] | Soluble in water and most organic solvents[8] |
| Purity | >98%[] | ≥98%[1] | >98%[8] | >95%[8] |
| logP | -0.6[] | - | - | - |
Table 2: Impact of PEG4 Spacer on Antibody-Drug Conjugate (ADC) Properties
| Parameter | ADC with Hydrophobic Linker | ADC with PEG4 Spacer | Rationale for Improvement |
| Solubility in Aqueous Buffer | Low, prone to aggregation[3] | High, stable in solution[3] | The hydrophilic PEG chain increases the overall polarity of the ADC.[3] |
| Aggregation Propensity (High DAR) | High[3] | Low[3] | The PEG spacer masks the hydrophobicity of the payload, preventing intermolecular interactions.[3] |
| Drug-to-Antibody Ratio (DAR) Achievability | Limited by aggregation[11] | Higher DARs are achievable without compromising stability.[12] | Improved solubility allows for the attachment of more drug molecules. |
| In Vitro Cytotoxicity (IC50) | Potent | Generally maintained, may be slightly reduced due to steric hindrance[11] | The primary determinant of cytotoxicity is the payload itself. |
| Plasma Stability | Variable | High[7] | The stable linkages formed and the protective nature of the PEG chain contribute to stability. |
| Thermal Stability (Tm) | Often decreased with increasing DAR[13] | Can be maintained or improved compared to non-PEGylated counterparts at high DARs.[13] | The PEG spacer can mitigate the destabilizing effect of hydrophobic payloads.[13] |
Table 3: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic | PEG Moiety | Half-life (t½) | Systemic Clearance (CL) | Key Finding |
| Interferon Alfa-2a | None | 2-3 hours[14] | High[14] | PEGylation significantly extends the half-life, allowing for less frequent dosing.[14] |
| Peginterferon Alfa-2a | 40 kDa branched PEG | ~80 hours[14] | Low[14] | |
| Filgrastim (G-CSF) | None | 3-4 hours[15] | High[15] | PEGylation reduces renal clearance, leading to a prolonged duration of action.[15] |
| Pegfilgrastim | 20 kDa linear PEG | 15-80 hours[15] | Low[15] | |
| Doxorubicin | None | Minutes | Rapid | PEGylation in the form of liposomal encapsulation with a PEG coating dramatically increases circulation time. |
| Pegylated Liposomal Doxorubicin | 2 kDa PEG | ~55 hours | Slow |
Signaling Pathways and Mechanisms of Action
The this compound spacer is a critical component in the design of sophisticated bioconjugates that interact with specific cellular pathways.
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
ADCs are designed to deliver a potent cytotoxic payload to antigen-expressing cancer cells.[6] The m-PEG4 spacer within the linker plays a crucial role in the stability and solubility of the ADC in circulation, ensuring it reaches the target cell.[12]
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[8]
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] The PEG4 spacer is a commonly used linker in PROTAC design, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its subsequent conjugation to an antibody, a common application in the development of ADCs.
Oxidation of this compound to m-PEG4-CH2-acid
Objective: To convert the terminal alcohol of the PEG spacer to a carboxylic acid for subsequent activation and conjugation to amines.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or a milder oxidizing agent like TEMPO/bleach
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding isopropanol (B130326) until the green color persists.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude m-PEG4-CH2-acid by silica gel column chromatography.
Activation of m-PEG4-CH2-acid to an NHS Ester
Objective: To activate the carboxylic acid of the PEG linker to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.
Materials:
-
m-PEG4-CH2-acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve m-PEG4-CH2-acid in anhydrous DCM or DMF.
-
Add 1.2 equivalents of NHS to the solution.
-
Add 1.2 equivalents of EDC to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
The resulting solution containing the m-PEG4-CH2-NHS ester can be used directly in the next step or purified by silica gel chromatography.[16]
Conjugation of m-PEG4-CH2-NHS Ester to an Antibody
Objective: To conjugate the activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
m-PEG4-CH2-NHS ester solution in an organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Add the calculated volume of the m-PEG4-CH2-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v).[16]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[11]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11]
-
Purify the resulting antibody-PEG conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.[16]
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Experimental Workflow Visualization
A well-defined workflow is crucial for the successful synthesis and characterization of bioconjugates utilizing the this compound spacer.
Caption: A streamlined workflow for the preparation of a bioconjugate using an m-PEG4 spacer.
Conclusion
The this compound hydrophilic spacer is a versatile and powerful tool in the design and synthesis of advanced biotherapeutics. Its inherent hydrophilicity, defined length, and chemical versatility contribute significantly to improving the physicochemical and pharmacokinetic properties of complex molecules like ADCs and PROTACs. By enhancing solubility, reducing aggregation, and extending circulation half-life, the m-PEG4 spacer addresses some of the most pressing challenges in drug development, ultimately paving the way for more effective and safer therapies. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of bioconjugate chemistry.
References
- 1. This compound | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PEGylated versus non-PEGylated drugs: A cross-sectional analysis of adverse events in the FDA Adverse Event Reporting System (FAERS) Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Hydroxyl Group: A Gateway to Functionalizing m-PEG4-CH2-alcohol for Advanced Drug Delivery and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The methoxy-poly(ethylene glycol)-4-CH2-alcohol (m-PEG4-CH2-alcohol) molecule is a discrete and heterobifunctional linker of significant interest in the fields of drug delivery, bioconjugation, and materials science. Its structure, featuring a chemically inert methoxy-capped tetraethylene glycol chain, provides hydrophilicity and biocompatibility. However, the core of its versatility lies in its terminal primary hydroxyl (-OH) group. This guide provides a comprehensive examination of the hydroxyl group's function, detailing its chemical reactivity, key transformations, and the experimental protocols necessary to leverage its potential for creating advanced therapeutic and diagnostic agents.
The Pivotal Role of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound is a primary alcohol. In its native state, it exhibits relatively low reactivity. However, it serves as the principal site for chemical modification, acting as a versatile handle for the covalent attachment of a wide array of functional moieties.[1] The strategic conversion of this hydroxyl group is the foundational step in the synthesis of advanced PEG linkers, enabling the conjugation of PEG chains to proteins, peptides, small molecule drugs, and nanoparticles.[1] This process, known as PEGylation, is instrumental in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[2]
The monofunctional nature of this compound, with its inert methoxy (B1213986) terminus, is a crucial feature that prevents undesirable cross-linking between biomolecules during conjugation reactions.[2] This ensures a high degree of control and homogeneity in the final conjugate.
Key Chemical Transformations of the Hydroxyl Group
The hydroxyl group can be transformed into a variety of more reactive functional groups through several well-established chemical reactions. The three primary pathways for the functionalization of the hydroxyl group on this compound are:
-
Activation to a Good Leaving Group: Conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.
-
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. These carbonyl compounds are valuable intermediates for further conjugation.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form stable ester linkages, a common method for attaching small molecule drugs.
These transformations are depicted in the signaling pathway diagram below.
Caption: Key functionalization pathways of the terminal hydroxyl group of this compound.
Quantitative Data on Functionalization Reactions
The efficiency of these transformations is critical for the successful synthesis of PEGylation reagents. The following tables summarize representative quantitative data for the key reactions involving the hydroxyl group of short-chain PEG alcohols.
Table 1: Activation of the Hydroxyl Group via Tosylation
| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetraethylene glycol | Tosyl chloride, NaOH | THF/Water | 0 | 2 | 90.1 | [3] |
Table 2: Oxidation of the Hydroxyl Group
| Oxidation Method | Oxidizing Agents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | DCM | -78 to RT | 1-2 | High-yielding | [1] |
| Parikh-Doering Oxidation | SO3-Pyridine, DMSO, Triethylamine | DCM | 0 to RT | 1-4 | >90 (for unhindered substrates) | [4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM | Room Temperature | 0.5-4 | High-yielding | [1] |
Table 3: Esterification of the Hydroxyl Group
| Esterification Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Fischer Esterification | Carboxylic acid, H2SO4 | Alcohol | Reflux | 2-24 | 65-97 (depends on reactant ratio) | [5][6] |
| DCC Coupling | Carboxylic acid, DCC, DMAP | DCM | 0 to RT | 3 | 76-81 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chemical transformations. The following is a generalized experimental workflow, followed by specific protocols for each key reaction.
Caption: A generalized workflow for the chemical functionalization of this compound.
Protocol for Tosylation of this compound
This protocol is adapted from a procedure for the tosylation of tetraethylene glycol.[3]
-
Materials: this compound, Toluene sulfonyl chloride (TsCl), Sodium hydroxide (B78521) (NaOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Deionized water, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in THF.
-
Add a solution of NaOH (0.33 equivalents) dissolved in deionized water.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of TsCl (1 equivalent) in THF dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 2 hours.
-
Pour the reaction mixture into deionized water.
-
Separate the aqueous layer and extract with DCM.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the m-PEG4-CH2-tosylate.
-
Protocol for Swern Oxidation of this compound to m-PEG4-CH2-aldehyde
This protocol is a general procedure for Swern oxidation.[1]
-
Materials: this compound, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.1-2.0 equivalents), followed by the dropwise addition of a solution of anhydrous DMSO (2.0-4.0 equivalents) in DCM, maintaining the temperature below -60°C.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise, and stir the mixture at -78°C for 30-60 minutes.
-
Add triethylamine (3.0-5.0 equivalents) dropwise, and stir the reaction for another 30-60 minutes at -78°C before allowing it to warm to room temperature.
-
Quench the reaction with water.
-
Perform an aqueous workup and extract the product with DCM.
-
Dry the combined organic layers and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
Protocol for Fischer Esterification of this compound
This is a general protocol for Fischer esterification.[5][6]
-
Materials: this compound, Carboxylic acid (R-COOH), Concentrated sulfuric acid (H2SO4), Ethyl acetate, Saturated sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask, combine this compound (can be used in excess as the solvent if applicable) and the carboxylic acid (1 equivalent).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-24 hours, monitoring the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography if necessary.
-
Conclusion
The terminal hydroxyl group of this compound is the cornerstone of its utility as a versatile heterobifunctional linker. While possessing modest intrinsic reactivity, it can be readily and efficiently converted into a range of more reactive functional groups, including tosylates, aldehydes, carboxylic acids, and esters. This chemical tractability allows for the precise and stable conjugation of the hydrophilic PEG moiety to a vast array of biomolecules and surfaces. A thorough understanding of the reaction pathways and experimental protocols for the functionalization of this hydroxyl group is paramount for researchers and drug development professionals seeking to harness the full potential of PEGylation to create next-generation therapeutics and diagnostics with improved efficacy and safety profiles.
References
m-PEG4-CH2-alcohol: A Technical Guide to its Applications in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol (m-PEG) derivatives are fundamental tools in modern biotechnology and pharmaceutical development, primarily utilized for a process known as PEGylation. This technique involves the covalent attachment of PEG chains to biomolecules, such as proteins, peptides, and small-molecule drugs, to enhance their physicochemical and pharmacological properties. The m-PEG4-CH2-alcohol, a monodisperse PEG linker with four ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a primary alcohol, offers a versatile platform for bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature contribute to improved solubility, stability, and pharmacokinetic profiles of the conjugated molecules.[1] This technical guide provides an in-depth overview of the applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.
Core Properties of this compound and Related Compounds
The terminal hydroxyl group of this compound is its primary reactive site, allowing for further chemical modification, most commonly through oxidation to an aldehyde or carboxylic acid, to facilitate conjugation to biomolecules.[] The physicochemical properties of this compound and its close structural analogs are summarized below. These properties are crucial for designing and executing bioconjugation strategies.
| Property | Value | Source(s) |
| Chemical Name | m-PEG4-propanol | [] |
| Synonyms | m-PEG4-(CH2)3-alcohol | [] |
| CAS Number | 145526-76-7 | [] |
| Molecular Formula | C10H22O5 | [] |
| Molecular Weight | 222.28 g/mol | [] |
| Appearance | Clear, colorless to slightly yellow liquid | [] |
| Purity | ≥98% | [] |
| Solubility | Soluble in water and many organic solvents | [][3] |
Applications in Biotechnology
PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[5][6] PEG linkers, such as those derived from this compound, are frequently used due to their hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the PROTAC.[5][6]
The length of the PEG linker is a crucial parameter for PROTAC efficacy. A study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) demonstrated that a PEG4 linker provided a potent degradation ability.[5]
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 20 |
| PEG5 | 15 | >98 | 2.1 | 25 |
| PEG6 | 30 | 92 | 1.8 | 18 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.[7]
Bioconjugation
The terminal alcohol of this compound can be oxidized to an aldehyde, which then serves as a reactive handle for conjugation to primary amines on biomolecules, such as the N-terminus of a protein or the ε-amine of lysine (B10760008) residues, through reductive amination.[8] This process forms a stable secondary amine linkage.[9]
Drug Delivery and Nanoparticle Functionalization
PEGylation of nanoparticles and liposomes with derivatives of this compound creates a hydrophilic "stealth" layer that reduces recognition by the immune system and prolongs circulation time.[10][11] This enhanced permeability and retention (EPR) effect allows for preferential accumulation in tumor tissues.[10] The terminal alcohol can be modified to attach targeting ligands, imaging agents, or therapeutic payloads.[12]
Experimental Protocols
Oxidation of this compound to m-PEG4-CH2-aldehyde
This initial step is required to make the PEG linker reactive towards primary amines for bioconjugation. The Swern oxidation is a common and effective method.[8]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature reaction setup (-78 °C)
Procedure:
-
Set up a reaction flask under an inert atmosphere and cool to -78 °C.
-
Add a solution of oxalyl chloride in anhydrous DCM to the flask.
-
Slowly add a solution of anhydrous DMSO in DCM, maintaining the temperature below -60 °C.
-
Add a solution of this compound in DCM dropwise and stir at -78 °C for 30-60 minutes.
-
Add triethylamine dropwise, stir for another 30-60 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting m-PEG4-CH2-aldehyde by flash column chromatography on silica (B1680970) gel.[8]
Protein PEGylation via Reductive Amination
This protocol outlines the conjugation of the synthesized m-PEG4-CH2-aldehyde to a model protein.
Materials:
-
m-PEG4-CH2-aldehyde
-
Protein of interest
-
Reaction Buffer (e.g., 100 mM MES, pH 6.0)
-
Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO (if needed for aldehyde solubility)
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[9]
-
PEGylation Reaction:
-
Add the m-PEG4-CH2-aldehyde (as a stock solution in DMSO or Reaction Buffer) to the protein solution to achieve a 10- to 50-fold molar excess.[9]
-
Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.[9]
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.[9]
-
Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde. Incubate for 30 minutes.[9]
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[13]
Nanoparticle Functionalization
This protocol describes a general method for functionalizing amine-modified nanoparticles with this compound after converting it to a carboxylic acid.
Procedure:
-
Oxidation to Carboxylic Acid: Oxidize this compound to m-PEG4-CH2-carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).
-
Activation of Carboxylic Acid:
-
Dissolve the m-PEG4-CH2-carboxylic acid in an activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 2- to 5-fold molar excess over the PEG-acid.[14]
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.[14][15]
-
-
Conjugation to Nanoparticles:
-
Disperse amine-functionalized nanoparticles in a coupling buffer (e.g., PBS, pH 7.4).
-
Add the activated PEG-NHS ester solution to the nanoparticle dispersion.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction with an amine-containing buffer (e.g., Tris).
-
Purify the PEGylated nanoparticles by centrifugation or dialysis.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing an m-PEG4 linker.
Caption: Experimental workflow for protein PEGylation.
Caption: Workflow for nanoparticle functionalization.
References
- 1. This compound | Benchchem [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Definitive Guide to m-PEG4-CH2-alcohol in Bioconjugation: From Activation to Application
For Immediate Release
In the landscape of biopharmaceutical development and proteomics, the strategic modification of proteins, peptides, and other biomolecules is paramount to enhancing their therapeutic efficacy and diagnostic utility. Among the arsenal (B13267) of tools available, polyethylene (B3416737) glycol (PEG) linkers have established themselves as indispensable for improving solubility, stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of methoxy-polyethylene glycol (4)-CH2-alcohol (m-PEG4-CH2-alcohol), a versatile yet often underutilized heterobifunctional linker, for researchers, scientists, and drug development professionals. We will delve into its core properties, activation protocols, and subsequent bioconjugation strategies, offering a comprehensive resource for its practical application.
Core Concepts: Understanding this compound
This compound is a discrete PEG (dPEG®) linker characterized by a methoxy-terminated four-unit polyethylene glycol chain linked to a terminal primary alcohol via a methylene (B1212753) spacer. This well-defined structure offers a precise spacer length, ensuring homogeneity in the final bioconjugate. The methoxy (B1213986) cap prevents crosslinking, a common issue with bifunctional PEGs, while the terminal hydroxyl group serves as a versatile handle for a variety of chemical modifications.
The hydrophilic PEG chain imparts favorable properties to the conjugated biomolecule, including:
-
Enhanced Solubility: The PEG moiety increases the aqueous solubility of hydrophobic molecules.
-
Improved Stability: PEGylation can shield biomolecules from enzymatic degradation, extending their in-vivo half-life.[1]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes, reducing the potential for an immune response.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation protocols.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₅ |
| Molecular Weight | 222.28 g/mol |
| Appearance | Solid / Powder / Solution |
| Purity | ≥98% |
| Solubility | Soluble in water and many organic solvents |
| Storage | Recommended at -20°C |
The Critical Step: Activation of the Terminal Hydroxyl Group
The primary alcohol of this compound is not inherently reactive towards common functional groups on biomolecules, such as amines or thiols, under physiological conditions. Therefore, a critical prerequisite for its use in bioconjugation is the chemical activation of this hydroxyl group. This section details the primary strategies for this transformation.
Oxidation to an Aldehyde
One of the most common activation strategies is the oxidation of the terminal alcohol to an aldehyde (m-PEG4-CH2-aldehyde). This aldehyde can then react with primary amines on a biomolecule via reductive amination to form a stable secondary amine linkage. Several mild oxidation methods are suitable for this purpose, including:
-
Parikh-Doering Oxidation: Utilizes a sulfur trioxide-pyridine complex in the presence of dimethyl sulfoxide (B87167) (DMSO) and a hindered base.[2]
-
Swern Oxidation: Employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO at low temperatures.[2]
-
Dess-Martin Periodinane (DMP) Oxidation: A versatile and convenient method using a hypervalent iodine reagent.[2]
The resulting m-PEG4-CH2-aldehyde is a valuable reagent for site-specific modification of proteins and peptides.[3]
Oxidation to a Carboxylic Acid
Further oxidation of the terminal alcohol, or the intermediate aldehyde, yields a carboxylic acid derivative (m-PEG4-CH2-COOH). This carboxyl group can then be activated, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated linker readily reacts with primary amines (e.g., lysine (B10760008) residues) on biomolecules to form stable amide bonds.[4]
Bioconjugation Strategies and Experimental Protocols
Once activated, this compound derivatives can be employed in a variety of bioconjugation schemes. The choice of strategy depends on the target functional group on the biomolecule and the desired properties of the final conjugate.
Reductive Amination using m-PEG4-CH2-aldehyde
This two-step process is a robust method for conjugating the PEG linker to primary amines.[3]
Experimental Workflow:
Figure 1. Experimental workflow for reductive amination.
Protocol for Reductive Amination:
-
Protein Preparation: The protein of interest should be in an amine-free buffer (e.g., MES or HEPES) at a pH between 6.0 and 7.5.
-
Schiff Base Formation: Add a 10- to 50-fold molar excess of m-PEG4-CH2-aldehyde to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing to facilitate the formation of the unstable Schiff base.[3]
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of 20 mM. This selectively reduces the imine to a stable secondary amine. Continue the incubation for 4-16 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Terminate the reaction by adding a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50 mM to react with any remaining aldehyde groups.[3]
-
Purification: Remove excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.
Amide Bond Formation using m-PEG4-CH2-COOH
This strategy involves the activation of the carboxylic acid derivative of the PEG linker for reaction with primary amines.
Signaling Pathway:
References
The Strategic Role of m-PEG4-CH2-alcohol as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Pivotal Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules are master orchestrators within the cellular environment, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin to the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[3] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4][5]
Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence.[6] PEG linkers, such as m-PEG4-CH2-alcohol, offer a unique combination of hydrophilicity and flexibility. The methoxy-capped tetraethylene glycol (m-PEG4) portion imparts water solubility, a crucial attribute for the often large and lipophilic PROTAC molecules, potentially improving their pharmacokinetic profiles.[7] The terminal primary alcohol on the methylene (B1212753) extension serves as a versatile chemical handle for derivatization and conjugation to either the POI-binding ligand or the E3 ligase ligand.[8] The defined length of the PEG4 chain provides a specific spacer distance that is critical for optimizing the geometry of the ternary complex, which is paramount for efficient ubiquitination and subsequent protein degradation.[9]
This technical guide provides a comprehensive overview of this compound as a foundational component for PROTAC linkers. We will delve into its derivatization for synthesis, present quantitative data on the performance of PROTACs with PEG4 linkers, provide detailed experimental protocols for their evaluation, and visualize key processes with diagrams.
Data Presentation: Performance of PROTACs with PEG4 Linkers
The length and composition of the linker significantly impact the degradation efficiency of a PROTAC, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. These PROTACs utilize a PEG4 linker to connect a BRD4 ligand (like JQ1) to a ligand for an E3 ligase (such as VHL or Cereblon).
| Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths | ||
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data synthesized from a comparative study of BRD4-targeting PROTACs.[9] |
| Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs | ||
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.2 | 25 |
| PEG5 | 1.5 | 30 |
| PEG6 | 1.0 | 20 |
| Data synthesized from a comparative study of BRD4-targeting PROTACs.[9] |
| Table 3: Ternary Complex Formation of BRD4-Targeting PROTACs | |
| Linker | Ternary Complex Dissociation Constant (KD, nM) |
| PEG4 | 100 |
| PEG12 | 40 |
| Data is illustrative and compiled from various sources in the literature.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in PROTAC research and development, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis from this compound.
Caption: Workflow for assessing protein degradation by Western Blot.
Experimental Protocols
Synthesis of a PROTAC using a derivative of this compound
The synthesis of a PROTAC is a modular process. The terminal hydroxyl group of this compound can be oxidized to a carboxylic acid, creating a reactive handle for amide bond formation.
Step 1: Oxidation of this compound to m-PEG4-CH2-acid
-
This step can be achieved using standard oxidation protocols, such as Jones oxidation or a milder method like TEMPO-catalyzed oxidation.
Step 2: Amide Coupling to POI Ligand
-
Reagents and Materials:
-
m-PEG4-CH2-acid
-
Amine-functionalized POI ligand (e.g., an analogue of JQ1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve m-PEG4-CH2-acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1 equivalent) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product by flash column chromatography or preparative HPLC.
-
Step 3: Amide Coupling to E3 Ligase Ligand
-
The intermediate from Step 2, which now has a terminal carboxylic acid from the other end of the linker (assuming a di-acid PEG linker was used initially, or the POI-linker intermediate has a functional group that can be converted to a carboxylic acid), is then coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand derivative) using the same amide coupling protocol as in Step 2.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels.[11]
-
Reagents and Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody for the target protein and the loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[5]
-
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.[13]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Principle: This proximity-based assay measures the energy transfer between a donor and an acceptor fluorophore tagged to the POI and E3 ligase, respectively. Ternary complex formation brings the fluorophores close, resulting in a FRET signal.[13]
-
Procedure:
-
Reagent Preparation: Use a labeled POI (e.g., with Terbium) and a labeled E3 ligase (e.g., with d2). Prepare a serial dilution of the PROTAC.
-
Assay Setup: In a microplate, combine the labeled proteins with the PROTAC dilution series.
-
Incubation: Incubate at room temperature to allow for complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. The data often produces a bell-shaped curve due to the "hook effect" at high PROTAC concentrations.[13]
-
Conclusion
The this compound is a valuable and versatile building block for the synthesis of PROTAC linkers. Its inherent hydrophilicity, conferred by the four ethylene (B1197577) glycol units, can improve the solubility and pharmacokinetic properties of the resulting PROTAC, addressing a common challenge in the development of these large molecules.[7] The terminal alcohol provides a convenient point of attachment for further chemical modification, allowing for its incorporation into a variety of PROTAC designs.[8] As demonstrated by the quantitative data for BRD4 degraders, the PEG4 linker length is often in a range that promotes potent protein degradation, highlighting the importance of linker optimization in achieving a productive ternary complex.[9] The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of PROTACs utilizing linkers derived from this compound, enabling researchers to advance the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Properties of Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation.[1][2] Composed of repeating ethylene (B1197577) oxide units, these synthetic, hydrophilic polymers serve as flexible spacers to connect therapeutic molecules with other entities such as antibodies, peptides, or small molecules.[1][3] Short-chain PEG linkers, typically containing 2 to 12 ethylene glycol units (PEG2 to PEG12), are of particular interest due to their discrete nature (monodispersity), which allows for precise control over the physicochemical properties of the resulting conjugate.[4] This guide provides a comprehensive overview of the core properties of short-chain PEG linkers, detailed experimental protocols for their characterization, and visualizations of their roles in key biological processes and experimental workflows.
These linkers are critical in the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] In ADCs, they connect a potent cytotoxic payload to a monoclonal antibody, enhancing the conjugate's solubility and stability.[1] For PROTACs, the linker tethers a target protein-binding ligand to an E3 ubiquitin ligase ligand, and its properties are crucial for the formation of a stable and effective ternary complex for protein degradation.[1][5]
Core Physicochemical Properties
The utility of short-chain PEG linkers is derived from a unique combination of their chemical and physical characteristics. The length of the PEG chain is a critical parameter that can be fine-tuned to modulate these properties.
Chemical Structure and Stability: Short-chain PEG linkers are composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[2] They can be functionalized with a variety of reactive groups at their termini to enable covalent attachment to other molecules.[3] The stability of the linkage is a critical design parameter. Linkers can be designed to be stable (non-cleavable) or cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[1]
Solubility and Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering these linkers highly soluble in aqueous environments.[2] This hydrophilicity is crucial for improving the solubility of hydrophobic drug payloads, a common challenge in pharmaceutical formulation.[6] The hydrophilicity is often quantified by the octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[4]
Flexibility and Hydrodynamic Volume: The C-O bonds in the PEG backbone have a high degree of rotational freedom, which imparts significant conformational flexibility.[2] This flexibility can be advantageous in overcoming steric hindrance and facilitating interactions between the conjugated molecules and their biological targets.[7] PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[2]
Biocompatibility and Low Immunogenicity: PEG is generally considered biocompatible and exhibits minimal toxicity.[2] The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system, a phenomenon often referred to as the "stealth" effect.[2] This can lead to reduced immunogenicity and antigenicity, allowing for repeated administration of PEGylated therapeutics.[6] However, it is important to note that anti-PEG antibodies have been observed in some cases.[2]
Data Presentation: Quantitative Physicochemical Properties
The following tables summarize key quantitative data for common short-chain PEG linkers.
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[4]
Experimental Protocols
Accurate characterization of short-chain PEG linkers and their conjugates is crucial for quality control and for understanding their structure-activity relationships.
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Amine-PEG4-Acid)
This protocol outlines a general method for the synthesis of a versatile heterobifunctional PEG linker.
Materials:
-
Boc-NH-PEG4-OH
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxidation of the Alcohol:
-
Dissolve Boc-NH-PEG4-OH in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Boc-NH-PEG4-Acid.
-
-
Purification:
-
Purify the crude Boc-NH-PEG4-Acid by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEG4-Acid in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to yield Amine-PEG4-Acid as a TFA salt.
-
Protocol 2: Structural Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of PEG linkers.[8]
Materials:
-
NMR spectrometer (400 MHz or higher)
-
High-purity deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
PEG linker sample (5-10 mg)
-
5 mm NMR tube
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, use a standard single-pulse sequence with a relaxation delay of 5 seconds for quantitative measurements.
-
For ¹³C NMR, use a standard single-pulse sequence with proton decoupling.
-
-
Spectral Analysis:
-
The characteristic repeating ethylene oxide protons of the PEG backbone typically appear as a prominent singlet around 3.6 ppm in the ¹H NMR spectrum.[8]
-
Identify the signals corresponding to the terminal functional groups, which will have distinct chemical shifts.
-
Integrate the signals to confirm the ratio of protons in the repeating units to those in the terminal groups, which can verify the PEG chain length.[9]
-
Protocol 3: Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
DLS is used to measure the size of molecules in solution.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
PEG-conjugated sample (e.g., peptide-PEG conjugate)
-
Appropriate buffer (filtered through a 0.22 µm filter)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the PEG-conjugated sample in the filtered buffer. A typical concentration range is 0.1 to 5 mg/mL.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet any aggregates.
-
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 25°C).
-
Equilibrate the instrument at the set temperature.
-
-
Data Acquisition:
-
Carefully transfer the supernatant of the sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate for at least 5 minutes.
-
Perform multiple measurements (e.g., 10-15 runs of 10 seconds each) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the measured diffusion coefficient.
-
Analyze the size distribution to assess the monodispersity of the sample.
-
Protocol 4: In Vitro Cytotoxicity Assay of an ADC with a PEG Linker (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
Sterile 96-well plates
-
ADC with a short-chain PEG linker
-
Control articles (e.g., unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted solutions to the respective wells.
-
Incubate the plate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate and incubate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) provide clear visual representations of signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylation with m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and m-PEG4-CH2-alcohol
PEGylation is a well-established and indispensable strategy in drug development, involving the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules such as proteins, peptides, and small drugs. This bioconjugation technique is designed to enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. Key advantages conferred by PEGylation include increased hydrodynamic size, which reduces renal clearance and extends the in-vivo half-life, and shielding of the molecule from proteolytic degradation and the host's immune system.[1][2]
This compound is a discrete, monofunctional PEGylation reagent. It features a methoxy-capped tetraethylene glycol (m-PEG4) chain, which provides a defined length, ensuring product homogeneity.[3] This hydrophilic PEG chain is responsible for the beneficial properties of PEGylation, such as enhanced solubility and biocompatibility.[4][5] The molecule terminates in a primary alcohol (-CH2-OH) group, which serves as a versatile and reactive handle for chemical modification and subsequent conjugation to a target biomolecule.[3][6] The monofunctional nature of m-PEG reagents, with an inert methoxy (B1213986) group at one end, is crucial for preventing the cross-linking that can occur with bifunctional PEGs.[7] This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols associated with the use of this compound in bioconjugation.
Physicochemical Properties of this compound
The well-defined chemical and physical properties of this compound make it a reliable reagent for reproducible bioconjugation strategies. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethanol | [][9] |
| CAS Number | 145526-76-7 | [3][4] |
| Molecular Formula | C₁₀H₂₂O₅ | [3][4] |
| Molecular Weight | 222.28 g/mol | [3][4] |
| Appearance | Clear, colorless to very slightly yellow liquid | [3] |
| Purity | ≥95-98% | [3][4][10] |
| Solubility | Soluble in water and many organic solvents | [3] |
| Storage | 2-8°C, dry, sealed | [4] |
Core Functionality and Reaction Chemistry
The utility of this compound as a PEGylation reagent stems from the reactivity of its terminal hydroxyl group. This primary alcohol is not directly reactive with common functional groups on biomolecules (like amines or thiols) under physiological conditions. Therefore, it must first be "activated" or converted into a more reactive functional group. This two-step approach provides a controlled and versatile method for bioconjugation.
The primary activation strategies involve the oxidation of the terminal alcohol to either an aldehyde or a carboxylic acid.
-
Oxidation to Aldehyde: The alcohol can be oxidized to an aldehyde (-CHO) using mild oxidizing agents. This aldehyde-functionalized PEG can then be conjugated to primary amines (e.g., the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues) via reductive amination.[1] This process first forms an unstable Schiff base, which is then reduced by a mild agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.[1][2]
-
Oxidation to Carboxylic Acid: Stronger oxidation conditions can convert the alcohol to a carboxylic acid (-COOH). This acid-functionalized PEG can then be coupled to primary amines using carbodiimide (B86325) chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[11] EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester. This activated ester readily reacts with primary amines to form a stable amide bond.[11]
The hydroxyl group can also undergo other modifications, such as etherification via reactions like the Williamson ether synthesis, to introduce different functionalities for diverse molecular constructs.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its subsequent conjugation to a model protein. These are general guidelines and may require optimization for specific applications.
Protocol 1: Activation of this compound to m-PEG4-CH2-aldehyde
This protocol describes the oxidation of the terminal alcohol to an aldehyde.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Diatomaceous earth (Celite®)
-
Argon or Nitrogen gas
-
Glassware, oven-dried
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Oxidation: To the stirred solution, add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine all organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified using column chromatography on silica (B1680970) gel. The resulting m-PEG4-CH2-aldehyde should be used immediately in the next step.
Protocol 2: Conjugation of m-PEG4-CH2-aldehyde to a Protein via Reductive Amination
This protocol details the conjugation of the activated aldehyde-PEG to primary amines on a protein.[1]
Materials:
-
m-PEG4-CH2-aldehyde (from Protocol 1)
-
Target protein with accessible primary amines
-
Pegylation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5. Ensure the buffer is amine-free (e.g., no Tris).
-
Sodium Cyanoborohydride (NaBH₃CN) solution: Freshly prepare a 1 M stock in 0.1 M NaOH.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the target protein in the Pegylation Buffer to a final concentration of 1-10 mg/mL.[12]
-
PEGylation Reaction:
-
Add the m-PEG4-CH2-aldehyde to the protein solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein.[1] The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours to facilitate the formation of the Schiff base.[1]
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.[1]
-
-
Incubation: Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes.[1]
-
Purification: Purify the PEGylated protein conjugate from unreacted PEG reagent and byproducts using SEC or extensive dialysis against an appropriate buffer.[12][13]
-
Characterization: Analyze the final conjugate using SDS-PAGE to observe the increase in molecular weight, and use HPLC and Mass Spectrometry to confirm the degree of PEGylation and purity.[12]
Modulation of Biological Pathways by PEGylation
A primary application of PEGylation is to improve the therapeutic index of drugs that target specific biological signaling pathways. For instance, many biotherapeutics, such as antibodies or cytokines, function by binding to cell surface receptors, thereby activating or inhibiting downstream signaling cascades.
The covalent attachment of a PEG chain can sterically hinder the interaction between the therapeutic molecule and its target receptor or other interacting proteins. This can modulate the drug's activity, potentially reducing off-target effects or altering the signaling dynamics. Furthermore, by extending the circulation half-life, PEGylation ensures a more sustained engagement with the target pathway, which can be critical for therapeutic efficacy. For example, PEGylated interferons used in viral hepatitis treatment exhibit a prolonged duration of action on the JAK-STAT signaling pathway compared to their non-PEGylated counterparts.
Conclusion
This compound is a highly valuable reagent in the field of bioconjugation. Its well-defined structure, coupled with the versatile reactivity of its terminal hydroxyl group, allows for controlled and reproducible PEGylation of therapeutic molecules. By converting the alcohol to more reactive intermediates like aldehydes or carboxylic acids, researchers can employ robust and efficient chemistries to form stable linkages with biomolecules. The resulting PEGylated conjugates often exhibit superior pharmacokinetic profiles, leading to improved therapeutic outcomes. This guide provides the foundational knowledge and experimental framework necessary for the successful application of this compound in modern drug development and life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. cenmed.com [cenmed.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 9. mPEG4-OH | CAS:23783-42-8 | Biopharma PEG [biochempeg.com]
- 10. This compound-西安齐岳生物 [0qy.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG4-CH2-alcohol for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of methoxy-polyethylene glycol (4)-CH2-alcohol (m-PEG4-CH2-alcohol) for the functionalization of nanoparticles. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a critical strategy in nanomedicine to improve the stability, biocompatibility, and pharmacokinetic profile of nanoparticles.[1] This guide details the chemical properties of this compound, experimental protocols for its activation and conjugation, and the characterization of the resulting functionalized nanoparticles.
Core Concepts of this compound Functionalization
This compound is a short, discrete PEG linker with a terminal methoxy (B1213986) group and a primary alcohol. The methoxy cap prevents unwanted crosslinking, while the hydroxyl group serves as a versatile handle for covalent attachment to nanoparticle surfaces.[2] The tetraethylene glycol spacer imparts hydrophilicity, which helps to reduce non-specific protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[3]
The functionalization process typically involves a two-step approach:
-
Activation of the Terminal Hydroxyl Group: The primary alcohol of this compound is relatively inert and requires activation to facilitate reaction with nanoparticle surface functionalities.[2] Common activation strategies include oxidation to a carboxylic acid or conversion to a more reactive intermediate.
-
Conjugation to the Nanoparticle Surface: The activated PEG linker is then reacted with the nanoparticle surface, which is often pre-functionalized with complementary reactive groups (e.g., amines).
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference(s) |
| Synonyms | m-PEG4-OH, Methyl-PEG4-alcohol | [4] |
| Molecular Formula | C9H20O5 | [4] |
| Molecular Weight | 208.25 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in water and most organic solvents | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its subsequent conjugation to amine-functionalized nanoparticles.
Protocol 1: Oxidation of this compound to m-PEG4-CH2-carboxylic acid
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, a common activation step.
Materials:
-
This compound
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM) and Methanol (B129727) for chromatography
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the solution turns from orange/brown to green.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude m-PEG4-CH2-carboxylic acid by silica gel column chromatography using a gradient of methanol in dichloromethane.
Protocol 2: Conjugation of m-PEG4-CH2-carboxylic acid to Amine-Functionalized Nanoparticles via EDC/NHS Coupling
This protocol details the covalent attachment of the activated PEG linker to nanoparticles with surface amine groups.[3]
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles)
-
m-PEG4-CH2-carboxylic acid (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Deionized water
Procedure:
-
Activation of m-PEG4-CH2-carboxylic acid:
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1 mg/mL.
-
Add the NHS-activated PEG solution to the nanoparticle suspension. A 10 to 50-fold molar excess of activated PEG to the estimated surface amine groups is a common starting point.[3]
-
React for 2 hours at room temperature with gentle rotation.[3]
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20 mM to stop the reaction.[3]
-
Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess reagents.[3]
-
Resuspend the purified nanoparticles in an appropriate buffer for storage and characterization.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the modified nanoparticles.
Physicochemical Characterization
The following table summarizes the expected changes in key physicochemical parameters upon successful functionalization with this compound.
| Parameter | Unfunctionalized Nanoparticles | This compound Functionalized Nanoparticles | Rationale | Reference(s) |
| Hydrodynamic Diameter (nm) | Varies with nanoparticle type | Increase of 5 - 20 nm | The PEG layer adds to the hydrodynamic radius. | [6] |
| Zeta Potential (mV) | Varies (often highly charged) | Shift towards neutral (closer to 0 mV) | The PEG layer shields the surface charge of the nanoparticle core. | [7][6] |
| Polydispersity Index (PDI) | < 0.2 | Maintained or slightly increased | Successful functionalization should not induce significant aggregation. | |
| Surface Chemistry | Presence of surface functional groups (e.g., amines) | Appearance of C-O-C ether stretch (~1100 cm⁻¹) in FTIR | Confirms the presence of the PEG backbone on the nanoparticle surface. | [3] |
Drug Loading and In Vitro Release
For drug delivery applications, it is essential to quantify the drug loading capacity and understand the release kinetics of the functionalized nanoparticles. The following table provides an example of how this data can be presented.
| Nanoparticle Formulation | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) | Reference(s) |
| Unfunctionalized NP | ~5-10 | ~70-80 | ~60-80 (burst release) | [8][9] |
| m-PEG4-functionalized NP | ~4-8 | ~65-75 | ~30-50 (sustained release) | [8][9] |
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz can effectively illustrate the experimental processes and underlying chemical principles.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: How PEGylation enhances nanoparticle performance in vivo.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles. Its defined length and versatile terminal hydroxyl group allow for the controlled introduction of a hydrophilic layer, which can significantly improve the in vivo performance of nanomedicines. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this linker in their nanoparticle-based drug delivery and diagnostic platforms. Careful optimization of reaction conditions and thorough characterization of the final product are paramount for successful application.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Navigating the Stability of m-PEG4-CH2-alcohol: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This in-depth technical guide focuses on m-PEG4-CH2-alcohol, a discrete polyethylene (B3416737) glycol (dPEG®) derivative, providing a comprehensive overview of its storage, stability, and the analytical methodologies crucial for its assessment.
This document synthesizes available data on polyethylene glycol (PEG) stability to offer robust guidance on handling this compound. While specific quantitative stability data for this particular molecule is limited in public literature, the principles governing the degradation of similar PEG compounds provide a strong framework for its proper management.
Recommended Storage and Handling
To maintain the integrity of this compound, it is crucial to adhere to specific storage and handling protocols. These recommendations are designed to mitigate degradation from environmental factors.
Storage Conditions: The primary recommendation for long-term storage is at low temperatures, under an inert atmosphere, and protected from light. For short-term storage, refrigeration is acceptable. All quantitative data regarding storage is summarized in Table 1.
Handling: When handling this compound, it is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. Handling should occur in a well-ventilated area. To prevent moisture condensation, allow the container to equilibrate to room temperature before opening.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage | Minimizes the rate of potential degradation reactions. |
| 2-8°C for short-term storage | Suitable for immediate or frequent use, while still slowing degradation. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | The terminal alcohol group is susceptible to oxidation. |
| Light Exposure | Store in the dark or in an amber vial | Exposure to light, particularly UV, can promote photodegradation. |
| Moisture | Keep in a tightly sealed container, preferably with a desiccant | PEGs are hygroscopic; moisture can potentially facilitate hydrolytic degradation of the ether linkages, especially at pH extremes. |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, oxygen, and light. The primary degradation pathways for polyethylene glycols involve oxidation and hydrolysis.
Oxidative Degradation: The terminal alcohol group of this compound is susceptible to oxidation, which can convert it into an aldehyde and subsequently a carboxylic acid. The polyethylene glycol chain itself can also undergo oxidative degradation, especially in the presence of oxygen, transition metals, and light. This process can lead to chain cleavage and the formation of various byproducts.
Hydrolytic Degradation: The ether linkages that form the backbone of the PEG chain are generally stable but can be susceptible to hydrolysis under extreme acidic or basic conditions, which can accelerate the degradation rate.
The potential degradation pathway of this compound is visualized in the diagram below.
Caption: Potential degradation pathway of this compound.
Experimental Protocols
To ensure the quality and purity of this compound, particularly after prolonged storage or when troubleshooting experimental results, analytical testing is recommended. Below are detailed methodologies for key experiments.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component from potential impurities.
Instrumentation and Materials:
-
HPLC system with a detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS))
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A : 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the sample using a linear gradient of mobile phase B.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. Calculate the purity based on the relative peak areas.
The logical workflow for this procedure is illustrated below.
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and identifying potential structural impurities.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
Identify the characteristic signals for the methoxy (B1213986) group (CH₃O-), the ethylene (B1197577) glycol backbone protons (-OCH₂CH₂O-), and the terminal methylene (B1212753) alcohol group (-CH₂OH).
-
Integrate the peaks to confirm the ratio of protons corresponds to the theoretical structure.
-
Examine the spectrum for any unexpected signals that may indicate the presence of impurities.
-
Protocol 3: Forced Degradation Study
A forced degradation study can be conducted to understand the stability of the molecule under stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
-
pH meter
Procedure:
-
Acidic Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with NaOH before analysis.
-
Alkaline Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with HCl before analysis.
-
Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products.
The logical relationship of the forced degradation study is depicted below.
Caption: Logical overview of a forced degradation study.
By adhering to the storage and handling guidelines and utilizing the analytical protocols outlined in this guide, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
An In-depth Technical Guide to the Safety and Handling of m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG4-CH2-alcohol, a discrete polyethylene (B3416737) glycol (dPEG®) derivative increasingly utilized in bioconjugation, drug delivery systems, and for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties, safety protocols, handling procedures, and common applications of this versatile linker.
Chemical and Physical Properties
This compound, with the CAS number 145526-76-7, is a valuable tool in the PEGylation landscape. It features a methoxy-capped tetraethylene glycol chain linked to a propyl group terminating in a primary alcohol. This structure provides a balance of hydrophilicity, conferred by the PEG chain, and a reactive hydroxyl group for further chemical modification. The defined length of the PEG chain ensures monodispersity in conjugates.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-(2-Methoxyethoxy)ethanol (Analogue) |
| CAS Number | 145526-76-7[2] | 111-77-3[3] |
| Molecular Formula | C10H22O5[1] | C5H12O3[4] |
| Molecular Weight | 222.28 g/mol [1] | 120.15 g/mol [4] |
| Appearance | Clear, colorless to very slightly yellow liquid[1] | Colorless liquid[3][4] |
| Purity | ≥98%[1] | 99-100% |
| Solubility | Soluble in water and many organic solvents[1] | Soluble in water[3] |
| Boiling Point | Not available | 194 °C / 381.2 °F[3] |
| Melting Point | Not available | -70 °C / -94 °F[3] |
| Flash Point | Not available | 83 °C / 181.4 °F[3] |
| Density | Not available | 1.010 g/cm³[3] |
| Storage | 2-8°C, dry, sealed[2] | Store in a dry, cool, and well-ventilated place[3] |
Safety and Handling
Hazard Identification
Based on data for analogous compounds, this compound should be handled with care. Potential hazards may include:
-
Reproductive Toxicity: Similar small molecule ethylene (B1197577) glycol ethers are suspected of damaging fertility or the unborn child.[4]
-
Combustibility: It may be a combustible liquid.[4]
-
Irritation: May cause mild skin and eye irritation.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation.
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended long-term storage temperature is 2-8°C.[2]
-
Disposal: Dispose of unused material and contaminated items as chemical waste through an approved waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]
Table 2: Summary of Safety and Handling Recommendations
| Aspect | Recommendation |
| Primary Hazards | Potential for reproductive toxicity and mild irritation. Combustible liquid. |
| First Aid | Standard procedures for chemical exposure to eyes, skin, inhalation, and ingestion. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. |
| Engineering Controls | Use in a well-ventilated area or fume hood. Access to eyewash and safety shower. |
| Storage | 2-8°C in a dry, well-ventilated area in a tightly sealed container. |
| Disposal | As hazardous chemical waste. |
Experimental Protocols and Applications
The terminal hydroxyl group of this compound is a versatile functional handle that can be oxidized to an aldehyde or a carboxylic acid for subsequent bioconjugation reactions.
Oxidation of this compound to m-PEG4-CH2-aldehyde
Protocol: Dess-Martin Oxidation
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir until the solid dissolves. Separate the layers and extract the aqueous layer with DCM.
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.
Application in Antibody-Drug Conjugate (ADC) Synthesis
The derivatized aldehyde from this compound can be used in ADC synthesis via reductive amination.
Protocol: Reductive Amination for ADC Synthesis
-
Preparation of Reactants: Dissolve the amine-containing antibody in a suitable reaction buffer (e.g., PBS, pH 6.5-7.5). Prepare a stock solution of m-PEG4-CH2-aldehyde in the reaction buffer or an appropriate organic solvent like DMSO.
-
Schiff Base Formation: Add a 5- to 20-fold molar excess of the m-PEG4-CH2-aldehyde solution to the antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Reduction: Add a freshly prepared stock solution of a reducing agent (e.g., 65 mM sodium cyanoborohydride in water) to a final concentration of approximately 20 mM. Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5) to a final concentration of 50-100 mM.
-
Purification: Purify the resulting ADC from excess reagents using size-exclusion chromatography or dialysis.
Application in PROTAC Synthesis
The carboxylic acid derivative of this compound is a common linker in PROTAC development.
Protocol: Amide Bond Formation for PROTAC Synthesis
-
Hydrolysis (if starting from a methyl ester derivative): Dissolve the m-PEG4-CH2-methyl ester in a mixture of THF and water. Add LiOH and stir at room temperature until the reaction is complete. Acidify the solution to pH 3-4 with 1 M HCl.
-
Activation of Carboxylic Acid: To a solution of the m-PEG4-linker-acid and an amine-containing ligand (for either the protein of interest or the E3 ligase) in anhydrous DMF, add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Coupling Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by LC-MS.
-
Workup and Purification: After the reaction is complete, the crude product is typically purified by preparative reverse-phase HPLC.
Visualizations
Experimental Workflows
PROTAC-Mediated Protein Degradation
Effect of PEGylation on Ligand-Receptor Interaction
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]
Polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG4-CH2-alcohol, are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[1][5] The hydrophilic nature of the PEG chain can help to overcome the often-lipophilic character of PROTAC molecules, thereby improving their drug-like properties.[6]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the this compound linker.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.[3][7]
Caption: PROTAC-mediated protein degradation pathway.
Physicochemical Properties of this compound Linker
The this compound linker offers a balance of hydrophilicity and a reactive handle for conjugation. Its key properties are summarized below.
| Property | Description |
| Composition | Monomethoxy-terminated polyethylene glycol chain with four ethylene (B1197577) glycol units and a terminal primary alcohol. |
| Molecular Weight | Approximately 222.28 g/mol . |
| Appearance | Colorless to pale yellow oil. |
| Solubility | Soluble in water and most organic solvents. |
| Key Functional Group | Terminal hydroxyl (-OH) group, which requires activation for efficient conjugation in PROTAC synthesis. |
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that typically involves the activation of the terminal hydroxyl group, followed by sequential conjugation to the E3 ligase ligand and the POI ligand.
Caption: General experimental workflow for PROTAC synthesis.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of the this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.[8][9]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Water
-
Brine solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG linker (m-PEG4-CH2-OTs).
Protocol 2: Conjugation of Tosylated Linker to an Amine-Containing Ligand
This protocol details the coupling of the activated m-PEG4-CH2-OTs linker to an amine-functionalized E3 ligase ligand (e.g., pomalidomide) or POI ligand.[9]
Materials:
-
m-PEG4-CH2-OTs (from Protocol 1)
-
Amine-containing ligand (e.g., pomalidomide)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-containing ligand (1.1 equivalents) and m-PEG4-CH2-OTs (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ligand-linker conjugate.
Protocol 3: Final PROTAC Assembly via Amide Coupling
This protocol describes the final step of coupling the ligand-linker intermediate (which now has a free functional group from the ligand) with the second ligand. In this example, we assume the first ligand-linker conjugate has a free amine and the second ligand has a carboxylic acid.
Materials:
-
Ligand-linker intermediate with a terminal amine
-
Carboxylic acid-functionalized ligand (POI or E3 ligase ligand)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Preparative reverse-phase HPLC
Procedure:
-
To a solution of the carboxylic acid-functionalized ligand (1.0 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the deprotected amine-linker-ligand intermediate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
Data Presentation
The following tables summarize representative quantitative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), highlighting the impact of PEG linker length on degradation efficiency and cell permeability.
Table 1: In Vitro Degradation of BRD4 [1]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Cellular Permeability of BRD4-Targeting PROTACs [1]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 0.8 |
| PEG4 | 1.2 |
| PEG5 | 1.5 |
| PEG6 | 1.0 |
Characterization and Evaluation of PROTACs
Following synthesis and purification, the final PROTAC should be thoroughly characterized to confirm its identity and purity. Subsequently, its biological activity needs to be evaluated.
Protocol 4: Characterization of the Final PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an LC-MS system to confirm the molecular weight of the final product.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC.
Protocol 5: Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[10]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
Conclusion
The this compound is a valuable and versatile linker for the synthesis of PROTACs. Although its terminal hydroxyl group requires activation, the subsequent synthetic steps are robust and allow for the modular assembly of these complex molecules. The hydrophilic PEG spacer can significantly improve the physicochemical properties of the resulting PROTAC, leading to enhanced solubility and cell permeability. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG4-CH2-aldehyde Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a fundamental strategy in drug development. This modification enhances the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which in turn reduces renal clearance, extends their circulation half-life, and shields them from proteolytic degradation and immune responses.[1] m-PEG4-CH2-aldehyde is a monofunctional PEG reagent that facilitates the site-specific modification of proteins and peptides. This is primarily achieved through the formation of a stable secondary amine bond with primary amino groups via reductive amination.[1]
These application notes provide a comprehensive protocol for the bioconjugation of m-PEG4-CH2-aldehyde to a model protein, including methodologies for the purification and characterization of the resulting conjugate.
Principle of the Reaction: Reductive Amination
The bioconjugation of m-PEG4-CH2-aldehyde with a protein occurs through a two-step reductive amination process.[1]
-
Schiff Base Formation: The aldehyde group (-CHO) of the PEG reagent reacts with a primary amine (-NH₂) on the protein. This typically involves the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue. This initial reaction forms an unstable Schiff base (an imine).[1][2] This step is reversible and susceptible to hydrolysis in aqueous solutions.[2]
-
Reduction to a Stable Secondary Amine: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine, forming a stable and irreversible secondary amine linkage.[1]
By controlling the reaction pH, preferential conjugation at the N-terminus can be achieved due to its lower pKa compared to the ε-amino groups of lysine residues.[1][2]
Caption: Reaction pathway for m-PEG4-aldehyde conjugation via reductive amination.
Experimental Workflow
The overall experimental workflow for m-PEG4-CH2-aldehyde bioconjugation comprises several key stages: protein preparation, the PEGylation reaction, purification of the conjugate, and subsequent characterization and analysis.[1]
Caption: A typical experimental workflow for protein PEGylation with m-PEG4-aldehyde.
Materials and Reagents
| Reagent | Preparation and Storage |
| m-PEG4-CH2-aldehyde | Prepare a stock solution (e.g., 100 mg/mL) in anhydrous DMSO immediately before use to prevent hydrolysis.[1] |
| Protein | Dissolve in an amine-free reaction buffer (e.g., 100 mM MES, pH 6.0) to a final concentration of 1-5 mg/mL.[1][2] |
| Reaction Buffer | 100 mM MES, pH 6.0. Other amine-free buffers (e.g., PBS) with a pH range of 5.5-8.5 can be used.[1][3] |
| Reducing Agent | Prepare a fresh stock solution of Sodium Cyanoborohydride (NaBH₃CN) in the reaction buffer.[1] |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 7.4.[4] |
Detailed Bioconjugation Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
1. Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (100 mM MES, pH 6.0).[1] This can be done using dialysis or a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL.[2]
2. PEG Reagent Preparation:
-
Immediately before use, dissolve the m-PEG4-CH2-aldehyde in anhydrous DMSO to create a concentrated stock solution.[1]
3. PEGylation Reaction:
-
Add the m-PEG4-CH2-aldehyde stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein.[1]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours to facilitate the formation of the Schiff base.[1]
-
Add the freshly prepared sodium cyanoborohydride stock solution to a final concentration of 20 mM.[1][2]
-
Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[1]
4. Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups.[1] Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[4][5]
6. Characterization and Analysis:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.[2]
-
HPLC: For quantification and assessment of purity.[2]
-
Mass Spectrometry: To confirm the exact mass of the conjugate and determine the degree of PEGylation.[2][5]
Factors Influencing PEGylation Efficiency
The efficiency of reductive amination is influenced by several factors. Optimizing these parameters is critical to achieving the desired degree of conjugation while preserving the biological activity of the target molecule.[2]
| Parameter | Recommended Range | Rationale |
| pH | 5.0 - 8.5 | Balances the need for a nucleophilic amine (favored at higher pH) and the acid catalysis of Schiff base formation (favored at lower pH). Site-specificity for the N-terminus is often better at lower pH (5.5-6.5).[2] |
| Molar Excess of PEG | 10- to 50-fold | A higher molar excess drives the reaction towards completion but may increase the risk of multiple PEGylations.[1] |
| Reaction Time | 4 - 16 hours | Longer reaction times can increase conjugation efficiency but may also lead to protein degradation or multiple PEGylation products.[1] |
| Temperature | 4°C to Room Temp. | Lower temperatures can help maintain protein stability over longer reaction times. Room temperature is also a good starting point.[6] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive m-PEG4-CH2-aldehyde due to hydrolysis. | Use a fresh vial of the PEG reagent and prepare the stock solution in anhydrous DMSO immediately before use.[1] |
| Suboptimal pH. | Optimize the reaction pH for your specific protein.[1] | |
| Insufficient molar excess of PEG reagent. | Increase the molar excess of m-PEG4-CH2-aldehyde.[1] | |
| Multiple PEGylation Products | High molar excess of PEG reagent. | Reduce the molar excess of m-PEG4-CH2-aldehyde.[1] |
| Reaction pH is too high, leading to lysine modification. | Ensure the reaction pH is maintained at or below 6.5 for N-terminal selectivity.[1] | |
| Long reaction time. | Optimize and potentially shorten the reaction time.[1] | |
| Protein Precipitation | High concentration of organic solvent from the PEG stock solution. | Keep the volume of the DMSO stock solution to a minimum (<10% of the total reaction volume).[1] |
| Protein instability at the reaction pH. | Perform a buffer screen to identify the optimal pH for protein stability.[1] |
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of m-PEG4-CH2-alcohol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol (m-PEG) derivatives are fundamental tools in modern drug development and bioconjugation. The covalent attachment of PEG chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits include enhanced solubility, increased in vivo stability, reduced immunogenicity, and prolonged circulation times. The m-PEG4-CH2-alcohol, a monodisperse PEG linker with a terminal primary hydroxyl group, serves as a versatile starting material for the synthesis of a wide array of functionalized PEG reagents.
The terminal hydroxyl group, while not inherently reactive for direct conjugation, is an excellent chemical handle for derivatization into various functional groups. This allows for the tailored synthesis of PEG linkers capable of reacting with specific functional groups on proteins, peptides, small molecules, or nanoparticles. These application notes provide a comprehensive guide to the common derivatization strategies for the hydroxyl group of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the successful synthesis and application of these important reagents.
Key Derivatization Strategies
The primary strategies for modifying the terminal hydroxyl group of this compound include:
-
Activation to a Good Leaving Group: Conversion of the hydroxyl into a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
-
Oxidation: Selective oxidation of the primary alcohol to an aldehyde for reductive amination or to a carboxylic acid for amide bond formation.
-
Esterification: Direct reaction with a carboxylic acid or its activated form to create an ester linkage.
-
Etherification: Formation of a stable ether bond via reactions such as the Williamson ether synthesis.
Each of these strategies opens up a different avenue for bioconjugation, and the choice of derivatization depends on the desired final application and the functional groups available on the target molecule.
Data Presentation: Quantitative Summary of Derivatization Reactions
The following table summarizes typical quantitative data for the key derivatization reactions of m-PEG-alcohols. Please note that yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction conditions.
| Derivatization Reaction | Reagents | Typical Yield (%) | Typical Purity (%) | Notes |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | >90 | >95 | A common activation step for subsequent nucleophilic substitution. |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | >90 | >95 | An alternative activation step to tosylation.[1] |
| Azidation (from Tosylate/Mesylate) | Sodium Azide (B81097) (NaN₃) | >90 | >95 | An efficient SN2 reaction to introduce an azide group for click chemistry.[1] |
| Reduction of Azide to Amine | Triphenylphosphine (PPh₃), H₂O or H₂/Pd-C | High | >95 | Staudinger reaction or catalytic hydrogenation are common methods. |
| Swern Oxidation (to Aldehyde) | Oxalyl chloride, DMSO, Triethylamine (TEA) | 70-95 | >95 | A mild and reliable method, but requires cryogenic temperatures.[2] |
| Dess-Martin Oxidation (to Aldehyde) | Dess-Martin Periodinane (DMP) | 85-95 | >95 | Operates at room temperature, but the reagent is more expensive.[2] |
| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | 60-97 | >95 | An equilibrium-driven reaction; yield can be increased by using an excess of one reactant or by removing water.[3][4] |
| Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) | 50-95 | >95 | A versatile method for forming stable ether linkages.[5] |
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group - Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a versatile intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine (B92270)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude m-PEG4-CH2-tosylate.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Characterization:
-
¹H NMR: Expect to see the disappearance of the hydroxyl proton and the appearance of aromatic protons from the tosyl group around 7.3-7.8 ppm.
-
MS (ESI): Confirm the mass of the tosylated product.
Protocol 2: Nucleophilic Substitution - Synthesis of m-PEG4-CH2-azide
This protocol details the conversion of the tosylated m-PEG4 intermediate to an azide-terminated PEG, which is a key building block for "click chemistry".
Materials:
-
m-PEG4-CH2-tosylate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve m-PEG4-CH2-tosylate (1 equivalent) in anhydrous DMF or ethanol.
-
Add sodium azide (1.5 - 3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and DMF.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield m-PEG4-CH2-azide.
-
The product can be used directly or purified further by column chromatography if needed.
Characterization:
-
¹H NMR: The chemical shift of the methylene (B1212753) protons adjacent to the functional group will shift upon conversion from tosylate to azide.
-
IR Spectroscopy: A characteristic strong absorption band for the azide group should be visible around 2100 cm⁻¹.
-
MS (ESI): Confirm the molecular weight of the azide product.
Protocol 3: Oxidation of the Hydroxyl Group to an Aldehyde (Dess-Martin Oxidation)
This protocol describes a mild and efficient method for oxidizing the primary alcohol of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution containing Sodium Thiosulfate (Na₂S₂O₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding the saturated aqueous NaHCO₃/Na₂S₂O₃ solution and stir vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting m-PEG4-CH2-aldehyde by column chromatography on silica gel.
Protocol 4: Esterification of the Hydroxyl Group (Fischer Esterification)
This protocol outlines the formation of an ester linkage between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH))
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark trap (if using toluene)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and anhydrous toluene.
-
Add a catalytic amount of p-TsOH (0.1 equivalents).
-
If using toluene, attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux and collect the water azeotropically.
-
If using DCM, add the acid catalyst and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[3]
Protocol 5: Etherification of the Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the formation of a stable ether linkage using the Williamson ether synthesis.
Materials:
-
This compound
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, propargyl bromide)
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[6]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the derivatization of this compound.
Signaling Pathway: Inhibition of the BRAF/MEK/ERK Pathway by a PEGylated BRAF Inhibitor
The BRAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in the BRAF gene, is a hallmark of many cancers, including melanoma.[1][7][8] Vemurafenib (B611658) is a potent inhibitor of the mutated BRAF V600E protein.[1][7][8] PEGylation of such small molecule inhibitors can improve their pharmacokinetic properties. The following diagram illustrates the mechanism of action of a hypothetical PEGylated BRAF inhibitor on this pathway.
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by a PEGylated BRAF inhibitor.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of m-PEG4-CH2-alcohol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the reaction of methoxy-poly(ethylene glycol)-4-CH2-alcohol (m-PEG4-CH2-alcohol) with carboxylic acids to form PEGylated esters. This process, known as PEGylation, is a critical technique in drug delivery and bioconjugation for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and nanoparticles. This document outlines the primary methods for this esterification, including detailed experimental protocols, quantitative data, and visualizations to guide researchers in this application.
Introduction to PEGylation via Esterification
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules of interest can significantly enhance their therapeutic properties. The reaction between a PEG-alcohol and a carboxylic acid results in the formation of an ester linkage. This can be achieved through several methods, most notably the Fischer esterification under acidic conditions and carbodiimide-mediated couplings like the Steglich esterification, which proceeds under milder conditions. The choice of method depends on the sensitivity of the substrates and the desired reaction conditions.
Reaction Mechanisms
Two primary mechanisms are employed for the esterification of this compound with carboxylic acids:
-
Fischer Esterification: This is a direct, acid-catalyzed esterification where the carboxylic acid is heated with the alcohol in the presence of a strong acid catalyst.[1][2][3][4][5][6][7] The reaction is reversible and often requires an excess of the alcohol or removal of water to drive the equilibrium towards the product.[1][2][3][4][5][6][7]
-
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification at room temperature under mild, neutral conditions.[8][9][10][11][12] This makes it suitable for substrates that are sensitive to acidic conditions and high temperatures.[10][11]
Experimental Protocols
Protocol 1: Steglich Esterification of a Carboxylic Acid with this compound
This protocol describes a general procedure for the Steglich esterification.[8][9][10][11][12] It is crucial to perform this reaction under anhydrous (dry) conditions for optimal results.[9]
Materials:
-
Carboxylic acid of interest
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)[8]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.0-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Steglich Esterification:
| Reagent | Molar Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.5 | Substrate |
| DCC | 1.1 | Coupling Agent |
| DMAP | 0.1 - 0.2 | Catalyst |
Table 1: Recommended reagent stoichiometry for Steglich esterification.
Protocol 2: Fischer Esterification of a Carboxylic Acid with this compound
This protocol outlines the Fischer esterification, which is suitable for less sensitive substrates.[1][2][3][4][5][6][7]
Materials:
-
Carboxylic acid of interest
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq) and a large excess of this compound (which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux: Heat the mixture to reflux for 2-4 hours.[13] The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography or distillation under reduced pressure if necessary.[13]
Quantitative Data for Fischer Esterification:
| Parameter | Recommended Condition | Purpose |
| This compound | Large excess (e.g., 10-20 eq) | Drive equilibrium towards product |
| Acid Catalyst (e.g., H₂SO₄) | 0.05 - 0.1 eq | Catalyze the reaction |
| Reaction Temperature | Reflux (e.g., 65-70 °C for methanol)[13] | Increase reaction rate |
| Reaction Time | 2 - 4 hours[13] | Allow for equilibrium to be reached |
Table 2: Typical reaction conditions for Fischer esterification.
Visualizations
Caption: Experimental workflow for the Steglich esterification.
Caption: Simplified mechanism of Fischer esterification.
Troubleshooting and Considerations
-
Anhydrous Conditions: For carbodiimide-mediated reactions like the Steglich esterification, the absence of water is critical to prevent the hydrolysis of the activated intermediate and the coupling agent, which would lead to low yields.[9]
-
Side Reactions: In the Steglich esterification, a potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to an N-acylurea, which is unreactive towards the alcohol.[10][11] DMAP helps to suppress this side reaction.[10][11]
-
Purification: The removal of the dicyclohexylurea (DCU) byproduct from the Steglich esterification is facilitated by its low solubility in many organic solvents. However, residual amounts may require careful purification by column chromatography.
-
Equilibrium in Fischer Esterification: To achieve high yields in Fischer esterification, it is essential to either use a large excess of one of the reactants (typically the less expensive one) or to remove water as it is formed (e.g., by azeotropic distillation).[1][2][3][4][5][6][7]
By following these protocols and considering the key aspects of each reaction, researchers can successfully synthesize PEGylated esters for a wide range of applications in drug development and materials science.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles with m-PEG4-CH2-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing the in vivo performance of nanomedicines and diagnostic agents. The covalent attachment of PEG chains to a nanoparticle surface imparts a hydrophilic, neutral, and sterically hindering layer. This "stealth" shield significantly reduces non-specific protein adsorption (opsonization), thereby minimizing recognition and clearance by the mononuclear phagocyte system (MPS). The result is a prolonged systemic circulation time, which enhances the probability of the nanoparticle reaching its target tissue, particularly in tumors through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using methoxy-polyethylene glycol-4-CH2-alcohol (m-PEG4-CH2-alcohol). This short-chain, heterobifunctional linker offers a defined length for precise control over surface properties. The terminal methoxy (B1213986) group provides chemical inertness, while the terminal alcohol group can be activated for covalent conjugation to various nanoparticle surfaces.
Key Applications
Functionalization of nanoparticles with this compound is instrumental across several key areas of nanomedicine:
-
Drug Delivery: Creating long-circulating nanocarriers for chemotherapeutics, siRNA, and other therapeutic payloads, improving their pharmacokinetic profiles and reducing dosing frequency.[1]
-
Targeted Imaging: Developing contrast agents (e.g., for MRI) and fluorescent probes with extended circulation times, leading to higher signal-to-noise ratios at the target site.
-
Improved Colloidal Stability: Preventing nanoparticle aggregation in biological media and during storage, which is crucial for maintaining consistent formulation characteristics and preventing potential toxicity.[2]
-
Enhanced Biocompatibility: Minimizing the foreign body response and reducing the immunogenicity of nanoparticles, leading to better safety profiles.[2]
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize representative quantitative data from the characterization of nanoparticles before and after PEGylation. The exact values will vary depending on the core nanoparticle material, its initial size, the density of surface functional groups, and the efficiency of the PEGylation reaction.
Table 1: Representative Changes in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 105 ± 5 | 0.180 |
| PEGylated Nanoparticles | 125 ± 8 | 0.210 |
Data synthesized from literature to represent typical changes.
Table 2: Representative Changes in Zeta Potential
| Nanoparticle Formulation | Surface Functional Group | Zeta Potential (mV) |
| Unmodified Nanoparticles | Amine | +35 ± 4 |
| PEGylated Nanoparticles | This compound | +5 ± 2 |
| Unmodified Nanoparticles | Carboxyl | -41 ± 3 |
| PEGylated Nanoparticles | This compound | -4 ± 2[3] |
Data synthesized from literature to represent typical changes. The shift towards neutrality is indicative of the PEG shield masking the core surface charge.[1][3][4]
Experimental Protocols
The covalent attachment of this compound to a nanoparticle surface is not a direct reaction, as the terminal hydroxyl group is not sufficiently reactive. Therefore, a two-step approach is required: 1) Activation of the terminal hydroxyl group of the PEG linker, and 2) Conjugation of the activated PEG to the nanoparticle surface.
This section details two common and effective protocols for the surface modification of amine-functionalized nanoparticles.
Protocol 1: Two-Step PEGylation via p-Nitrophenyl Carbonate (NPC) Activation
This protocol is suitable for nanoparticles possessing primary amine groups on their surface. It involves first activating the this compound with p-nitrophenyl chloroformate (NPC) to form a reactive carbonate, which then readily reacts with surface amines.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated iron oxide or gold nanoparticles)
-
This compound
-
p-Nitrophenyl chloroformate (NPC)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Centrifuge or dialysis equipment for purification
Procedure:
Part A: Activation of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Add a 1.2-fold molar excess of p-nitrophenyl chloroformate (NPC) to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a 1.5-fold molar excess of TEA or DIPEA dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with DI water to remove the triethylamine hydrochloride salt and other aqueous-soluble byproducts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the activated m-PEG4-CH2-O-(p-nitrophenyl carbonate).
Part B: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
In a separate vial, dissolve the activated m-PEG4-CH2-O-(p-nitrophenyl carbonate) from Part A in a small amount of anhydrous DMF.
-
Add the activated PEG solution to the nanoparticle dispersion. A 20- to 50-fold molar excess of activated PEG relative to the estimated surface amine groups is a recommended starting point for optimization.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to react with and deactivate any unreacted p-nitrophenyl carbonate groups. Incubate for 30-60 minutes.
-
Purification: Purify the PEGylated nanoparticles to remove unreacted PEG, p-nitrophenol, and quenching reagents.
-
For larger nanoparticles: Use repeated cycles of centrifugation, removal of the supernatant, and resuspension in fresh Wash Buffer (e.g., PBS). Repeat the wash cycle at least three times.
-
For smaller nanoparticles: Use dialysis against Wash Buffer for 24-48 hours with several buffer changes.
-
-
Resuspend the final purified PEGylated nanoparticles in a suitable buffer for storage at 4°C.
Protocol 2: Two-Step PEGylation via Tosylation
This alternative protocol involves activating the alcohol group by converting it into a tosylate, which is an excellent leaving group. The PEG-tosylate can then react with nucleophilic groups on the nanoparticle surface, such as amines or thiols. This protocol describes the reaction with amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine (B92270) or Dichloromethane (DCM) with Triethylamine (TEA)
-
Anhydrous solvent for conjugation (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., DIPEA)
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Centrifuge or dialysis equipment for purification
Procedure:
Part A: Activation of this compound (Tosylation)
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous pyridine (or anhydrous DCM).
-
Cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 to 1.5 molar equivalents) portion-wise to the solution. If using DCM as a solvent, add TEA (1.5 equivalents) as a base.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding cold water.
-
Extract the product into an organic solvent like DCM. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG4-CH2-O-Tosylate (m-PEG4-CH2-OTs).
Part B: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in an anhydrous solvent such as DMF or DMSO to a concentration of 1-5 mg/mL.
-
Add the m-PEG4-CH2-OTs from Part A to the nanoparticle suspension. A 20- to 50-fold molar excess relative to the estimated surface amine groups is a good starting point.
-
Add a non-nucleophilic base, such as DIPEA (2-3 fold molar excess relative to the PEG-tosylate), to the reaction mixture.
-
Allow the reaction to proceed at room temperature (or slightly elevated, e.g., 40-50°C, for less reactive systems) for 12-24 hours with constant stirring.
-
Purification: Purify the PEGylated nanoparticles as described in Protocol 1, Step 6, using either centrifugation/resuspension or dialysis.
-
Resuspend the final purified nanoparticles in a suitable buffer for storage at 4°C.
Protocol 3: Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to quantify the changes in nanoparticle properties.
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI).
-
Procedure: Measure the size and PDI of the nanoparticles before and after the PEGylation procedure.
-
Expected Outcome: A successful PEGylation will result in an increase in the hydrodynamic diameter, confirming the presence of the PEG layer on the surface.
-
-
Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Procedure: Measure the zeta potential in a suitable buffer (e.g., 10 mM NaCl) before and after PEGylation.
-
Expected Outcome: The PEG layer will shield the surface charge of the core nanoparticle, causing the zeta potential to shift towards neutrality (closer to 0 mV).[1][3]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the covalent attachment of the PEG linker.
-
Procedure: Acquire FTIR spectra of the unmodified nanoparticles, the this compound linker, and the final purified PEGylated nanoparticles.
-
Expected Outcome: The spectrum of the PEGylated nanoparticles should show characteristic peaks of the PEG backbone (e.g., C-O-C ether stretch around 1100 cm⁻¹) that are absent in the unmodified nanoparticles. The appearance of new peaks corresponding to the linkage chemistry (e.g., carbamate (B1207046) or secondary amine) and a decrease in the intensity of the primary amine peaks from the unmodified nanoparticles can also confirm conjugation.
-
Mandatory Visualizations
References
Application Notes and Protocols for m-PEG4-CH2-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's efficacy, stability, and pharmacokinetic profile. The incorporation of polyethylene (B3416737) glycol (PEG) spacers into linker design has become a key strategy to modulate the physicochemical properties of ADCs, particularly when dealing with hydrophobic payloads.[1]
This document provides detailed application notes and protocols for the use of m-PEG4-CH2-alcohol, a monodisperse tetraethylene glycol derivative, as a foundational component in the development of ADC linkers. The inclusion of a short, discrete PEG4 chain can enhance the hydrophilicity of the ADC, which may mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile without significantly compromising in vitro potency.[2][3]
The terminal hydroxyl group of this compound is not directly reactive with common antibody conjugation sites and requires chemical activation to be incorporated into a bifunctional linker. These notes will detail the activation of the alcohol, its conjugation to a payload, subsequent attachment to an antibody, and the characterization of the final ADC.
Data Presentation: Comparative Performance of ADCs with Varying PEG Linker Lengths
The length of the PEG linker is a critical design parameter that creates a trade-off between in vitro potency and in vivo performance. While longer PEG linkers can improve pharmacokinetics, they may also reduce cytotoxic potency. A systematic evaluation is crucial for each specific ADC.[4] The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker Type | ADC Construct | Animal Model | Circulation Half-life (t½) | Clearance Rate | Reference(s) |
| No PEG | Affibody-MMAE | Mice | 19.6 min | High | [5] |
| PEG4 | Not Specified | Rats | ~3.5 days | ~7 mL/day/kg | [6] |
| PEG8 | Not Specified | Rats | ~4.5 days | ~5 mL/day/kg | [6] |
| PEG12 | Not Specified | Rats | ~5 days | ~5 mL/day/kg | [6] |
| 4 kDa PEG | Affibody-MMAE | Mice | 49 min (2.5-fold increase vs. no PEG) | Reduced | [5] |
| 10 kDa PEG | Affibody-MMAE | Mice | 219.5 min (11.2-fold increase vs. no PEG) | Significantly Reduced | [5] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | 1 | [4] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | 4.5 | [4][7] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | 22.5 | [4][7] |
Table 3: Effect of PEG Linker Length on ADC Aggregation
| Linker Type | ADC Construct | Aggregation Level | Key Findings | Reference(s) |
| PEG2 | Antibody-Eribulin | Increased (vs. parent Ab) | Short PEG spacer led to a 2.5-fold increase in aggregation. | [8] |
| PEG4 | Trastuzumab-MMAE | Low | Good yields and low aggregation were achieved for a DAR8 ADC. | [3] |
| PEG8 | Trastuzumab-MMAE | Low | Good yields and low aggregation were achieved for a DAR8 ADC. | [3] |
| Not Specified | ADC Products | High | A more lipophilic linker leads to a higher aggregation propensity. | [9] |
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and characterization of an ADC utilizing a linker derived from this compound. This workflow involves a two-stage process: 1) activation of the linker and conjugation to the payload, and 2) conjugation of the linker-payload to the antibody.
Workflow for ADC Synthesis and Characterization
A streamlined workflow for the development and evaluation of an ADC.
Protocol 1: Activation of this compound
The terminal hydroxyl group of this compound must be converted to a reactive functional group. Two common activation strategies are oxidation to an aldehyde or conversion to a tosylate.
Option A: Dess-Martin Oxidation to m-PEG4-CH2-aldehyde
This protocol converts the alcohol to an aldehyde, which can be used for conjugation via reductive amination.
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Round-bottom flask, magnetic stir bar, nitrogen atmosphere setup
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.[2]
-
Add Dess-Martin Periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.[2]
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Stir until all solids dissolve.[2]
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain m-PEG4-CH2-aldehyde.
-
Option B: Tosylation of this compound
This protocol converts the alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution to introduce other functionalities (e.g., an amine or azide (B81097) for click chemistry).
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.), TEA (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-Toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[11]
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours or until completion as monitored by TLC.[10][11]
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the m-PEG4-CH2-tosylate.
-
Protocol 2: Conjugation of Activated Linker to a Payload (e.g., MMAE)
This protocol describes the conjugation of a payload with a primary or secondary amine (like MMAE) to an activated m-PEG4-linker. This example assumes the linker has been functionalized with an NHS ester.
-
Materials:
-
Activated m-PEG4-linker (e.g., m-PEG4-NHS ester)
-
Payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the payload (1.0 eq.) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 eq.) to the payload solution.
-
In a separate vial, dissolve the activated m-PEG4-linker (1.1 eq.) in anhydrous DMF or DMSO.
-
Add the linker solution dropwise to the payload solution.
-
Stir the reaction mixture at room temperature for 2-12 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS.
-
Upon completion, the crude linker-payload can be purified by reverse-phase HPLC.
-
Protocol 3: Conjugation of Linker-Payload to Antibody
This protocol outlines a general procedure for conjugating a maleimide-functionalized m-PEG4-linker-payload to a monoclonal antibody via cysteine residues. This is a common strategy for achieving a more homogeneous ADC.[12][13]
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
m-PEG4-maleimide-payload construct
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
-
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 2-5 molar excess of TCEP at 37 °C for 1-2 hours to partially reduce the interchain disulfide bonds. The exact TCEP to mAb ratio needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Remove excess TCEP immediately using a desalting column equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.4).
-
-
Conjugation Reaction:
-
Immediately add the m-PEG4-maleimide-payload solution (typically in a 5-10 fold molar excess over the antibody) to the reduced antibody solution. The final concentration of any organic solvent (like DMSO) should be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
-
Protocol 4: ADC Characterization
A. Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties.[14][15]
-
Materials:
-
Purified ADC sample
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[3]
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the formula: Average DAR = Σ [(% Peak Area of DARn) * n] / 100, where 'n' is the number of drugs conjugated.
-
B. Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius to quantify aggregates, monomers, and fragments.[5][9]
-
Materials:
-
Purified ADC sample
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject 10-20 µg of the ADC sample.
-
Run the separation isocratically for 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
C. Intact Mass Analysis by LC-MS
LC-MS provides the molecular weight of the intact ADC, confirming the conjugation and providing information on the drug load distribution.
-
Materials:
-
Purified ADC sample
-
Reversed-Phase (RP) or SEC column compatible with MS
-
LC-MS system (e.g., Q-TOF)
-
-
Procedure:
-
For lysine-conjugated ADCs, denaturing RP-LC-MS is often used. For cysteine-conjugated ADCs, native SEC-MS may be preferred to keep the non-covalently linked chains together.
-
Inject the ADC sample into the LC-MS system.
-
Acquire mass spectra across the elution profile of the ADC peak.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each species. The mass difference between peaks will correspond to the mass of the attached linker-payload, confirming successful conjugation and allowing for the determination of the DAR.
-
D. In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the potency of the ADC on a target cancer cell line.[7]
-
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC sample and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates, plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in cell culture media.
-
Treat the cells with the ADC or control solutions and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.
-
Signaling Pathways and Mechanisms of Action
The general mechanism of action for an ADC involves several key steps, culminating in the release of the cytotoxic payload and induction of cell death. For many ADCs, the payload is a potent microtubule inhibitor like MMAE.
General ADC Mechanism of Action
Mechanism of action for an ADC from binding to payload release.
Simplified Signaling Pathway of MMAE-Induced Apoptosis
Once released from the ADC within the cancer cell, MMAE exerts its cytotoxic effect by disrupting the microtubule dynamics, which are essential for cell division. This leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis).
Simplified signaling pathway of MMAE-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Protein Modification with m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a premier strategy in biopharmaceutical development to enhance the therapeutic value of protein drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size. This, in turn, reduces renal clearance, shields the protein from proteolytic degradation, and can decrease its immunogenicity.
The m-PEG4-CH2-alcohol is a discrete, monodisperse PEG linker, meaning it has a precisely defined length of four ethylene (B1197577) glycol units. This precision is critical for producing homogeneous bioconjugates, a key requirement for therapeutic applications. However, the terminal hydroxyl group of this linker is not inherently reactive towards functional groups on proteins. Therefore, a two-step process is required for conjugation: 1) activation of the hydroxyl group to create an amine-reactive species, and 2) reaction of the activated PEG linker with the protein.
These application notes provide a detailed protocol for the activation of this compound and its subsequent covalent attachment to a model protein, including methodologies for the purification and characterization of the resulting PEGylated protein.
Principle of the Reaction
The modification of a protein with this compound is achieved through a two-stage process.
-
Activation of this compound: The terminal hydroxyl group is chemically activated using N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like pyridine (B92270). This reaction converts the unreactive alcohol into a highly reactive m-PEG4-CH2-succinimidyl carbonate (m-PEG4-CH2-SC), an NHS ester.
-
Conjugation to Protein: The activated m-PEG4-CH2-SC is then reacted with the target protein. The succinimidyl carbonate group readily reacts with nucleophilic primary amine groups on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus, to form stable carbamate (B1207046) linkages.
The overall efficiency and the distribution of PEGylated species (e.g., mono-, di-, poly-PEGylated) can be controlled by adjusting the molar ratio of the activated PEG reagent to the protein.
Experimental Workflow
The complete experimental process for modifying a protein with this compound involves the activation of the PEG linker, the conjugation reaction with the protein, and subsequent purification and characterization of the conjugate.
Data Presentation
The outcome of a PEGylation reaction is highly dependent on the molar ratio of the activated PEG reagent to the protein. The following tables provide representative data from the analysis of a model protein (e.g., ~66 kDa, like Bovine Serum Albumin) after a conjugation reaction.
Table 1: Analysis of PEGylation Reaction by SDS-PAGE
This table summarizes the semi-quantitative analysis of a Coomassie-stained SDS-PAGE gel, showing the distribution of species based on the molar excess of activated m-PEG4-CH2-SC used in the reaction.
| Molar Excess of Activated PEG | Unmodified Protein (%) | Mono-PEGylated Protein (%) | Di-PEGylated Protein (%) | Higher-Order Species & Aggregates (%) |
| 5:1 | 45 | 50 | 5 | < 1 |
| 10:1 | 20 | 65 | 14 | 1 |
| 20:1 | 5 | 55 | 35 | 5 |
Table 2: Molecular Weight Confirmation by MALDI-TOF Mass Spectrometry
This table shows the expected and observed molecular weights of the different species from the 10:1 molar excess reaction, as determined by MALDI-TOF MS. The mass of the added m-PEG4-CH2- moiety is approximately 205 Da (after reaction).
| Species | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) |
| Unmodified Protein | 66,400 | 66,410 |
| Mono-PEGylated Protein | 66,605 | 66,612 |
| Di-PEGylated Protein | 66,810 | 66,819 |
Experimental Protocols
Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive succinimidyl carbonate (NHS ester).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Ice-cold diethyl ether
-
Round bottom flask, magnetic stirrer, and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
-
Set up a clean, dry round bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 molar equivalents) and anhydrous pyridine (1.5 molar equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of vigorously stirring, ice-cold diethyl ether.
-
Collect the resulting white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted reagents.
-
Dry the final product, m-PEG4-CH2-succinimidyl carbonate (activated PEG), under vacuum.
-
Store the activated PEG desiccated at -20°C until use.
Protocol 2: Conjugation of Activated m-PEG4-CH2-SC to a Target Protein
This protocol details the covalent attachment of the activated PEG linker to a target protein.
Materials:
-
Activated m-PEG4-CH2-SC (from Protocol 1)
-
Target protein
-
Amine-free reaction buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.4-8.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Glycine or 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Procedure:
-
Prepare a protein solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer. Ensure any buffer containing primary amines (like Tris) has been exchanged out.
-
Allow the vial of activated m-PEG4-CH2-SC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the activated PEG (e.g., 100 mM) by dissolving it in anhydrous DMSO.
-
Add a calculated amount of the activated PEG stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess of PEG to protein). Add the DMSO solution slowly while gently vortexing to prevent protein precipitation. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted activated PEG. Incubate for 30 minutes at room temperature.
-
The PEGylated protein is now ready for purification.
Protocol 3: Purification of the PEGylated Protein by Ion-Exchange Chromatography (IEX)
IEX is effective at separating unmodified, mono-PEGylated, and di-PEGylated species, as the addition of PEG chains shields the protein's surface charges.
Materials:
-
Cation or Anion exchange column (depending on the protein's pI and buffer pH)
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the chosen IEX column with Binding Buffer.
-
Dilute the quenched reaction mixture with Binding Buffer to reduce the salt concentration.
-
Load the diluted sample onto the equilibrated column.
-
Wash the column with Binding Buffer to remove unreacted PEG reagent and quenching molecules.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify which fractions contain the desired PEGylated species. Typically, higher-order PEGylated species elute first, followed by lower-order species, and finally the unmodified protein.
Protocol 4: Characterization by SDS-PAGE and Mass Spectrometry
A. SDS-PAGE Analysis:
-
Prepare samples of the unreacted protein, the quenched reaction mixture, and the purified fractions.
-
Mix samples with SDS-PAGE loading buffer (with a reducing agent if necessary) and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the gel. Successful PEGylation is indicated by the appearance of new bands at higher apparent molecular weights compared to the unmodified protein.[1] The reaction mixture lane will show the distribution of products.[2][3]
B. MALDI-TOF Mass Spectrometry Analysis:
-
Prepare samples of the unmodified protein and the purified PEGylated protein species.
-
Mix a small volume of the protein sample with a suitable MALDI matrix solution (e.g., sinapinic acid).[4]
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer.
-
Determine the molecular weight of each species. The mass difference between the PEGylated and unmodified protein confirms the covalent attachment and allows for the calculation of the number of attached PEG molecules.[5][6]
Logical Relationship Diagram
References
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG4-CH2-alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for key chemical transformations involving methoxy-poly(ethylene glycol)4-propanol (m-PEG4-CH2-alcohol). This versatile reagent, featuring a discrete four-unit PEG chain, is a valuable building block in bioconjugation, drug delivery, and materials science due to its ability to impart hydrophilicity and biocompatibility.
The terminal primary alcohol of this compound serves as a reactive handle for various modifications, primarily through oxidation, esterification, and etherification. This document details the experimental protocols for these fundamental reactions, presents quantitative data in a structured format, and illustrates the workflows and reaction pathways using diagrams.
Core Reactions of this compound
The hydroxyl group of this compound can be readily functionalized. The most common reactions include:
-
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid. The resulting aldehyde is particularly useful for bioconjugation via reductive amination.
-
Esterification: Formation of an ester linkage by reacting the alcohol with a carboxylic acid or its derivative. This is a common strategy for linking drug molecules.
-
Etherification: Formation of an ether linkage, for instance, through the Williamson ether synthesis, to create stable, non-hydrolyzable bonds.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the described transformations of this compound.
Table 1: Summary of Oxidation Reactions
| Oxidation Method | Oxidizing Agent | Molar Equiv. (Agent) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| To Aldehyde | ||||||
| Dess-Martin | Dess-Martin Periodinane | 1.1 - 1.5 | DCM | Room Temp. | 0.5 - 4 | >90 |
| Swern Oxidation | Oxalyl Chloride/DMSO | 1.1 - 2.0 | DCM | -78 to Room Temp. | 1 - 2 | >90 |
| To Carboxylic Acid | ||||||
| Jones Oxidation | CrO₃/H₂SO₄ | Varies | Acetone | 0 to Room Temp. | 1 - 6 | ~85 |
Table 2: Summary of Esterification and Etherification Reactions
| Reaction | Reactant | Catalyst/Base | Molar Equiv. (Reactant) | Solvent | Temperature (°C) | Reaction Time (h) |
| Esterification | ||||||
| Fischer Esterification | Carboxylic Acid | H₂SO₄ (catalytic) | 1.0 - 1.2 | Toluene | Reflux | 4 - 16 |
| Acylation | Acyl Chloride | Pyridine/TEA | 1.1 - 1.5 | DCM | 0 to Room Temp. | 1 - 3 |
| Etherification | ||||||
| Williamson Synthesis | Alkyl Halide | NaH | 1.1 - 1.5 | THF/DMF | 0 to Room Temp. | 2 - 16 |
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Key reaction pathways of this compound.
Caption: General workflow for the oxidation of this compound.
Experimental Protocols
Protocol 1: Oxidation to m-PEG4-CH2-aldehyde using Dess-Martin Periodinane (DMP)
This protocol describes the mild oxidation of the primary alcohol to an aldehyde.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen inlet
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Setup: Charge a round-bottom flask with this compound (1.0 eq.) and a magnetic stir bar. Place the flask under a nitrogen atmosphere and add anhydrous DCM.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq.) to the stirred solution in one portion at room temperature.[1]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-4 hours).[1]
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.[1]
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure m-PEG4-CH2-aldehyde.[1]
Protocol 2: Fischer Esterification to form an m-PEG4-CH2-ester
This protocol is a general method for the acid-catalyzed esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., propionic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dean-Stark apparatus and reflux condenser
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and toluene. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Heat the mixture to reflux and stir. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-16 hours). Monitor the reaction by TLC if applicable.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.
Protocol 3: Williamson Ether Synthesis to form an m-PEG4-CH2-ether
This protocol outlines the formation of an ether by reacting the alkoxide of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen inlet
Procedure:
-
Setup: Add this compound (1.0 eq.) to a flame-dried round-bottom flask under a nitrogen atmosphere. Dissolve it in anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Hydrogen gas will be evolved.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure. Dilute the residue with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.
References
Application Notes and Protocols for Click Chemistry with m-PEG4-CH2-alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of m-PEG4-CH2-alcohol derivatives in click chemistry. This document outlines the conversion of the terminal alcohol to click-ready functional groups, followed by detailed protocols for their application in bioconjugation, drug delivery, and surface modification.
Introduction to this compound in Click Chemistry
The this compound is a heterobifunctional linker featuring a methoxy-terminated tetraethylene glycol (m-PEG4) spacer and a terminal primary alcohol. The PEG moiety imparts hydrophilicity, biocompatibility, and flexibility, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[1][2] While the terminal alcohol is not directly reactive in click chemistry, it serves as a versatile handle for conversion into azide (B81097) or alkyne functionalities, enabling its participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2][3] These click chemistry reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for creating complex bioconjugates.[4][5]
Key Applications
The versatility of this compound derivatives in click chemistry allows for a broad range of applications:
-
Bioconjugation: The specific and efficient nature of click chemistry enables the precise attachment of the PEG linker to proteins, peptides, and other biomolecules.
-
Drug Delivery: PEGylation of therapeutic agents can enhance their solubility, stability, and circulation half-life, leading to improved efficacy and reduced side effects.[6][7]
-
Antibody-Drug Conjugates (ADCs): The m-PEG4 linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[6][7][8]
-
Proteomics and Diagnostics: These derivatives can be used to link reporter molecules such as fluorophores or biotin (B1667282) to proteins for detection and analysis.
-
Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles and other materials to prevent non-specific binding and improve biocompatibility.[9][10]
Data Presentation: Quantitative Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC is often dictated by the specific application, with considerations for reaction speed and biocompatibility.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (104 - 105 M-1s-1) | Moderate to Fast (10-3 - 101 M-1s-1) |
| Biocompatibility | Limited in living systems due to copper cytotoxicity | Excellent for in vivo and in vitro applications |
| Catalyst Required | Copper(I) | None |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Typical Yield | >95% | >90% |
Experimental Protocols
Protocol 1: Conversion of this compound to m-PEG4-CH2-azide
This protocol describes the two-step conversion of the terminal alcohol to an azide, first by activation to a tosylate, followed by nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Tosylation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.5 equivalents), followed by the slow, portion-wise addition of tosyl chloride (1.2 equivalents). d. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding saturated aqueous NaHCO3. g. Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude m-PEG4-CH2-tosylate by silica gel column chromatography.
-
Azidation of m-PEG4-CH2-tosylate: a. Dissolve the purified m-PEG4-CH2-tosylate (1 equivalent) in anhydrous DMF. b. Add sodium azide (3 equivalents) to the solution. c. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere. d. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature and add water. f. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain m-PEG4-CH2-azide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of m-PEG4-CH2-azide to an alkyne-containing molecule.
Materials:
-
m-PEG4-CH2-azide
-
Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Desalting column
Procedure:
-
Prepare Stock Solutions: a. m-PEG4-CH2-azide: 10 mM in deionized water or DMSO. b. Alkyne-modified biomolecule: 1-5 mg/mL in PBS. c. CuSO4: 20 mM in deionized water. d. THPTA: 100 mM in deionized water. e. Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
CuAAC Reaction: a. In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 10-fold molar excess of the m-PEG4-CH2-azide solution. b. Prepare a premix of the copper catalyst by adding the THPTA stock solution to the CuSO4 stock solution in a 5:1 ligand-to-copper ratio. c. Add the copper/THPTA premix to the biomolecule/azide solution. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. e. Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: a. Purify the PEGylated product using a desalting column or other appropriate chromatographic methods to remove excess reagents and the copper catalyst.[5]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions in living systems or with sensitive biomolecules.[1][4]
Materials:
-
m-PEG4-CH2-azide
-
Strained alkyne (e.g., DBCO or BCN)-functionalized biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Solutions: a. Dissolve the m-PEG4-CH2-azide and the strained alkyne-functionalized biomolecule in PBS to the desired concentrations.
-
SPAAC Reaction: a. Mix the two solutions. A slight molar excess (1.1 to 1.5 equivalents) of the m-PEG4-CH2-azide is often used. b. The reaction will proceed without the need for a catalyst.
-
Incubation: a. Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours. The reaction time will depend on the specific reactants and their concentrations.
-
Purification: a. Purify the PEGylated product using a desalting column or other appropriate chromatographic methods.[11]
Visualizations
Caption: Conversion of this compound to its azide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. axispharm.com [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing m-PEG4-CH2-alcohol Functionalized Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry and drug discovery, enabling the efficient assembly of amino acids into complex peptides. The choice of solid support and linker is critical to the success of SPPS, influencing reaction efficiency, peptide purity, and the properties of the final product. The use of polyethylene (B3416737) glycol (PEG) based linkers, such as m-PEG4-CH2-alcohol, offers significant advantages, particularly in the synthesis of long or hydrophobic peptides.
The this compound linker provides a hydrophilic and flexible spacer that improves the solvation of the growing peptide chain within the resin matrix. This enhanced solvation minimizes peptide aggregation, a common challenge in SPPS, leading to more efficient coupling and deprotection steps.[1][2] Consequently, the use of PEGylated resins can result in higher crude peptide purity and overall yield.[3][4] The terminal hydroxyl group of the this compound linker allows for the attachment of the first amino acid via an ester bond, which is cleavable under moderately acidic conditions to yield a C-terminal carboxylic acid.
These application notes provide detailed protocols for utilizing this compound functionalized resins in Fmoc-based solid-phase peptide synthesis.
Data Presentation: Performance of PEGylated Resins in SPPS
The incorporation of PEG linkers into solid supports generally leads to improved synthesis outcomes. Below is a summary of typical performance characteristics observed with PEG-containing resins compared to standard polystyrene resins.
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Reference |
| Polystyrene (PS) | 0.5 - 1.5 | 53 | Moderate | [4] |
| PEG-PS Grafted Resin | 0.3 - 0.8 | 77 | High | [4] |
| PEG-based Resin (e.g., TentaGel) | 0.2 - 0.5 | 50 - 90+ | Moderate to High | [1] |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy in SPPS.
Protocol 1: Determination of Resin Loading
A precise determination of the loading capacity of the functionalized resin is crucial for accurate reagent stoichiometry in subsequent synthesis steps. The spectrophotometric method based on the cleavage of the Fmoc group is commonly employed.
Materials:
-
Fmoc-loaded this compound resin
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Accurately weigh approximately 5 mg of the dry Fmoc-loaded resin into a small flask.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 30 minutes to ensure complete Fmoc cleavage.
-
Filter the solution to remove the resin beads.
-
Prepare a dilution of the filtrate in DMF (e.g., 1:100) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution.
-
Calculate the resin loading using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin in g)
The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Protocol 2: Loading of the First Fmoc-Amino Acid
The esterification of the first amino acid to the hydroxyl group of the this compound linker is a critical step. The following protocol utilizes a carbodiimide (B86325) coupling agent with a DMAP catalyst.
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acid (4 equivalents relative to resin capacity)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (B1165640)
Procedure:
-
Swell the resin in DCM for 30 minutes, then wash with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add the dissolved Fmoc-amino acid and DIC to the resin.
-
Add the catalytic amount of DMAP to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored using the Kaiser test on a small sample of resin beads.
-
After the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 30 minutes.
-
Wash the resin extensively with DCM and DMF, then dry under vacuum.
-
Determine the final loading capacity using Protocol 1.
Protocol 3: Peptide Chain Elongation (Fmoc-SPPS Cycle)
This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling.
Materials:
-
Peptide-resin from the previous step
-
20% Piperidine in DMF
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagents (e.g., HBTU/HOBt or HATU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
-
DCM
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagents in DMF and adding DIPEA.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (10-fold excess).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS) using this compound resin.
Application Example: GLP-1 Receptor Signaling Pathway
Peptides synthesized using PEGylated resins, such as analogues of Glucagon-Like Peptide-1 (GLP-1), are of significant therapeutic interest for the treatment of type 2 diabetes and obesity.[5][6] GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR).[5][7] The diagram below illustrates the primary signaling cascade initiated upon GLP-1 binding.
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. EP0687691A2 - Resin for solid-phase peptide synthesis and methods of making it - Google Patents [patents.google.com]
- 5. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG4-CH2-alcohol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG4-CH2-alcohol and its derivatives for the strategic modification of peptides. The inclusion of a discrete tetraethylene glycol (PEG4) linker can significantly enhance the therapeutic properties of peptides by improving their solubility, stability, and pharmacokinetic profiles. Detailed protocols for peptide conjugation and subsequent characterization are provided to ensure reproducible and effective outcomes in your research and development endeavors.
Introduction to Peptide PEGylation with this compound
PEGylation is a well-established strategy involving the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, such as peptides and proteins.[1] This modification can confer several advantageous properties:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions.[1][2]
-
Increased Stability : PEGylation can shield peptides from proteolytic degradation by enzymes, thereby increasing their stability in biological matrices.[1][3]
-
Extended Circulating Half-Life : The increased hydrodynamic radius of PEGylated peptides reduces renal clearance, leading to a longer circulation time in the body.[1][4]
-
Reduced Immunogenicity : The PEG moiety can mask antigenic epitopes on the peptide surface, potentially reducing an immune response.[1][3]
The this compound is a monodisperse PEG linker, meaning it has a precisely defined molecular weight, which ensures batch-to-batch consistency in the synthesis of PEGylated peptides.[2] The terminal hydroxyl group serves as a versatile chemical handle for derivatization, allowing for its conversion into more reactive functionalities like aldehydes or carboxylic acids for efficient peptide conjugation.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of the PEGylation reagent is crucial for designing and executing successful conjugation strategies.
| Property | Value | Reference |
| Chemical Name | 1-(2-methoxyethoxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane | [5] |
| Synonyms | m-PEG4-alcohol, m-PEG4-OH | [6][] |
| CAS Number | 145526-76-7 | [5] |
| Molecular Formula | C10H22O5 | [5][8] |
| Molecular Weight | 222.28 g/mol | [5][8] |
| Appearance | Clear, colorless to slightly yellow liquid | [5] |
| Purity | ≥95% - ≥98% | [5][8] |
| Solubility | Soluble in water and many organic solvents | [5][] |
Experimental Workflows and Protocols
The use of this compound in peptide synthesis typically involves a two-stage process:
-
Activation of this compound : The terminal hydroxyl group is chemically converted to a more reactive functional group, most commonly a carboxylic acid or an aldehyde.
-
Conjugation to the Peptide : The activated PEG linker is then covalently attached to the peptide.
Below are detailed protocols for these key experimental stages.
Activation of this compound
3.1.1. Oxidation to m-PEG4-CH2-carboxylic acid
This protocol describes the conversion of the primary alcohol to a carboxylic acid, a versatile intermediate for amide bond formation with peptides.
Caption: Workflow for the oxidation of this compound.
Protocol:
-
Dissolution : Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Oxidation : Cool the solution to 0°C in an ice bath. Add a strong oxidizing agent, such as Jones reagent (CrO3/H2SO4) or potassium permanganate (B83412) (KMnO4), dropwise to the solution.[5]
-
Reaction Monitoring : Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, quench any excess oxidizing agent. For Jones reagent, isopropanol (B130326) can be added until the orange/brown color turns green.
-
Extraction and Purification : Perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure m-PEG4-CH2-carboxylic acid.[5]
3.1.2. Oxidation to m-PEG4-CH2-aldehyde
For selective conjugation to the N-terminus of a peptide, the alcohol can be oxidized to an aldehyde, which can then react via reductive amination.
Caption: Workflow for the synthesis of m-PEG4-CH2-aldehyde.
Protocol (using Dess-Martin periodinane):
-
Setup : To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.[9]
-
Reaction : Stir the mixture at room temperature for 0.5-4 hours. Monitor the reaction progress by TLC.[9]
-
Work-up : Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction and Purification : Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is then purified by flash column chromatography.[9]
| Oxidation Method | Typical Yield |
| Parikh-Doering | 80-95% |
| Swern | >90% |
| Dess-Martin | >90% |
Table adapted from a study on the synthesis of m-PEG4-CH2-aldehyde.[9]
Conjugation of Activated m-PEG4 Linker to Peptides
3.2.1. Amide Bond Formation with m-PEG4-CH2-carboxylic acid
This is a robust method for conjugating the PEG linker to primary amines (N-terminus or lysine (B10760008) side chains) on the peptide.
Caption: Workflow for peptide conjugation with activated m-PEG4-acid.
Protocol:
-
Activation of m-PEG4-CH2-carboxylic acid :
-
Dissolve m-PEG4-CH2-carboxylic acid in an anhydrous organic solvent like DMF or DMSO.
-
Add a 1.2-fold molar excess of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) relative to the PEG-acid.[1]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to the Peptide :
-
Dissolve the peptide in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).[1]
-
Add the activated PEG-NHS ester solution to the peptide solution. A 10-20 fold molar excess of the PEG linker relative to the peptide is recommended to drive the reaction.[1]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quenching and Purification :
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (PEG/EDC/NHS to peptide) | 10-20 fold excess | Drives the reaction towards completion. |
| Temperature | 4°C to Room Temperature | Balances reaction rate with peptide stability. |
| Reaction Time | 2 - 12 hours | Dependent on peptide reactivity; should be optimized. |
Table adapted from a protocol for peptide modification.[1]
Characterization of PEGylated Peptides
Thorough characterization is essential to confirm successful conjugation and to assess the properties of the modified peptide.
Mass Spectrometry
-
Objective : To confirm the covalent attachment of the PEG linker and determine the extent of PEGylation (mono-, di-, etc.).
-
Methodology : Analyze the purified product using MALDI-TOF or ESI-MS. The mass of the PEGylated peptide should correspond to the mass of the native peptide plus the mass of the attached PEG linker(s).[1]
RP-HPLC Analysis
-
Objective : To assess the purity of the PEGylated peptide and separate it from the unreacted peptide.
-
Methodology : Use a C18 or C8 column with a water/acetonitrile gradient containing 0.1% TFA. The PEGylated peptide will typically have a longer retention time than the unmodified peptide.[1][2]
In Vitro Stability Assay
-
Objective : To evaluate the stability of the PEGylated peptide in the presence of proteases.
-
Methodology :
-
Incubate the PEGylated peptide and the native peptide in serum or a protease solution at 37°C.
-
Take aliquots at various time points.
-
Stop the enzymatic degradation by protein precipitation (e.g., with ice-cold acetonitrile).[2]
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining over time.[2]
-
Solubility Assessment
-
Objective : To determine the effect of PEGylation on peptide solubility.
-
Methodology :
-
Add increasing amounts of the lyophilized native and PEGylated peptides to a fixed volume of an aqueous buffer (e.g., PBS, pH 7.4).[2]
-
Equilibrate the samples by gentle agitation.
-
Centrifuge to pellet any undissolved material.
-
Measure the concentration of the dissolved peptide in the supernatant using UV-Vis spectrophotometry or quantitative amino acid analysis.[2]
-
Benefits of PEGylation on Peptide Pharmacokinetics
The structural modifications resulting from PEGylation directly influence the pharmacokinetic properties of the peptide, leading to significant therapeutic advantages.
Caption: Logical diagram of PEGylation's pharmacokinetic advantages.
By increasing the hydrodynamic size, PEGylation reduces the rate of renal clearance, a primary elimination pathway for smaller peptides.[1] The steric hindrance provided by the flexible PEG chain also protects the peptide from degradation by circulating proteases and can mask epitopes, thereby reducing its potential to elicit an immune response.[1][3] Collectively, these effects lead to a prolonged circulation half-life, which can result in improved therapeutic efficacy, reduced dosing frequency, and enhanced patient compliance.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in protein and peptide parenteral delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]
- 8. This compound - CAS:145526-76-7 - KKL Med Inc. [kklmed.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Fluorescent Probes with m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG4-CH2-alcohol as a versatile linker for the synthesis of fluorescent probes. The inclusion of a discrete polyethylene (B3416737) glycol (PEG) linker, specifically a tetraethylene glycol (PEG4) moiety, offers significant advantages in the design of probes for biological applications.[1]
The this compound linker enhances the hydrophilicity and solubility of often hydrophobic organic fluorophores, mitigating issues such as aggregation and non-specific binding in aqueous environments.[1][2] This leads to an improved signal-to-noise ratio in imaging and detection assays.[1] The PEG4 spacer also provides a flexible chain that separates the fluorophore from the targeting biomolecule, which is critical for reducing steric hindrance and preserving the binding affinity of the targeting moiety.[1][3] Furthermore, the defined length of the m-PEG4 linker ensures batch-to-batch consistency and predictable pharmacokinetic profiles, which is crucial in drug development.[1]
Core Principles of a PEG4-Linked Fluorescent Probe
A fluorescent probe constructed with a PEG4 linker generally consists of three key components: a fluorophore, the PEG4 linker, and a targeting moiety. The this compound serves as a foundational building block that can be chemically modified to connect the fluorophore to the targeting molecule. The terminal hydroxyl group of this compound is a primary site for modification, allowing for its conversion into various reactive functional groups such as aldehydes, carboxylic acids, or amines, enabling a wide range of conjugation chemistries.[4]
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of a fluorescent probe constructed using this compound.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |
| This compound | C₁₀H₂₂O₅ | 222.28 | Colorless to pale yellow oil | Soluble in water and most organic solvents |
| m-PEG4-CH₂-aldehyde | C₁₀H₂₀O₅ | 220.26 | Colorless to pale yellow oil | Soluble in water and most organic solvents |
| m-PEG4-CH₂-COOH | C₁₀H₂₀O₆ | 236.26 | Colorless to pale yellow oil | Soluble in water and most organic solvents |
Table 2: Representative Mass Spectrometry Data for Fluorescent Probe Synthesis
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) [M+H]⁺ | Mass Shift (Da) | Confirmation |
| m-PEG4-CH₂-COOH | 236.26 | 237.15 | - | Carboxylic acid derivative formed |
| Activated m-PEG4-NHS Ester | 333.31 | 334.21 | +97.05 | Successful activation |
| Amine-reactive Fluorophore | 450.50 | 451.35 | - | Starting fluorophore |
| Fluorophore-PEG4 Conjugate | 668.75 | 669.55 | +218.2 | Successful conjugation to linker |
| Targeting Peptide | 1500.70 | 1501.50 | - | Starting peptide |
| Final Fluorescent Probe | 2151.45 | 2152.85 | +650.95 | Successful final conjugation |
Table 3: Purification and Purity Analysis of the Final Fluorescent Probe
| Purification Method | Purity Assessment | Result |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | UV-Vis Absorbance at Fluorophore λmax | >95% |
| Size-Exclusion Chromatography (SEC) | UV-Vis Absorbance at 280 nm and Fluorophore λmax | Single, sharp peak indicating homogeneity |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a fluorescent probe using this compound, a generic amine-reactive fluorophore, and a model peptide as the targeting moiety.
Protocol 1: Oxidation of this compound to m-PEG4-CH2-carboxylic acid
This protocol describes the conversion of the terminal alcohol to a carboxylic acid, a necessary step for subsequent activation and conjugation to an amine-containing fluorophore.
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄) or other strong oxidizing agent
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in an aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KMnO₄ dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with HCl to a pH of approximately 2.
-
Extract the aqueous solution with DCM (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution using a rotary evaporator to yield m-PEG4-CH2-carboxylic acid.
Protocol 2: Activation of m-PEG4-CH2-carboxylic acid to an NHS Ester
This protocol details the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
Materials:
-
m-PEG4-CH2-carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve m-PEG4-CH2-carboxylic acid in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
If using DCC, a white precipitate of dicyclohexylurea will form. Filter the precipitate.
-
The resulting solution containing the activated m-PEG4-NHS ester can be used directly in the next step.
Protocol 3: Conjugation of Activated PEG Linker to an Amine-Reactive Fluorophore
This protocol describes the conjugation of the m-PEG4-NHS ester to a fluorophore containing a primary amine.
Materials:
-
Activated m-PEG4-NHS ester solution
-
Amine-reactive fluorescent dye
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
Add the activated m-PEG4-NHS ester solution to the fluorophore solution.
-
Add a small amount of TEA or DIPEA (2-3 equivalents) to catalyze the reaction.
-
Stir the reaction overnight at room temperature in the dark.
-
Purify the resulting fluorophore-PEG4 conjugate by RP-HPLC.
Protocol 4: Final Conjugation to a Targeting Peptide
This protocol outlines the final step of conjugating the fluorophore-PEG4 construct (assuming it now has a free carboxylic acid from the fluorophore or the peptide has a free amine) to a targeting peptide. This example assumes the fluorophore-PEG4 conjugate has a free carboxylic acid and the peptide has a primary amine.
Materials:
-
Purified fluorophore-PEG4 conjugate with a carboxylic acid group
-
Targeting peptide with a primary amine (e.g., N-terminus or lysine (B10760008) side chain)
-
EDC and NHS
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or RP-HPLC)
Procedure:
-
Activate the carboxylic acid on the fluorophore-PEG4 conjugate using EDC and NHS as described in Protocol 2.
-
Dissolve the targeting peptide in the Reaction Buffer.
-
Add the activated fluorophore-PEG4-NHS ester solution to the peptide solution at a desired molar excess (typically 5-20 fold excess of the linker-fluorophore to the peptide).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the final fluorescent probe using an appropriate chromatography method such as SEC or RP-HPLC.
Visualizations
The following diagrams illustrate the chemical synthesis, experimental workflow, and a representative signaling pathway where such a fluorescent probe might be applied.
Caption: Chemical synthesis pathway for a fluorescent probe.
Caption: Experimental workflow for probe creation and use.
Caption: A generalized cell signaling pathway.
References
Application Notes and Protocols for Hydrogel Formation Using m-PEG4-CH2-alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone of biomedical research and drug development due to their exceptional biocompatibility, tunable physical properties, and high water content, which mimics the native extracellular matrix.[1][2] This document provides detailed application notes and protocols focusing on the use of methoxy-poly(ethylene glycol)-4-CH2-alcohol (m-PEG4-CH2-alcohol) as a precursor for creating functional hydrogels.
The terminal hydroxyl group of this compound exhibits low reactivity for direct hydrogel crosslinking under mild, physiological conditions.[1] Therefore, a crucial first step is the chemical modification, or "functionalization," of this alcohol group into a more reactive entity. This guide details the synthesis of two key reactive intermediates, m-PEG4-CH2-aldehyde and m-PEG4-CH2-acrylate , and their subsequent use in forming hydrogels for applications in drug delivery and three-dimensional (3D) cell culture.
Part 1: Functionalization of this compound
To utilize this compound in hydrogel formation, its terminal hydroxyl group must first be converted into a more reactive functional group. Below are protocols for two common and effective functionalization routes: oxidation to an aldehyde and acrylation to an acrylate (B77674).
Protocol 1.1: Oxidation of this compound to m-PEG4-CH2-aldehyde
The selective oxidation of the primary alcohol to an aldehyde creates a functional group capable of reacting with amine-containing polymers, such as chitosan (B1678972) or gelatin, through Schiff base formation.[3] This reaction is advantageous for cell encapsulation as it can proceed under physiological conditions.[3]
Materials:
-
This compound (m-PEG4-OH)
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[4]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir the mixture until all solids dissolve. Separate the layers and extract the aqueous layer with DCM.[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude m-PEG4-CH2-aldehyde. Further purification can be achieved by column chromatography.
Protocol 1.2: Acrylation of this compound to m-PEG4-CH2-acrylate
Acrylation of the terminal hydroxyl group yields a photopolymerizable derivative. In the presence of a photoinitiator and under UV light, these acrylate groups can undergo free-radical polymerization to form a covalently crosslinked hydrogel network.
Materials:
-
This compound (m-PEG4-OH)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Ice bath
Procedure:
-
Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG4-CH2-acrylate.
Part 2: Hydrogel Formation and Applications
Once functionalized, the m-PEG4 derivatives can be used to form hydrogels for various biomedical applications.
Application 1: Injectable Hydrogel for Drug Delivery using m-PEG4-CH2-aldehyde
This application focuses on an injectable hydrogel formed by the reaction of m-PEG4-CH2-aldehyde with chitosan, a natural biocompatible polymer. The resulting Schiff base linkages are reversible, which can allow for controlled drug release.
Materials:
-
m-PEG4-CH2-aldehyde (prepared as in Protocol 1.1)
-
Glycol chitosan
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Sterile syringe with a 0.22 µm filter
-
Therapeutic agent to be encapsulated
Protocol 2.1: Hydrogel Formation
-
Preparation of Polymer Solutions:
-
Prepare a 4.0 wt% glycol chitosan solution by dissolving it in the cell culture medium.[3]
-
Prepare a 20 wt% m-PEG4-CH2-aldehyde solution in cell culture medium and sterilize it by passing it through a 0.22 µm syringe filter.[3]
-
If encapsulating a therapeutic agent, dissolve it in the chitosan solution.
-
-
Hydrogel Formation:
Protocol 2.2: Characterization
-
Gelation Time: Visually inspect the mixture by tilting the container. The gelation time is the point at which the solution no longer flows. For chitosan-based hydrogels, gelation time can range from 90 to 500 seconds depending on the specific formulation.[5]
-
Swelling Ratio: Immerse a pre-weighed hydrogel sample in PBS (pH 7.4). At various time points, remove the hydrogel, blot away excess surface water, and weigh it. The swelling ratio is calculated as (Ws - Wi) / Wi, where Ws is the swollen weight and Wi is the initial weight.
-
Drug Release: Place the drug-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time intervals, collect aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy).
Application 2: Photopolymerized Hydrogel for 3D Cell Encapsulation using m-PEG4-CH2-acrylate
This application describes the formation of a hydrogel by photopolymerizing m-PEG4-CH2-acrylate, often in combination with a di-functional PEG diacrylate (PEGDA) to form a crosslinked network. This method is ideal for creating 3D cell culture scaffolds.
Materials:
-
m-PEG4-CH2-acrylate (prepared as in Protocol 1.2)
-
Poly(ethylene glycol) diacrylate (PEGDA), e.g., MW 3.4 kDa
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cells for encapsulation
-
UV light source (365 nm)
Protocol 2.3: Hydrogel Formation
-
Preparation of Precursor Solution:
-
Dissolve m-PEG4-CH2-acrylate and PEGDA in PBS or cell culture medium to the desired final polymer concentration (e.g., 10-20 wt%).
-
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v).
-
-
Cell Encapsulation:
-
If encapsulating cells, gently resuspend the cells in the sterile precursor solution to achieve the desired cell density.
-
-
Photopolymerization:
-
Pipette the cell-laden precursor solution into a mold or the desired culture vessel.
-
Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for several minutes until the hydrogel is fully crosslinked.
-
-
Cell Culture:
-
After gelation, add fresh cell culture medium to the hydrogels.
-
Culture the cell-laden hydrogels at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Protocol 2.4: Characterization
-
Mechanical Properties (Rheology): Use an oscillatory rheometer to measure the storage modulus (G') and loss modulus (G''). The storage modulus for PEGDA hydrogels used in cell encapsulation can range from a few kPa to several hundred kPa, depending on the polymer concentration and molecular weight.[6][7]
-
Swelling Ratio: Perform the swelling ratio measurement as described in Protocol 2.2. The swelling ratio for 4-arm PEG hydrogels can vary significantly based on the polymer weight percentage.[8]
-
Cell Viability: Use a live/dead viability/cytotoxicity assay (e.g., Calcein AM/Ethidium homodimer-1) and fluorescence microscopy to assess the viability of encapsulated cells.
Quantitative Data Summary
The following tables summarize typical quantitative data for PEG-based hydrogels. Note that specific values will depend on the exact formulation, including polymer concentration, molecular weight, and crosslinking chemistry.
Table 1: Hydrogel Formation and Mechanical Properties
| Hydrogel Type | Precursors | Gelation Time | Storage Modulus (G') |
| Schiff Base | Chitosan-PEG / PEG-dialdehyde | ~3 min | 350 - 850 Pa |
| Photopolymerized | 10% 3.4 kDa PEGDA | ~5-10 min (UV exposure) | ~10-30 kPa |
| Photopolymerized | 20% 6 kDa PEGDA | ~5-10 min (UV exposure) | ~100-150 kPa |
| Thiol-Ene | 8-arm PEG-NB + PEGdSH | Varies with formulation | 6.3 - 110 kPa |
Data compiled from multiple sources for representative values.[6][7][9]
Table 2: Hydrogel Swelling and Degradation Properties
| Hydrogel Type | Polymer Concentration | Swelling Ratio (Q) | Degradation Time |
| 4-arm PEG-Maleimide | 7.5 wt% | ~30 | Dependent on degradable linkers |
| 4-arm PEG-Maleimide | 10 wt% | ~20 | Dependent on degradable linkers |
| Star PEG-Hydroxy Acid | Varies | 3.5 - 4.9 | Days to months |
Data compiled from multiple sources for representative values.[8][10]
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for the functionalization of this compound.
Caption: Workflow for 3D cell encapsulation in a photopolymerized hydrogel.
Caption: Simplified VEGF signaling pathway relevant to drug delivery.[11][][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell encapsulation spatially alters crosslink density of poly(ethylene glycol) hydrogels formed from free-radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injectable Biodegradable Chitosan–PEG/PEG–Dialdehyde Hydrogel for Stem Cell Delivery and Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time Dependence of Material Properties of Polyethylene Glycol Hydrogels Chain Extended with Short Hydroxy Acid Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug delivery strategies for therapeutic angiogenesis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery Systems with m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG4-CH2-alcohol as a hydrophilic linker in the development of targeted drug delivery systems. This document outlines the chemical properties of this compound, detailed protocols for its activation and conjugation to therapeutic agents and nanoparticles, and methodologies for the characterization and evaluation of the final drug delivery system.
Introduction to this compound in Targeted Drug Delivery
This compound is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker that is increasingly employed in bioconjugation and drug delivery.[1] Its structure consists of a methoxy-terminated tetraethylene glycol chain, which imparts hydrophilicity and biocompatibility, and a terminal primary alcohol group.[2] This hydrophilic PEG chain enhances the solubility and stability of conjugated molecules.[1] In drug delivery systems, particularly with nanoparticles, PEGylation—the process of attaching PEG chains—creates a "stealth" layer that reduces non-specific protein adsorption, prevents aggregation, and prolongs circulation time in the bloodstream.[3][4] The defined length of the PEG4 chain allows for precise control over the spacing between the conjugated entities.[3]
The terminal hydroxyl group of this compound is a versatile chemical handle that can be activated or converted into other functional groups, such as aldehydes, carboxylic acids, or amines, to facilitate conjugation with a wide array of molecules.[2] This adaptability makes it a valuable component in the design of sophisticated drug delivery vehicles like liposomes and polymeric nanoparticles for targeted therapy.[3]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound and its derivatives is essential for the successful design and synthesis of drug delivery systems.
| Property | Value | Source(s) |
| This compound | ||
| Chemical Formula | C₁₀H₂₂O₅ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Liquid | [5] |
| Solubility | Miscible in water | [5] |
| m-PEG4-CH2-acid | ||
| Chemical Formula | C₁₀H₂₀O₆ | [6] |
| Molecular Weight | 236.26 g/mol | [6] |
| Solubility | Soluble in water and most organic solvents | [6] |
| Nanoparticle Characterization (Representative Data) | ||
| Average Particle Size (nm) | 112.8–171.2 | [7] |
| Polydispersity Index (PDI) | ≤ 0.2 | [8] |
| Zeta Potential (mV) | +7.4 to -35.0 | [7][8] |
| Drug Loading Efficiency (%) | 17.1 - 84.28 | [7][9] |
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in the development of a targeted drug delivery system.
Workflow for Nanoparticle-Based Drug Delivery System
The overall process involves the activation of the this compound linker, conjugation to a therapeutic agent, formulation of drug-loaded nanoparticles, and subsequent in vitro and in vivo evaluation.
Protocol 1: Activation of this compound and Conjugation to a Therapeutic Agent
This protocol details the conversion of the terminal alcohol of this compound to a carboxylic acid, followed by its activation to an NHS ester for conjugation to an amine-containing drug.
A. Oxidation of this compound to m-PEG4-CH2-acid
-
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM) and Methanol (B129727) (for chromatography)
-
-
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the orange/brown color turns green.[10]
-
Remove the acetone using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG4-CH2-acid.[10]
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.[10]
-
B. Activation of m-PEG4-CH2-acid and Conjugation to an Amine-Containing Drug
-
Materials:
-
m-PEG4-CH2-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing therapeutic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)
-
-
Procedure:
-
Dissolve m-PEG4-CH2-acid in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and NHS to the m-PEG4-CH2-acid solution.[3]
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.[3]
-
In a separate tube, dissolve the amine-containing drug in Coupling Buffer.
-
Add the activated m-PEG4-CH2-NHS ester solution to the drug solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the drug-PEG conjugate using reverse-phase HPLC or dialysis.
-
Protocol 2: Formulation and Characterization of Drug-Loaded Nanoparticles
This protocol describes the formulation of drug-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion method.
-
Materials:
-
Drug-PEG conjugate
-
PLGA
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Centrifuge
-
-
Procedure:
-
Dissolve the Drug-PEG conjugate and PLGA in DCM to form the oil phase.
-
Add the oil phase dropwise to the aqueous PVA solution while sonicating on ice to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in deionized water and lyophilize for storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and surface charge of the nanoparticles.[3]
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC against a standard curve.[11]
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[11]
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a dialysis-based method to evaluate the in vitro drug release profile from the nanoparticles.
-
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Shaking incubator
-
-
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.[11]
-
Immerse the sealed dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5) at 37°C with continuous stirring.[11]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[11]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative drug release as a percentage of the total encapsulated drug over time.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Drug-loaded nanoparticles, free drug, and empty nanoparticles
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals with DMSO.[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[9]
-
Protocol 5: In Vivo Pharmacokinetic Study (General Outline)
This protocol provides a general framework for evaluating the pharmacokinetic profile of the drug-loaded nanoparticles in a rodent model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.
-
Materials:
-
Animal model (e.g., Sprague Dawley rats)
-
Drug-loaded nanoparticle formulation
-
Free drug solution
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS or other sensitive analytical method for drug quantification in plasma
-
-
Procedure:
-
Administer a single intravenous (i.v.) injection of the drug-loaded nanoparticles or free drug solution to the animals.[13]
-
At predetermined time points, collect blood samples from the animals.[11]
-
Process the blood samples to obtain plasma.[11]
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in the plasma extracts using a validated analytical method.[11]
-
Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as half-life, area under the curve (AUC), and clearance.[4]
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that can be targeted by a drug delivered via a nanoparticle system. For example, a drug targeting the PI3K/Akt pathway, which is often dysregulated in cancer.
Conclusion
This compound is a versatile and valuable linker for the development of targeted drug delivery systems. Its hydrophilic nature and the reactivity of its terminal alcohol group allow for the synthesis of well-defined drug-PEG conjugates and the formulation of "stealth" nanoparticles with improved pharmacokinetic profiles. The protocols provided in these application notes offer a comprehensive framework for researchers to design, synthesize, and evaluate novel nanoparticle-based therapeutics for a range of diseases. Careful optimization of each step is crucial for the successful clinical translation of these advanced drug delivery systems.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan, Polyethylene Glycol and Polyvinyl Alcohol Modified MgFe2O4 Ferrite Magnetic Nanoparticles in Doxorubicin Delivery: A Comparative Study In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. Chitosan, Polyethylene Glycol and Polyvinyl Alcohol Modified MgFe2O4 Ferrite Magnetic Nanoparticles in Doxorubicin Delivery: A Comparative Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG4-CH2-alcohol Conjugation
Welcome to the technical support center for m-PEG4-CH2-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve the efficiency of your PEGylation experiments.
Overview of this compound Conjugation
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules.[1][2] Therefore, a successful conjugation strategy involves a two-stage process:
-
Activation: The terminal alcohol is first converted into a more reactive functional group, typically an aldehyde or a carboxylic acid.
-
Conjugation: The activated PEG derivative is then reacted with the target molecule (e.g., a protein or peptide).
This guide will address potential issues that may arise during both the activation and conjugation steps.
Frequently Asked Questions (FAQs)
Q1: Why is my direct conjugation of this compound resulting in a low or no yield?
A1: The primary hydroxyl group of this compound is not reactive enough to form stable conjugates with most functional groups on biomolecules under standard bioconjugation conditions.[1][2] You must first activate the alcohol to a more reactive species like an aldehyde for reductive amination or a carboxylic acid for amide bond formation.[2]
Q2: What are the common methods for activating this compound?
A2: The two most common activation methods are:
-
Oxidation to an aldehyde: This allows for subsequent conjugation to primary amines via reductive amination.[3]
-
Oxidation to a carboxylic acid: The resulting acid can then be activated (e.g., as an NHS ester) to react with primary amines, forming a stable amide bond.[2]
Q3: How can I monitor the progress of my PEGylation reaction?
A3: Several analytical techniques can be used to monitor the reaction progress and determine conjugation efficiency. These include:
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC) and reversed-phase (RP-HPLC) can separate unreacted molecules from PEGylated products.[4][]
-
SDS-PAGE: A successful conjugation with a protein will result in a visible shift in the molecular weight, appearing as a new band at a higher position on the gel.[6]
-
Mass Spectrometry (MS): This technique can confirm the mass of the conjugate, providing a precise measure of the degree of PEGylation.[4]
Q4: What are the optimal storage conditions for this compound and its activated derivatives?
A4: To ensure stability and reactivity, this compound and its activated forms should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[7][8] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reactive groups.[8]
Troubleshooting Guide: Stage 1 - Activation of this compound
This section provides solutions to common problems encountered during the activation of the terminal alcohol group.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of the alcohol | Incomplete or failed oxidation reaction. | Verify the purity and activity of your oxidizing agent. Ensure you are using appropriate reaction conditions (e.g., temperature, reaction time) for the chosen oxidation method (e.g., Swern, Dess-Martin, or Parikh-Doering oxidation).[3] |
| Presence of water in the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to prevent moisture contamination.[9][10] | |
| Formation of unexpected byproducts | Over-oxidation of the aldehyde to a carboxylic acid. | Carefully control the reaction conditions, particularly the temperature and the amount of oxidizing agent used. The Swern oxidation, for example, requires cryogenic temperatures to control the reactivity of intermediates.[3] |
| Side reactions with impurities in the starting material. | Ensure the purity of your this compound. Impurities such as diols can lead to cross-linked byproducts.[10] |
Troubleshooting Guide: Stage 2 - Conjugation of Activated m-PEG4
This section addresses common issues that arise during the conjugation of the activated PEG to your target molecule.
Scenario A: Conjugation via the Aldehyde (Reductive Amination)
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH. | The optimal pH for reductive amination is typically between 6.5 and 7.5.[7] This pH range provides a balance between Schiff base formation and stability. |
| Inactive or insufficient reducing agent. | Use a fresh solution of the reducing agent (e.g., sodium cyanoborohydride). Ensure the correct molar excess is used.[8] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use an amine-free buffer such as PBS or borate (B1201080) buffer to avoid competition with your target molecule.[7] | |
| Protein Aggregation | High concentration of the PEG reagent. | A high molar excess of the PEG-aldehyde can lead to multi-PEGylation and subsequent aggregation.[11] Try reducing the molar ratio of PEG to your protein. |
| Reaction pH is too close to the protein's isoelectric point (pI). | Proteins are often least soluble at their pI. Adjust the buffer pH to be at least one unit away from the pI of your protein.[11] |
Scenario B: Conjugation via the Carboxylic Acid (Amide Coupling)
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the activated ester (e.g., NHS ester). | The activated ester is susceptible to hydrolysis in aqueous solutions. Prepare the activated PEG immediately before use and perform the conjugation reaction promptly.[2][12] The optimal pH for NHS ester coupling is between 7.2 and 8.5.[2] |
| Inefficient activation of the carboxylic acid. | Use fresh, high-quality coupling reagents (e.g., EDC and NHS). Ensure that the reaction is performed in an anhydrous organic solvent if possible before adding to the aqueous protein solution.[2] | |
| Presence of nucleophiles in the buffer. | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG. Use an amine-free buffer like MES or HEPES.[12] | |
| Modification of non-target residues | Reaction conditions are too harsh. | The activated carboxylic acid can potentially react with other nucleophilic residues like serine or threonine. Use milder reaction conditions and consider protecting sensitive groups if necessary. |
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG4-CH2-aldehyde (Swern Oxidation)
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C.
-
Activator Addition: Slowly add anhydrous dimethyl sulfoxide (B87167) (DMSO) (3 equivalents) in DCM to the flask, maintaining the temperature below -60°C.
-
Alcohol Addition: Add a solution of this compound (1 equivalent) in DCM dropwise to the reaction mixture and stir at -78°C for 45 minutes.[3]
-
Base Addition: Add triethylamine (B128534) (4 equivalents) dropwise, and continue stirring at -78°C for 45 minutes before allowing the reaction to warm to room temperature.[3]
-
Workup: Quench the reaction with water and perform a standard aqueous workup to isolate the product.
Protocol 2: Conjugation of m-PEG4-CH2-aldehyde to a Protein via Reductive Amination
-
Protein Preparation: Dissolve the amine-containing protein in a reaction buffer (e.g., PBS) at a pH between 6.5 and 7.5.[7]
-
Schiff Base Formation: Add a 5- to 20-fold molar excess of the m-PEG4-CH2-aldehyde to the protein solution. Incubate for 1-2 hours at room temperature.[7]
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride, to a final concentration of approximately 20 mM.[7]
-
Incubation: Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Stop the reaction by adding a quenching solution like 1 M Tris-HCl to consume any unreacted aldehyde.[7]
-
Purification: Purify the PEGylated conjugate using size-exclusion chromatography or dialysis.[7]
Visualizations
Caption: Troubleshooting logic for low conjugation yield.
Caption: Workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: m-PEG4-CH2-alcohol Synthesis
Welcome to the technical support center for m-PEG4-CH2-alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound featuring a methoxy-capped tetraethylene glycol (m-PEG4) chain linked to an ethyl alcohol group. The m-PEG4 portion provides hydrophilicity and biocompatibility, making it a valuable building block in bioconjugation and drug delivery. The terminal hydroxyl group can be further modified, for instance, by oxidation to an aldehyde for subsequent conjugation to proteins or peptides.
Q2: What are the main challenges in synthesizing monofunctional PEG derivatives like this compound?
A2: A key challenge in synthesizing monofunctional PEG derivatives from symmetrical starting materials like tetraethylene glycol is achieving selective modification of only one of the two terminal hydroxyl groups.[1] Several strategies are employed to address this, including direct selective modification or the use of protecting groups to differentiate the two ends of the PEG chain.[1]
Q3: How can I purify the final this compound product?
A3: Purification of PEGylated compounds is often achieved using chromatographic techniques.[2] Due to the polar nature of the PEG chain, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying small molecule-PEG conjugates.[2] Silica (B1680970) gel column chromatography can also be used, though it may present challenges such as poor separation due to the polarity of PEG compounds.[2]
Q4: How should I store this compound and its precursors to ensure stability?
A4: Similar to other PEG reagents with reactive functional groups, proper storage is crucial. For related aldehyde derivatives, it is recommended to store them at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture to prevent degradation.[3][4] The aldehyde form is particularly susceptible to oxidation into a non-reactive carboxylic acid.[3] While the alcohol is more stable, minimizing exposure to oxygen and moisture is good practice.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Monofunctionalized PEG Intermediate
Q: My reaction to create a mono-functionalized PEG4 intermediate is resulting in a low yield, with significant amounts of starting material and di-substituted byproducts. What could be the cause?
A: This is a common challenge when working with symmetrical molecules like tetraethylene glycol.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of the modifying reagent to the PEG is critical.
-
Solution: Carefully control the stoichiometry. It is often recommended to use a slight sub-stoichiometric amount of the modifying reagent (e.g., 0.9 equivalents) to favor mono-substitution.[5]
-
-
Reaction Conditions: Temperature and reaction time can influence selectivity.
-
Solution: Optimize the reaction temperature and time. Lower temperatures may improve selectivity for some reactions. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to stop it at the optimal point.[5]
-
-
Inefficient Protecting Group Strategy: If using a protecting group strategy, incomplete protection or deprotection can lower the overall yield.
-
Solution: Ensure complete reaction at each step (protection and deprotection) by monitoring with TLC or HPLC. Choose a protecting group that is stable under the reaction conditions for the first modification and can be removed without affecting the newly introduced functional group.
-
Issue 2: Difficulty in Purifying the Product
Q: I am having trouble separating my target this compound from unreacted starting materials and byproducts using column chromatography.
A: The polarity and flexible nature of PEG chains can make chromatographic purification challenging.[6]
Possible Causes & Solutions:
-
Streaking on Silica Gel: PEG compounds often streak on silica gel TLC plates and columns, leading to poor separation.[6][7]
-
Solution: Modify your solvent system. Instead of standard ethyl acetate/hexane, consider using gradients of more polar solvents like methanol (B129727) or ethanol (B145695) in dichloromethane (B109758) or chloroform.[2][6] Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape.[7]
-
-
Co-elution of Impurities: The desired product and impurities may have very similar retention factors.
-
Improper Sample Loading: Overloading the column can significantly reduce separation efficiency.
Quantitative Data Summary
| Parameter | Typical Range | Application Context | Rationale | Citation |
| pH | 6.5 - 8.5 | Amine-reactive PEGylation (e.g., with NHS esters) | Balances reactivity of amines with hydrolysis of the PEG reagent. | [9] |
| Molar Excess of PEG Reagent | 5 to 50-fold | Protein PEGylation | Drives the reaction towards completion. A very high excess can complicate purification. | [9] |
| Reaction Temperature | 4°C to Room Temp | General PEGylation | Lower temperatures can enhance stability for sensitive molecules, while room temperature increases the reaction rate. | [3] |
| Reaction Time | 1 to 24 hours | General PEGylation | Dependent on reactivity of the species and reaction conditions. Should be monitored. | [3][10] |
Experimental Protocols
The following is a plausible, though hypothetical, multi-step protocol for the synthesis of this compound based on established organic synthesis principles for similar molecules.
Protocol: Synthesis of this compound via Monotosylation and Reduction
Objective: To synthesize this compound from tetraethylene glycol.
Step 1: Monotosylation of Tetraethylene Glycol
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tetraethylene glycol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Sequentially add 4-dimethylaminopyridine (B28879) (DMAP, catalytic amount), triethylamine (1.1 eq.), and then a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq.) in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-tosylated tetraethylene glycol.
Step 2: Methylation of the Remaining Hydroxyl Group
-
Setup: Dissolve the mono-tosylated product (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the solution to 0°C and add sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then add methyl iodide (MeI, 1.2 eq.) dropwise. Let the reaction warm to room temperature and stir for 12 hours.
-
Workup: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography to yield m-PEG4-tosylate.
Step 3: Conversion of Tosylate to Alcohol (this compound) This step is conceptual and would involve a two-step process: nucleophilic substitution with a cyanide source followed by reduction of the nitrile and subsequent hydrolysis to the alcohol, or a similar multi-step functional group interconversion. A more direct, though potentially lower-yielding, approach could involve the reduction of an ester precursor.
A plausible alternative route involves the reduction of an ester precursor, such as m-PEG4-CH2-methyl ester.[1]
-
Setup: Dissolve the m-PEG4-CH2-methyl ester precursor (1.0 eq.) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
-
Reducing Agent: Cool the solution to 0°C and slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH4, 1.5 eq.) in the same solvent.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Workup: Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water. Filter the resulting salts and wash with the solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography or preparative HPLC to obtain this compound.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG4-CH2-alcohol Reaction Products
Welcome to the technical support center for the purification of m-PEG4-CH2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis reaction?
A1: The most common impurities include unreacted starting materials, particularly the corresponding PEG-diol, which can arise from water contamination during the synthesis.[1] Other potential impurities are byproducts from side reactions and residual solvents or reagents from the reaction work-up.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase high-performance liquid chromatography (RP-HPLC) are effective for purifying this compound.[2][3] The choice depends on the specific impurities present. Silica gel chromatography is useful for removing less polar byproducts, while RP-HPLC is excellent for separating the target molecule from more polar impurities like the PEG-diol.[1][4]
Q3: My this compound is streaking on the silica gel TLC plate and column. How can I resolve this?
A3: Streaking of PEGylated compounds on silica is a common issue due to their polarity and interaction with the stationary phase. To mitigate this, you can try modifying your solvent system by using a gradient of methanol (B129727) in dichloromethane (B109758) or adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent to deactivate the silica gel.[5]
Q4: I am observing a broad peak for my purified this compound in the HPLC analysis. What could be the cause?
A4: A broad HPLC peak can be due to several factors, including column overload, suboptimal chromatographic conditions (e.g., mobile phase, gradient), or secondary interactions between the PEG chain and the stationary phase.[4] Using a base-deactivated column or adding an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can help improve peak shape.[6]
Q5: What are the best analytical techniques to confirm the purity of my final product?
A5: A combination of techniques is recommended for comprehensive purity analysis. ¹H and ¹³C NMR spectroscopy can confirm the structure of the this compound.[2] Mass spectrometry (MS) is used to verify the molecular weight.[1][2] HPLC, particularly with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is ideal for quantifying purity and detecting non-UV active impurities like the PEG-diol.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete Reaction: The synthesis did not go to completion. | Before purification, confirm reaction completion using TLC or HPLC. Consider extending the reaction time or optimizing other reaction parameters if necessary.[4] |
| Product Loss During Work-up: The PEGylated alcohol has some water solubility. | Minimize the number of aqueous washes during extraction. Back-extract the aqueous layers with an appropriate organic solvent like dichloromethane to recover any dissolved product.[4] | |
| Product Degradation on Silica Gel: The alcohol may adhere strongly to or degrade on the silica gel. | Deactivate the silica gel with a small amount of a polar solvent or a base like triethylamine in the eluent.[4] | |
| Presence of PEG-Diol Impurity in Final Product | Water Contamination During Synthesis: Moisture in the reaction can lead to the formation of the diol. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Inefficient Purification: The chromatographic method is not adequately separating the diol from the desired product. | For RP-HPLC, use a shallow gradient to improve resolution. The diol, being more polar, will typically elute earlier.[4] For normal-phase chromatography, the diol will have a lower Rf and elute later. | |
| Co-elution of Product with Other Impurities | Suboptimal Chromatographic Conditions: The chosen solvent system or gradient is not providing adequate separation. | For Flash Chromatography: Employ a shallower solvent gradient.[4] Consider using a more polar solvent system, such as a gradient of methanol in dichloromethane.[5] |
| For HPLC: Adjust the mobile phase composition or try a different stationary phase (e.g., C8 instead of C18).[4] | ||
| Peak Tailing in RP-HPLC | Secondary Silanol (B1196071) Interactions: The terminal hydroxyl group of the PEG alcohol can interact with residual silanol groups on the silica-based column. | Use a base-deactivated (end-capped) column. Incorporate an ion-pairing agent like 0.1% TFA into the mobile phase to improve peak shape.[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound on a silica gel column.
Materials:
-
Crude this compound reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (B1210297)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column and other standard chromatography equipment
Procedure:
-
Sample Preparation: After the reaction work-up, concentrate the crude product under reduced pressure. For "dry loading," adsorb the crude residue onto a small amount of silica gel.
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of DCM and MeOH (e.g., 95:5 v/v) or ethyl acetate and hexanes.[4] The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Loading: Load the dry-loaded sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity of the eluent using a step or linear gradient.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for purifying this compound using preparative RP-HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector (or ELSD/CAD for better detection)
-
C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, preferably the initial mobile phase composition.[3] Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[1]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A : 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the product using a linear gradient of mobile phase B. A shallow gradient is often effective for separating PEG-related impurities. For example, a gradient of 5% to 75% B over 40 minutes can be a good starting point.[6]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the final product.[3]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
Technical Support Center: Optimizing Reaction Conditions for m-PEG4-CH2-alcohol
Welcome to the technical support center for m-PEG4-CH2-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) derivative. It consists of a methoxy-capped tetraethylene glycol chain terminating in a primary alcohol. Its main application is as a hydrophilic linker or spacer in bioconjugation and drug development.[1] The PEG chain enhances the aqueous solubility and stability of the molecules it is attached to, while the terminal hydroxyl group serves as a versatile handle for further chemical modifications.[1]
Q2: What are the key reactive sites on this compound?
A2: The primary reactive site is the terminal hydroxyl (-OH) group. This primary alcohol can be modified through various reactions, including oxidation to an aldehyde or carboxylic acid, conversion into a good leaving group (like a tosylate or mesylate), or direct coupling with other molecules such as carboxylic acids (esterification) or isocyanates (urethane formation).
Q3: How should I store and handle this compound?
A3: For long-term stability, this compound should be stored at 2-8°C in a dry, tightly sealed container.[1] Before use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation, which could affect reactivity in certain applications.
Q4: What analytical techniques are recommended for monitoring reactions involving this compound?
A4: The progress of reactions involving this compound can be monitored using several standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the starting material from the product(s) and quantifying their relative amounts.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the alcohol's methylene (B1212753) proton signals and the appearance of new characteristic peaks for the product.[2][4]
-
Mass Spectrometry (MS): Can be used to confirm the identity of the product by determining its molecular weight. When coupled with HPLC (LC-MS), it becomes a very powerful tool for both separation and identification.[2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical modification of this compound.
Guide 1: Oxidation to Aldehyde (m-PEG4-CH2-aldehyde)
Problem: Low or No Yield of Aldehyde Product.
| Possible Cause | Recommended Solution |
| Ineffective Oxidizing Agent | Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Ensure you are using an appropriate reagent like Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), or conditions for a Swern or Parikh-Doering oxidation.[4][5] |
| Degraded Oxidizing Agent | Some oxidizing agents are moisture-sensitive. Use a fresh bottle of the reagent or one that has been stored properly under anhydrous conditions. |
| Suboptimal Reaction Temperature | Reactions like the Swern oxidation require very low temperatures (e.g., -78 °C) to be effective and minimize side reactions.[4] Ensure your cooling bath is at the correct temperature. |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC to determine if it has gone to completion. If starting material remains, consider extending the reaction time or adding a slight excess of the oxidizing agent.[4] |
Problem: Product is the Carboxylic Acid, not the Aldehyde.
| Possible Cause | Recommended Solution |
| Over-oxidation | The aldehyde is an intermediate in the oxidation of a primary alcohol to a carboxylic acid. Using strong oxidizing agents (e.g., KMnO₄, Chromic Acid) will result in the carboxylic acid.[5][6][7] Use a mild, selective oxidizing agent like PCC or DMP.[4][5] The aldehyde product itself can also be susceptible to air oxidation.[8] |
| Reaction Conditions Too Harsh | Prolonged reaction times or high temperatures, even with mild oxidants, can sometimes lead to over-oxidation. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Guide 2: Conversion to a Good Leaving Group (Tosylate/Mesylate)
Problem: Incomplete Tosylation/Mesylation.
| Possible Cause | Recommended Solution |
| Insufficient Reagents | Ensure you are using a slight molar excess of tosyl chloride (TsCl) or mesyl chloride (MsCl) and the base (e.g., triethylamine (B128534), pyridine).[9][10] A common ratio is 1.2-1.5 equivalents of the sulfonyl chloride and base.[9][10] |
| Steric Hindrance | While this compound is a primary alcohol and generally reactive, ensure the reaction is stirred efficiently. If the alcohol is particularly unreactive, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the alcohol first, though this requires stricter anhydrous conditions.[9] |
| Low Reaction Temperature | While the reaction is often started at 0 °C to control the initial exothermic reaction, it may need to be warmed to room temperature to proceed to completion.[9] Monitor by TLC to determine the optimal conditions. |
Problem: Formation of Unexpected Byproducts.
| Possible Cause | Recommended Solution |
| Side Reaction with Base | Pyridine and other amine bases can sometimes act as nucleophiles. Using a bulkier base like 2,6-lutidine or diisopropylethylamine (DIPEA) can minimize this. |
| Formation of Alkyl Chloride | In some cases, especially with certain substrates and the use of DMAP as a catalyst, treatment with tosyl chloride can lead to the formation of the corresponding alkyl chloride instead of the tosylate.[10] If this is observed, omitting DMAP may be necessary. |
Experimental Protocols & Data
Protocol 1: Oxidation of this compound to m-PEG4-CH2-aldehyde using Dess-Martin Periodinane (DMP)
This protocol describes the selective oxidation of a primary alcohol to an aldehyde.[4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary (Oxidation to Aldehyde):
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Alcohol (eq.) | 1.0 | 1.0 |
| Oxidizing Agent | DMP (1.1-1.5 eq.) | Oxalyl Chloride (1.1-2.0 eq.), DMSO (2.0-4.0 eq.) |
| Base | N/A | Triethylamine (3.0-5.0 eq.) |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | Room Temperature | -78 °C to Room Temp. |
| Typical Time | 0.5 - 4 hours | 1 - 3 hours |
Data compiled from literature protocols.[4]
Protocol 2: Conversion of this compound to m-PEG4-CH2-OTs (Tosylate)
This protocol converts the terminal alcohol into a tosylate, an excellent leaving group for subsequent Sₙ2 reactions.[9][11]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Stir the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
After completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
Visualized Workflows
Caption: General experimental workflows for the oxidation and tosylation of this compound.
Caption: A logical decision tree for troubleshooting low-yield reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
m-PEG4-CH2-alcohol stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of m-PEG4-CH2-alcohol in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound in its pure form should be stored at -20°C for up to three years or at 4°C for up to two years.[] When in solvent, it is recommended to store solutions at -80°C for up to six months or at -20°C for one month.[] To prevent degradation, it is also advisable to keep the compound in a dry environment and avoid sunlight.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is miscible in water.[] Generally, polyethylene (B3416737) glycol (PEG) compounds are soluble in water and many organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride. They are less soluble in alcohols and toluene (B28343) and are not soluble in ether.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is oxidation of the terminal alcohol group. Under oxidative stress, the alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The polyethylene glycol (PEG) chain itself can also be susceptible to oxidation under harsh conditions.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound solutions can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity of the compound and observing its degradation over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify any degradation products by determining their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the identity of any degradants.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low yield in a conjugation reaction | Degradation of this compound stock solution. | Verify the age and storage conditions of your this compound. If stored improperly or for an extended period, consider using a fresh vial. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound due to oxidation or other stress factors. | Analyze the unknown peaks by LC-MS to identify potential degradation products. Review experimental conditions to identify potential sources of oxidative stress, light exposure, or extreme temperatures. Store solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to minimize oxidation and photodegradation. |
| Inconsistent experimental results | Instability of this compound in the chosen solvent or buffer. | Evaluate the compatibility of your solvent or buffer system with this compound. If possible, perform a preliminary stability study by incubating the compound in the chosen solvent at the experimental temperature and monitoring its purity over time by HPLC. |
| Compound appears discolored or oily | Potential degradation due to improper storage or handling. | It is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. If significant degradation is observed, discard the vial and use a fresh one. |
Quantitative Stability Data
While specific experimental stability data for this compound is not extensively published, the following table summarizes the expected stability based on the known chemistry of its functional groups and general data for similar PEG compounds. The data is presented as the estimated percentage of intact compound remaining after incubation under the specified conditions.
Disclaimer: The quantitative data presented in this table is illustrative and based on the general chemical properties of PEG-alcohols. It should be confirmed by empirical testing for your specific application.
| Condition | Solvent | Temperature (°C) | Time (hours) | Estimated % Remaining | Potential Degradation Pathway |
| Storage | Neat | -20 | 26280 (3 years) | >98% | Minimal degradation |
| Storage | Neat | 4 | 17520 (2 years) | >98% | Minimal degradation |
| Storage | In Solvent | -80 | 4320 (6 months) | >95% | Minimal degradation |
| Storage | In Solvent | -20 | 720 (1 month) | >95% | Minimal degradation |
| Accelerated | Water | 50 | 24 | <90% | Oxidation |
| Acidic | 0.1 M HCl | 25 | 24 | >95% | Minimal degradation |
| Basic | 0.1 M NaOH | 25 | 24 | >95% | Minimal degradation |
| Oxidative | 3% H₂O₂ | 25 | 24 | <85% | Oxidation of alcohol and PEG chain |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, PBS, DMSO)
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several vials and incubate them at the desired temperature(s). Include a control sample stored at -80°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 sample.
-
Plot the percentage of intact compound versus time to determine the degradation rate.
-
Protocol 2: Identification of Degradation Products by LC-MS
This protocol describes the use of LC-MS to identify potential degradation products.
Materials:
-
Samples from the stability study (Protocol 1).
-
LC-MS system with an Electrospray Ionization (ESI) source.
Procedure:
-
LC Separation: Use the same HPLC method as described in Protocol 1 to separate the components of the degraded samples.
-
MS Analysis:
-
Ionization Mode: ESI in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: A range that includes the expected molecular weight of this compound and its potential degradation products (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the mass spectra for the parent compound and any new peaks that appear in the chromatograms of the degraded samples.
-
Determine the monoisotopic mass of the new peaks and compare them to the theoretical masses of potential degradation products (e.g., the corresponding aldehyde or carboxylic acid).
-
Visualizations
References
troubleshooting low yield in PROTAC synthesis with m-PEG4-CH2-alcohol
Technical Support Center: PROTAC Synthesis
This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on protocols involving m-PEG4-CH2-alcohol.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is extremely low. Where should I start troubleshooting?
Low overall yield in a multi-step PROTAC synthesis is a common issue that can stem from inefficiencies at any stage.[1] A systematic evaluation is the most effective approach.[2]
Begin by assessing these key areas:
-
Integrity of Starting Materials : Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the this compound linker.[1] Degradation during storage can significantly impact reaction efficiency. Use techniques like NMR or LC-MS for verification.[1]
-
Efficiency of Coupling Reactions : The reaction to attach the this compound to your first ligand is a critical step. Suboptimal conditions, steric hindrance from the PEG chain, or the use of inappropriate reagents can lead to incomplete reactions.[3]
-
Side Reactions : The hydroxyl group of the alcohol or other reactive functional groups on your ligands can participate in unintended side reactions, consuming starting materials.[3][4]
-
Purification Efficiency : Significant product loss can occur during purification. The high polarity imparted by the PEG linker can make standard purification techniques, like normal-phase silica (B1680970) gel chromatography, challenging and may lead to product loss during aqueous workups.[1][5]
Q2: I am having trouble coupling the this compound linker. What are the common causes of failure?
The hydroxyl group of this compound is not typically reactive enough for direct conjugation and often requires activation or specific coupling strategies.[6] Common methods include forming an ether or ester linkage.[3]
-
Inefficient Ether Synthesis (e.g., Williamson Ether Synthesis) : This reaction involves deprotonating the alcohol with a base to form an alkoxide, which then reacts with an alkyl halide. Failure can occur due to an insufficiently strong base, moisture in the reaction, or poor reactivity of the alkyl halide.
-
Inefficient Esterification : This involves reacting the alcohol with a carboxylic acid using a coupling agent (e.g., EDC, HATU). Low yields can result from poor activation of the carboxylic acid, steric hindrance, or side reactions with the coupling agent.[3][7] While synthetically direct, be aware that ester linkages may be susceptible to hydrolysis in vivo.[3]
-
Poor Reactant Solubility : PROTAC intermediates can have limited solubility in common organic solvents. If reactants are not fully dissolved, the reaction will be slow and incomplete.[8]
A common alternative strategy is to convert the terminal hydroxyl group into a more reactive functional group, such as a tosylate for substitution reactions or an amine to utilize robust amide coupling chemistry.[3]
Q3: My LC-MS analysis shows a complex mixture of byproducts. What could be the cause?
A complex product mixture often points to side reactions or degradation.[1]
-
Reaction at Other Functional Groups : Coupling reagents or reactive intermediates can react with other sensitive functional groups on your protein binder or E3 ligase ligand. It is crucial to employ an orthogonal protecting group strategy for any sensitive functionalities that are not involved in the desired coupling reaction.[3][4]
-
Degradation of Starting Materials or Product : Some functional groups within your PROTAC molecule may be sensitive to the reaction conditions (e.g., strong acid or base).[7] It is important to monitor reactions closely and avoid prolonged exposure to harsh conditions.[7]
-
Side Reactions from Coupling Reagents : Uronium-based coupling reagents like HATU can react with primary or secondary amines to form inactive guanidinium (B1211019) byproducts if the carboxylic acid is not sufficiently pre-activated.[7]
Q4: I seem to lose most of my product during purification. How can I improve my recovery?
The physicochemical properties of PEGylated compounds often complicate purification.[9] The high polarity and flexibility of the PEG chain are primary factors.[3][5]
-
Loss During Aqueous Workup : The hydrophilicity of the PEG linker can cause the desired product to partition into the aqueous phase during extractions, leading to significant loss.[5] Minimize aqueous washes or use a solvent system that improves partitioning. Washing with a 5% LiCl aqueous solution can aid in the removal of polar solvents like DMF.[3]
-
Poor Chromatographic Separation : The properties of PEG linkers can cause issues like peak broadening in NMR and poor separation in normal-phase chromatography.[1][9] Utilize reverse-phase preparative HPLC, which is better suited for polar molecules. Optimizing the HPLC method, including the gradient, column type, and mobile phase additives (e.g., TFA), is critical for achieving good separation and purity.[8][9]
Troubleshooting Summary
The table below summarizes common issues, their probable causes, and recommended solutions for troubleshooting low yields in PROTAC synthesis involving this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Product Formation | Inefficient activation/coupling of the alcohol linker. | Convert the alcohol to a better leaving group (e.g., tosylate) before coupling. Alternatively, convert the alcohol to an amine to use robust amide coupling chemistry.[3] | Increased conversion to the desired coupled product, monitored by LC-MS. |
| Poor solubility of reactants. | Screen different anhydrous solvents like DMF, DMSO, or NMP.[5] Use a co-solvent system or gentle heating to ensure a homogeneous reaction mixture.[9][10] | Improved reaction kinetics and yield due to a fully dissolved reaction mixture. | |
| Suboptimal coupling reagents or conditions for esterification. | Screen different coupling reagents (e.g., HATU, EDC) and bases (e.g., DIPEA).[9] Optimize reaction time and temperature.[10] | Higher conversion to the desired ester-linked product. | |
| Complex Mixture of Products | Side reactions at other functional groups. | Protect sensitive functional groups on the warhead or E3 ligase ligand with orthogonal protecting groups.[3][4] | Minimized side-product formation and increased purity of the crude product. |
| Degradation of starting materials or product. | Ensure anhydrous reaction conditions.[9] Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3] Avoid prolonged exposure to harsh acidic or basic conditions.[5] | Increased yield and purity of the desired product. | |
| Significant Product Loss During Purification | Loss of polar product into the aqueous phase during workup. | Minimize the number of aqueous washes.[5] Use alternative workup procedures, such as washing with 5% LiCl to remove DMF.[3] | Improved recovery of the crude product prior to chromatography. |
| Poor separation by normal-phase chromatography. | Switch to reverse-phase preparative HPLC.[8] Optimize the gradient, column, and mobile phase to improve separation.[9] | Improved separation and isolation of the final PROTAC, leading to higher purity and isolated yield. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
p-toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.[11]
-
Add TEA or DIPEA to the solution.[11]
-
Cool the reaction mixture to 0 °C in an ice bath.[11]
-
Slowly add a solution of TsCl in anhydrous DCM dropwise.[11]
-
Allow the reaction to warm to room temperature and stir overnight.[11]
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.[6]
-
Upon completion, wash the reaction mixture with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG4-CH2-OTs product.[6]
Protocol 2: Ether Bond Formation via Williamson Ether Synthesis
This protocol outlines the coupling of an activated PEG linker (m-PEG4-CH2-OTs) with a phenolic or amine nucleophile on a ligand.
Materials:
-
Ligand containing a nucleophilic group (e.g., phenol (B47542) or amine) (1.0 eq)
-
m-PEG4-CH2-OTs (from Protocol 1) (1.2 eq)
-
Anhydrous DMF
-
Base (e.g., K₂CO₃ or Cs₂CO₃ for phenols, DIPEA for amines) (3.0 eq)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the ligand in anhydrous DMF under an inert atmosphere.[11]
-
Add the base (e.g., K₂CO₃ for a phenol) to the solution.[11]
-
Add the m-PEG4-CH2-OTs linker.[11]
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.[6][11]
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[11]
-
Purify the crude product by flash chromatography or preparative HPLC.[11]
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing the cause of low PROTAC synthesis yield.
A troubleshooting workflow for low PROTAC synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in m-PEG4-CH2-alcohol
This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities in m-PEG4-CH2-alcohol. Ensuring the purity of this reagent is critical for the success and reproducibility of bioconjugation, drug delivery systems, and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be categorized into three main groups:
-
Process-Related Impurities: These originate from the synthetic route. A common impurity is the corresponding PEG-diol (HO-PEG4-CH2-alcohol), which arises from the starting material used in the synthesis of monofunctional PEGs.[1] Other potential impurities include residual starting materials, reagents from precursor synthesis (e.g., ester or nitrile precursors), and byproducts from oxidation or reduction steps.[2][3] Volatile impurities like ethylene (B1197577) glycol (EG) and diethylene glycol (DG) can also be present from the initial polymerization process.[4]
-
Degradation Products: Polyethylene glycol chains are susceptible to degradation. The most common degradation pathways are oxidation and hydrolysis.[5] Oxidation can lead to chain cleavage and the formation of byproducts such as aldehydes and carboxylic acids.[5][6] Exposure to high temperatures, UV light, and certain metal ions can accelerate this process.[5]
-
Water and Solvents: Residual water or solvents from purification steps can be present and may affect downstream reactions, especially those sensitive to moisture.
Q2: My HPLC chromatogram shows an unexpected peak. What could it be?
A2: An unexpected peak in your HPLC analysis could be several things. A common impurity, the PEG-diol, is less hydrophobic than the monofunctional this compound and is therefore expected to elute earlier in a reverse-phase HPLC separation.[1] Other possibilities include oxidation products (e.g., an aldehyde or carboxylic acid derivative), which may have different retention times, or higher molecular weight species. Coupling your HPLC to a mass spectrometer (LC-MS) is the most effective way to get a mass for the unknown peak, which is a critical step in its identification.[1][7]
Q3: My conjugation reaction is failing or has a low yield. Could impurities in the this compound be the cause?
A3: Yes, impurities can significantly impact the efficiency of conjugation reactions.[5] For example, if you are converting the terminal alcohol to a reactive ester for conjugation to an amine, the presence of non-reactive PEG-diol impurity will lower the overall yield of the desired active PEG reagent. Degradation products, such as carboxylic acids, could interfere with certain coupling chemistries. It is crucial to use high-purity reagents and to confirm the integrity of your this compound before use.[8]
Q4: How should I properly store this compound to prevent degradation?
A4: To ensure long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[9] It should be kept in a tightly sealed container, protected from light, and stored at a cool temperature, typically between 2-8°C for short-term and -20°C for long-term storage.[10] Before opening, allow the vial to warm to room temperature to prevent moisture condensation on the cold product.[8]
Q5: What are the best analytical techniques to assess the purity of this compound?
A5: A combination of techniques provides the most comprehensive purity assessment:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is excellent for separating and quantifying non-volatile impurities like the PEG-diol.[1] Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are preferred as PEGs lack a strong UV chromophore.[1][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown peaks by providing molecular weight information.[7][12]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy provides unambiguous structural confirmation and can be used to determine purity by analyzing the integration ratios of characteristic peaks, such as the methoxy (B1213986) (CH₃O-) protons versus the terminal alcohol protons.[1][13]
-
Gas Chromatography (GC-FID or GC-MS) is the specified method for detecting and quantifying volatile impurities like ethylene glycol (EG) and diethylene glycol (DG).[4][14]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
If you observe unexpected peaks in your chromatogram, follow this systematic approach to identify the source.
dot
Caption: Workflow for identifying unknown impurities.
Issue 2: Poor Performance in Downstream Applications
If you are experiencing issues like low reaction yields or inconsistent results, impurities in your PEG reagent may be the culprit.
| Symptom | Potential Cause (Impurity-Related) | Troubleshooting Steps & Solutions |
| Low yield in reactions modifying the -OH group | Presence of non-reactive PEG-diol impurity. | 1. Quantify Purity: Use RP-HPLC to determine the percentage of the diol impurity.[1]2. Adjust Stoichiometry: Increase the molar equivalents of your reagent to account for the lower amount of active monofunctional PEG.3. Purify: Use preparative HPLC to purify the this compound before use. |
| Inconsistent reaction kinetics or side products | Degradation of this compound to aldehydes or carboxylic acids. | 1. Verify Storage: Ensure the reagent has been stored correctly (cool, dark, inert atmosphere).[9]2. Analyze for Degradants: Use LC-MS to look for masses corresponding to oxidation products.[5]3. Use Fresh Reagent: If degradation is suspected, use a new, unopened vial of the reagent. |
| Failed reaction sensitive to water | Presence of residual water in the reagent. | 1. Dry the Reagent: Dry the reagent under high vacuum before use.2. Use Anhydrous Solvents: Ensure all reaction solvents are properly dried.3. Store Properly: Store the reagent over a desiccant. |
Data Presentation
Table 1: Common Impurities and Their Characterization
| Impurity Name | Potential Source | Expected Δ Mass (Da) vs. Main Compound | Key Analytical Technique | Expected Observation |
| HO-PEG4-CH2-alcohol (Diol) | Synthesis | +17.99 (O vs. CH₂) | RP-HPLC, ¹H NMR | Elutes earlier than the main peak.[1] Absence of methoxy signal (~3.38 ppm) in NMR.[1] |
| Ethylene Glycol (EG) | Synthesis | N/A (Low MW) | GC-FID, GC-MS | A distinct peak at a characteristic retention time.[4] |
| Diethylene Glycol (DG) | Synthesis | N/A (Low MW) | GC-FID, GC-MS | A distinct peak at a characteristic retention time.[4] |
| m-PEG4-CH2-aldehyde | Oxidation | -2.02 | LC-MS, ¹H NMR | [M-2H]⁺ peak in MS. Appearance of an aldehyde proton signal (~9.7 ppm) in NMR. |
| m-PEG4-CH2-carboxylic acid | Oxidation | +13.98 | LC-MS, ¹H NMR | [M+14]⁺ peak in MS. Appearance of a carboxylic acid proton signal (>10 ppm) in NMR. |
| Lower/Higher PEG Oligomers | Synthesis | ± 44.03 per unit | LC-MS, SEC | Series of peaks separated by ~44 Da in the mass spectrum. |
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC with CAD/ELSD
This method is ideal for quantifying non-volatile impurities like the diol.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. The diol impurity, being more polar, will typically elute before the main this compound peak.[1]
Protocol 2: Impurity Identification by LC-MS
This protocol is used to determine the molecular weight of unknown impurities.
-
Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Liquid Chromatography (LC) Conditions: Use conditions similar to the RP-HPLC protocol above, but with a formic acid modifier (0.1%) instead of TFA if better MS sensitivity is required.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurements.
-
Scan Range: A range that includes the expected molecular weights of the product and potential impurities (e.g., m/z 100-1000).
-
-
Data Analysis: Extract the mass spectrum for each chromatographic peak. Compare the observed monoisotopic mass with the theoretical masses of suspected impurities (see Table 1). Look for characteristic sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common for PEGs.
Protocol 3: Structural Confirmation by ¹H NMR
NMR is the gold standard for structural confirmation and can reveal subtle differences between the desired product and impurities.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[1] DMSO-d₆ can be particularly useful as it often provides a sharp, stable hydroxyl peak.[15]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Confirm Structure: Identify the key signals:
-
~3.38 ppm (singlet, 3H): Methoxy (CH₃O-) protons.
-
~3.64 ppm (multiplet): Main PEG backbone (-OCH₂CH₂O-) protons.
-
~3.7 ppm (triplet): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
A triplet for the terminal hydroxyl proton (-OH).
-
-
Assess Purity: Carefully integrate the characteristic peaks. The ratio of the integrations should match the theoretical proton count. The presence of a diol would be indicated by the absence of the methoxy signal and the appearance of a second terminal alcohol signal.[1]
-
Protocol 4: Analysis of Volatile Impurities by GC-FID
This method is based on the USP monograph for analyzing EG and DG in PEG.[4]
-
Sample Preparation: Prepare a concentrated solution of this compound in water (e.g., 400 mg/mL).[4] Prepare calibration standards for EG and DG.
-
GC System and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).[4]
-
Column: As specified by the relevant pharmacopeia, often a packed column (e.g., 12% G13 on S1NS support).[4]
-
Injector: Packed column injector.
-
Temperatures: Set appropriate injector, detector, and oven temperature program to resolve EG and DG.
-
-
Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times to those of the EG and DG standards. Quantify any identified impurities using the standard peak response.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. benchchem.com [benchchem.com]
- 9. mPEG4-OH | CAS:23783-42-8 | Biopharma PEG [biochempeg.com]
- 10. This compound [myskinrecipes.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of m-PEG4-CH2-alcohol Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues encountered during the conjugation of m-PEG4-CH2-alcohol and with its subsequent conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It consists of a methoxy-capped tetraethylene glycol chain with a terminal primary alcohol group. The "m" signifies the methoxy (B1213986) group that caps (B75204) one end, making the molecule monofunctional and preventing cross-linking during conjugation reactions.[1] The primary alcohol on the other end serves as a versatile reactive handle for conjugation to various molecules after activation to other functional groups.[1][2] Its main applications are as a hydrophilic linker or spacer in bioconjugation and drug delivery to enhance the solubility and stability of the conjugated molecule.[3][4]
Q2: What are the primary causes of aggregation for conjugates of this compound?
A2: Aggregation of PEGylated molecules is a complex issue stemming from several factors:
-
Inherent Instability of the Conjugated Molecule: The primary driver of aggregation is often the intrinsic properties of the protein, peptide, or small molecule to which the PEG is attached. If the molecule is prone to unfolding or denaturation, aggregation is more likely.[5][6]
-
Intermolecular Interactions: High concentrations of the conjugate can increase the probability of non-specific interactions between molecules, leading to the formation of aggregates.[6] Although PEG is hydrophilic, the conjugated molecule may have exposed hydrophobic patches that can interact and cause aggregation.[6]
-
Suboptimal Reaction Conditions: The conditions during the conjugation reaction, such as pH, temperature, and buffer composition, are critical. A pH close to the isoelectric point (pI) of a protein can minimize its solubility and promote aggregation.[7]
-
Environmental Stress: Factors like elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can destabilize the conjugate and promote aggregation.[6]
-
Purity of Starting Materials: The presence of even small amounts of aggregates in the initial protein or peptide solution can act as seeds, accelerating further aggregation during the conjugation process.[7]
Q3: How does the pH of my buffer affect conjugate stability and aggregation?
A3: The pH of your solution is a critical parameter that influences the stability of the molecule to be conjugated, particularly proteins. For protein conjugations, the pH affects the surface charge and conformational stability. Operating at a pH away from the protein's isoelectric point (pI) can enhance electrostatic repulsion between molecules, which may help prevent aggregation.[6] However, the pH must also be optimal for the specific conjugation chemistry being employed.
Q4: How can I detect and quantify aggregation?
A4: It is recommended to use a combination of methods to get a comprehensive understanding of the aggregation profile.[5] Common techniques include:
-
Visual Inspection: The simplest method is to look for turbidity, opalescence, or visible precipitates in your solution.[6]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can quantify monomers, dimers, and higher-order soluble aggregates, which elute earlier than the monomeric species.[5][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive for detecting the presence of larger aggregates.[5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to covalent aggregates.[5]
Q5: What are the recommended storage conditions for my conjugate to prevent aggregation?
A5: Proper storage is crucial for maintaining the integrity of your conjugate. While optimal conditions are often molecule-specific, general guidelines include:
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended.[6]
-
Aliquoting: It is best to aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles.
-
Buffer Composition: Store the conjugate in a buffer that ensures its stability, considering pH and the potential need for stabilizing excipients.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common aggregation issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Adding Activated PEG Reagent | High concentration of organic solvent (e.g., DMSO, DMF) in the PEG stock solution causing "solvent shock" and protein denaturation. | Add the PEG stock solution to the protein solution slowly and with gentle mixing. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[7] |
| The buffer conditions (pH, ionic strength) are suboptimal for protein stability. | Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.[5] | |
| Gradual Increase in Turbidity During Incubation | Suboptimal reaction conditions (pH, temperature, molar ratio) leading to protein instability. | Perform small-scale screening experiments to test a range of pH values, molar ratios of PEG to protein, and incubation temperatures.[7][8] |
| Pre-existing aggregates in the protein stock are acting as nucleation sites. | Purify the starting protein material using Size Exclusion Chromatography (SEC) to remove any existing aggregates before the conjugation reaction.[7] | |
| High Molecular Weight Species Observed in Post-Reaction Analysis (e.g., by SEC) | Multi-PEGylation leading to the formation of larger, soluble aggregates. | Decrease the molar excess of the activated PEG reagent in the reaction. A lower molar ratio will favor mono-PEGylation.[7] |
| Intermolecular cross-linking if a bifunctional PEG was used inadvertently. | Verify the identity and purity of your PEG reagent to ensure it is monofunctional.[5] | |
| Visible Aggregates in Final Purified Product | Aggregation occurred during the purification process (e.g., on a chromatography column). | Optimize the purification conditions, such as the buffer composition and the type of chromatography resin used. |
| The final product is at too high a concentration. | Determine the maximum soluble concentration of your conjugate and store it at or below this concentration. | |
| Inconsistent Experimental Results or Loss of Activity | Aggregation is sequestering the active conjugate. | Confirm the integrity of your sample before each experiment using SEC or DLS. Prepare fresh dilutions from a properly stored, concentrated stock for each experiment.[6] |
| The conjugate is unstable and degrading over time. | Re-evaluate the storage conditions (temperature, buffer, addition of stabilizers).[6] |
Quantitative Data Summary
While specific quantitative data for this compound conjugate aggregation is highly dependent on the conjugated molecule, the following table summarizes the impact of various factors on preventing aggregation.
| Parameter | Effect on Aggregation | General Recommendation |
| Protein Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Use the lowest protein concentration that is practical for your application.[5] |
| PEG:Protein Molar Ratio | High molar excess of PEG can lead to multi-PEGylation and aggregation. | Optimize the molar ratio to achieve the desired degree of PEGylation while minimizing aggregation.[8] |
| pH | A pH near the protein's isoelectric point (pI) can decrease solubility and promote aggregation. | Work at a pH at least 1-2 units away from the pI of the protein.[7] |
| Temperature | Higher temperatures can accelerate aggregation by promoting protein unfolding. | Perform the conjugation reaction at a lower temperature (e.g., 4°C) if the reaction kinetics are acceptable.[5] |
| Stabilizing Excipients | Additives like sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine) can enhance protein stability. | Screen various excipients to find the most effective one for your specific conjugate.[8] |
Experimental Protocols
Protocol 1: General Method for Conjugation of Activated this compound to a Protein
This protocol outlines a general method for conjugating an activated form of this compound (e.g., an NHS ester derivative) to a protein, with steps to minimize aggregation.
Objective: To covalently attach a PEG linker to a protein while minimizing aggregation.
Materials:
-
Protein solution in an appropriate amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Activated this compound (e.g., m-PEG4-CH2-NHS ester) solution in an organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform buffer exchange. It is highly recommended to clarify the protein solution by centrifugation or filtration (0.22 µm filter) to remove any pre-existing aggregates.
-
Preparation of PEG Reagent: Immediately before use, dissolve the activated this compound in a minimal amount of anhydrous DMSO or DMF to the desired stock concentration.
-
Conjugation Reaction: a. Add the calculated volume of the activated PEG solution to the protein solution while gently vortexing. To avoid "solvent shock", add the PEG solution dropwise.[7] b. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Purify the resulting PEG-protein conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.
Protocol 2: Detection and Quantification of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric PEGylated protein from aggregates.
Materials:
-
SEC column suitable for the molecular weight range of your protein and its potential aggregates.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase (e.g., PBS, pH 7.4).
-
PEGylated protein sample.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the sample to an appropriate concentration for injection (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Chromatography: Run the chromatography with an isocratic elution using the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 280 nm for protein).
-
Data Analysis: Integrate the peak areas of the monomer, dimer, and any higher-order aggregates. The percentage of aggregation can be calculated as the area of the aggregate peaks divided by the total area of all peaks.
Visualizations
Caption: A flowchart for systematically troubleshooting aggregation issues.
Caption: Factors contributing to the aggregation of PEGylated conjugates.
Caption: An experimental workflow for screening optimal conjugation conditions.
References
Technical Support Center: Navigating Steric Hindrance in m-PEG4-CH2-alcohol Reactions
Welcome to the technical support center for m-PEG4-CH2-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the activation and conjugation of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its terminal alcohol group important?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) cap at one end and a primary alcohol (-CH2-OH) at the other. The terminal hydroxyl group is a versatile starting point for chemical modification. It is not highly reactive on its own but can be "activated" or converted into other functional groups (e.g., esters, ethers, tosylates) to facilitate covalent attachment to biomolecules or other chemical entities.
Q2: What is steric hindrance and how does it affect reactions with this compound?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction.[1] In the context of this compound, steric hindrance can arise from:
-
The reacting partner: A bulky carboxylic acid in an esterification reaction or a secondary/tertiary alkyl halide in an etherification reaction can physically block the approach to the PEG's terminal alcohol.[2]
-
The PEG chain itself: While the PEG4 chain is relatively short, it is flexible and can create a "cloud" of steric bulk that may hinder the access of reagents to the terminal hydroxyl group. This effect becomes more pronounced with longer PEG chains.[3]
Q3: What are the common signs that steric hindrance is negatively impacting my reaction?
Common indicators of steric hindrance include:
-
Low or no product yield: This is the most common sign, even when using a stoichiometric excess of reagents.
-
Slow reaction rates: Reactions may take significantly longer to reach completion than expected.
-
Formation of side products: For example, in the Williamson ether synthesis, steric hindrance can favor an elimination (E2) side reaction, producing an alkene instead of the desired ether.[2]
Q4: How can I overcome steric hindrance in my experiments?
Several strategies can be employed:
-
Optimize reaction conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Extending the reaction time may also improve yields.
-
Use a molar excess of the less hindered reagent: Driving the reaction equilibrium towards the product by increasing the concentration of one reactant is a common strategy.
-
Choose alternative, less sterically sensitive reactions: For instance, if a Fischer esterification with a bulky acid fails, a Steglich esterification, which proceeds under milder conditions, might be more successful.[4] Similarly, for hindered ether synthesis, the Mitsunobu reaction can be a powerful alternative to the Williamson ether synthesis.[5]
-
Activate the this compound first: Converting the alcohol to a better leaving group, such as a tosylate, can facilitate subsequent nucleophilic substitution reactions.[6]
Q5: Is it better to use tosyl chloride or mesyl chloride for activating the alcohol?
Both tosyl chloride (TsCl) and mesyl chloride (MsCl) convert the alcohol into a good leaving group. Mesyl chloride is smaller than tosyl chloride and may be preferable when reacting with a sterically hindered alcohol, as it presents less of a steric challenge itself. However, tosylates are often crystalline, which can make purification easier. The choice may depend on the specific substrate and the subsequent reaction planned.
Troubleshooting Guides
Esterification Reactions
Esterification involves reacting the terminal alcohol of the this compound with a carboxylic acid. Steric hindrance can be a major issue, especially with bulky carboxylic acids.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ester Yield (Fischer Esterification) | Steric hindrance from a bulky carboxylic acid or the PEG chain. | - Use a large excess of the this compound.- Increase reaction temperature and time.- Remove water as it forms to drive the equilibrium.- Switch to a Steglich esterification protocol.[4] |
| Reversible reaction equilibrium favors starting materials. | - Use one of the reactants in large excess.- Use a dehydrating agent or a Dean-Stark apparatus to remove water. | |
| Slow Reaction Rate | Low reactivity of the carboxylic acid or alcohol due to steric factors. | - Increase the concentration of the acid catalyst (e.g., H2SO4, p-TsOH).- Increase the reaction temperature. |
| Side Product Formation | Dehydration of the alcohol at high temperatures with a strong acid catalyst. | - Use milder reaction conditions.- Consider using a Steglich esterification, which does not require strong acid catalysis.[7] |
Etherification Reactions (Williamson Ether Synthesis)
This reaction involves deprotonating the this compound to form an alkoxide, which then reacts with an alkyl halide in an SN2 reaction. This process is highly sensitive to steric hindrance.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ether Yield | Steric hindrance in the alkyl halide (secondary or tertiary halides are problematic). | - Use a primary or methyl halide as the electrophile.[8]- If a hindered ether is required, consider a Mitsunobu reaction as an alternative.[5] |
| Incomplete deprotonation of the alcohol. | - Use a strong, non-nucleophilic base like sodium hydride (NaH).- Ensure anhydrous (dry) reaction conditions, as water will quench the base. | |
| Alkene Formation as the Main Product | E2 elimination is favored over SN2 substitution due to a sterically hindered alkyl halide or a bulky base. | - Use a less sterically hindered primary alkyl halide.[8]- Use a less hindered base if possible, although a strong base is needed for deprotonation. |
Tosylation/Mesylation Reactions
Converting the alcohol to a tosylate or mesylate creates an excellent leaving group for subsequent nucleophilic substitution reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Tosylation/Mesylation | Steric hindrance around the hydroxyl group. | - Increase reaction time and/or temperature.- Use a more reactive sulfonylating agent (e.g., mesyl chloride instead of tosyl chloride).- Use a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.[9] |
| Degradation of the sulfonyl chloride due to moisture. | - Use fresh, high-quality tosyl chloride or mesyl chloride.- Ensure all glassware and solvents are anhydrous. | |
| Formation of Alkyl Chloride | The chloride ion displaced from the sulfonyl chloride can act as a nucleophile, especially with activated alcohols like benzylic alcohols.[10] | - This is less likely with a primary alcohol like this compound but can occur under certain conditions.- If this is observed, purification by chromatography will be necessary to separate the desired tosylate from the chloride byproduct. |
Quantitative Data Summary
The following tables provide illustrative data for expected outcomes in reactions involving PEG-alcohols. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Esterification Methods for Hindered Alcohols
| Method | Reactants | Typical Conditions | Illustrative Yield | Notes |
| Fischer Esterification | This compound + Hindered Carboxylic Acid | H2SO4 (cat.), reflux | Low to Moderate (20-50%) | Limited by steric hindrance and equilibrium.[11] |
| Steglich Esterification | This compound + Hindered Carboxylic Acid | DCC, DMAP (cat.), CH2Cl2, RT | Good to Excellent (70-95%) | Mild conditions, suitable for sensitive substrates.[4] |
| Mitsunobu Reaction | This compound + Carboxylic Acid | PPh3, DEAD or DIAD, THF, 0°C to RT | Good to Excellent (70-90%) | Proceeds with inversion of configuration if the alcohol is chiral.[12] |
Table 2: Influence of Alkyl Halide Structure on Williamson Ether Synthesis Yield
| m-PEG4-CH2-O⁻ Na⁺ + | Reaction Type | Illustrative Yield | Major Side Product |
| Methyl Iodide | SN2 | > 90% | - |
| Ethyl Bromide | SN2 | 80-90% | - |
| Isopropyl Bromide (Secondary) | SN2 / E2 | 40-60% | Propene |
| tert-Butyl Bromide (Tertiary) | E2 | < 5% | Isobutylene |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with a Carboxylic Acid
This protocol is suitable for forming an ester bond, especially when one of the reactants is sterically hindered.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Calcium chloride drying tube
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous CH2Cl2.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of DCC (1.2 eq.) in anhydrous CH2Cl2 dropwise to the reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate.
-
Wash the filtrate with 0.5 M HCl, followed by saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Tosylation of this compound
This protocol converts the terminal alcohol into a tosylate, a good leaving group for subsequent SN2 reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous dichloromethane (CH2Cl2)
-
Magnetic stirrer and stir bar
-
Round-bottom flask cooled in an ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous CH2Cl2 in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (used as both base and solvent) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete by TLC.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the crude tosylated product.
-
The product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Bioconjugation with m-PEG4-CH2-alcohol
Welcome to the technical support center for m-PEG4-CH2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your PEGylation experiments. A common challenge in utilizing this compound is the initial assumption of direct coupling. The terminal hydroxyl group of m-PEG-alcohols is generally unreactive under mild, aqueous conditions suitable for most biomolecules.[1][2] Therefore, a successful PEGylation strategy involves a two-stage process:
-
Activation: The terminal hydroxyl group of the this compound is chemically converted into a more reactive functional group.
-
Conjugation: The newly formed reactive PEG derivative is then coupled to the target molecule.
This guide will address common issues and optimization strategies for both of these critical stages, with a particular focus on the role of pH in achieving high-efficiency conjugation.
Troubleshooting Guide
This section addresses specific issues that may arise during the activation of this compound and its subsequent conjugation to a target molecule.
| Problem | Potential Cause | Recommended Solution |
| Low or No Activation of this compound | Presence of water in the reaction. | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents as water can hydrolyze the activating agent.[3] |
| Degraded activating agent (e.g., tosyl chloride, tresyl chloride). | Use a fresh bottle of the activating agent and ensure it has been stored under anhydrous conditions.[3] | |
| Insufficient or incorrect base (if required by the activation chemistry). | Use an anhydrous, non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) at the correct molar ratio as specified in the protocol.[3] | |
| Incomplete reaction. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting m-PEG-alcohol is fully consumed. The reaction time may need to be extended.[3] | |
| Low or No Conjugation Yield | Inactive activated PEG reagent. | The activated PEG derivative (e.g., m-PEG-NHS ester) is susceptible to hydrolysis. It is best to use the activated PEG immediately after preparation. If it has been stored, its activity may have diminished due to moisture.[3] |
| Suboptimal reaction pH for conjugation. | The optimal pH is highly dependent on the reactive group on the PEG and the target functional group on the biomolecule. For reactions with primary amines (e.g., lysine (B10760008) residues), a pH range of 7.0-9.0 is generally recommended. Verify and adjust the pH of your reaction buffer.[4] | |
| Presence of competing nucleophiles in the buffer. | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated PEG, significantly reducing conjugation efficiency. Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[4][5][6] | |
| Steric hindrance on the target biomolecule. | The reactive sites on the protein or other biomolecule may be sterically inaccessible. Consider using a PEG linker with a longer spacer arm or trying different reaction conditions to potentially expose the target sites.[3] | |
| Insufficient molar excess of activated PEG. | Increase the molar ratio of the activated PEG to the target molecule. A 5 to 20-fold molar excess is a common starting point, but this often requires optimization for each specific system.[3] | |
| Protein Aggregation or Precipitation During Conjugation | High degree of PEGylation. | Excessive PEGylation can lead to intermolecular cross-linking and aggregation. Reduce the molar excess of the PEG reagent or shorten the reaction time.[4] |
| Use of organic co-solvents for dissolving the activated PEG. | Some activated PEG reagents require dissolution in an organic solvent like DMSO or DMF. This can denature the protein if the final concentration in the reaction mixture is too high. Keep the final concentration of the organic solvent to a minimum, typically below 10%.[4] | |
| Inappropriate buffer conditions for protein stability. | The pH or ionic strength of the buffer may be suboptimal for your specific protein. Screen different buffer compositions to find one that maintains protein stability throughout the reaction. Performing the reaction at a lower temperature (e.g., 4°C) can also help minimize aggregation.[3] |
Frequently Asked Questions (FAQs)
Q1: Why can't I directly couple this compound to my protein?
A1: The terminal hydroxyl group (-OH) of this compound is not sufficiently reactive to form a stable covalent bond with functional groups on proteins (like amines or thiols) under the mild, aqueous conditions required to maintain protein integrity.[2] To achieve efficient conjugation, the hydroxyl group must first be "activated" by converting it into a more reactive functional group, such as a tosylate, an NHS ester, or an aldehyde.[1]
Q2: What is the most common strategy for activating this compound?
A2: A common and effective method for activating the terminal hydroxyl group is through tosylation, which converts it into a good leaving group (tosylate). This facilitates subsequent nucleophilic substitution reactions.[1] Another popular strategy is to oxidize the primary alcohol to an aldehyde, which can then be reacted with amines via reductive amination.[7]
Q3: What is the optimal pH for conjugating an activated m-PEG derivative to a primary amine on a protein?
A3: The optimal pH depends on the specific activated PEG derivative being used.
-
For m-PEG-NHS esters: A pH range of 8.3 to 8.5 is often optimal. In this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[8]
-
For m-PEG-aldehydes (via reductive amination): The optimal pH is typically between 6.5 and 8.0. This range provides a good balance between the amine being in its nucleophilic, unprotonated form and the conditions required for the formation and subsequent reduction of the Schiff base intermediate.[5]
Q4: Which buffers should I use for the conjugation reaction?
A4: It is crucial to use amine-free buffers to prevent the buffer from competing with your target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), MES, and HEPES.[5][6] Avoid buffers containing primary amines, such as Tris or glycine.[5][6]
Q5: How can I monitor the success of my PEGylation reaction?
A5: Several analytical techniques can be used to assess the outcome of a PEGylation reaction. SDS-PAGE is a common method, as successful conjugation will result in a new band or bands at a higher molecular weight than the unconjugated protein.[3] High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC), can be used to separate and quantify the PEGylated conjugate from unreacted starting materials.[9] Mass Spectrometry (MS) can confirm the molecular weight of the reaction products.[9]
Data Presentation: Recommended pH for Common Conjugation Chemistries
The following table summarizes the optimal pH ranges for the conjugation of activated m-PEG derivatives to target functional groups.
| Activated m-PEG Derivative | Target Functional Group | Linkage Formed | Optimal pH Range | Recommended Buffers |
| m-PEG-NHS Ester | Primary Amine (-NH₂) | Amide | 8.3 - 8.5[8] | Phosphate, Bicarbonate, Borate[8] |
| m-PEG-Aldehyde | Primary Amine (-NH₂) | Secondary Amine | 6.5 - 8.0[5] | PBS, MES, HEPES[5] |
| m-PEG-Tosylate | Primary Amine (-NH₂) | Secondary Amine | 7.4 - 8.0[3] | PBS, HEPES |
| m-PEG-Isocyanate | Alcohol (-OH) | Urethane | Varies (often in anhydrous organic solvent) | N/A for aqueous bioconjugation |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol outlines a general procedure for activating this compound by converting the hydroxyl group to a tosylate, making it reactive towards nucleophiles like amines.
Materials:
-
This compound (m-PEG4-OH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cold Diethyl Ether
-
Ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve m-PEG4-OH (1 equivalent) in anhydrous DCM/Pyridine under an inert atmosphere (e.g., Argon).[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add p-Toluenesulfonyl chloride (TsCl) (1.5-2 equivalents).[1]
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[1]
-
Monitor the reaction completion by TLC or HPLC.[1]
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer with cold, dilute HCl to remove the pyridine, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Precipitate the final product (m-PEG4-OTs) by adding the concentrated solution dropwise to cold diethyl ether.[1]
-
Filter the precipitate and dry it under a vacuum. The resulting m-PEG4-tosylate can be used for subsequent conjugation reactions.
Protocol 2: General Conjugation of Activated PEG to a Protein
This protocol provides a general framework for conjugating an amine-reactive activated PEG (e.g., m-PEG4-tosylate or m-PEG4-NHS ester) to a protein.
Materials:
-
Activated m-PEG4 derivative (e.g., m-PEG4-tosylate)
-
Protein of interest
-
Amine-free reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the activated m-PEG4 derivative in the reaction buffer (or a small amount of a compatible, anhydrous organic solvent like DMSO) immediately before use.
-
Add a 10 to 50-fold molar excess of the dissolved activated m-PEG4 to the protein solution while gently stirring.[3] The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Monitor the reaction progress by SDS-PAGE, which will show a molecular weight shift upon successful PEGylation.[3]
-
Stop the reaction by adding the quenching solution to consume any unreacted activated PEG.[3]
-
Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method, such as SEC.[3]
Visualizations
Caption: Workflow for this compound activation and conjugation.
References
Technical Support Center: m-PEG4-CH2-alcohol
Welcome to the technical support center for m-PEG4-CH2-alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the removal of unreacted this compound from reaction mixtures.
Troubleshooting Guide: Removal of Unreacted this compound
This guide addresses specific issues related to the purification of products after reactions involving this compound.
Issue 1: Difficulty in separating the product from unreacted this compound using standard column chromatography.
-
Possible Cause: The polar nature of the PEG chain in this compound can lead to co-elution with polar products on silica (B1680970) gel. This is often observed as streaking on TLC plates.[1][2]
-
Solution:
-
Optimize Solvent System: Employ a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes.[3] A gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform (B151607) has been reported to provide better separation for PEG-containing compounds.[1]
-
Reverse-Phase Chromatography: If the product is sufficiently hydrophobic, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective alternative.[3] This technique separates compounds based on hydrophobicity, allowing the polar this compound to elute early in the gradient.
-
Issue 2: The product is sensitive to water, but unreacted this compound needs to be removed.
-
Possible Cause: this compound is miscible in water, making aqueous washes an effective removal strategy.[] However, this is not suitable for water-sensitive products.
-
Solution:
-
Anhydrous Column Chromatography: Utilize flash column chromatography on silica gel with anhydrous solvents. This will separate the desired compound from the unreacted PEG-alcohol based on polarity differences without introducing water.
-
Precipitation: If the desired product has low solubility in a non-polar solvent (e.g., diethyl ether, hexanes) while the this compound is soluble, precipitation can be an effective purification method. Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane and then add a non-solvent to precipitate the product, leaving the unreacted PEG in solution.[5]
-
Issue 3: Both the product and unreacted this compound are water-soluble.
-
Possible Cause: The hydrophilic PEG spacer in both the reactant and product can lead to similar solubility profiles.[1][6]
-
Solution:
-
Size Exclusion Chromatography (SEC): If there is a significant difference in molecular weight between your product and the this compound (MW: 208.25 g/mol ), SEC can be an effective separation method.[]
-
Ion Exchange Chromatography (IEX): If your product carries a net charge (e.g., proteins, peptides, or molecules with acidic or basic functional groups) and the this compound is neutral, IEX can be used for separation.
-
Preparative RP-HPLC: This remains a powerful technique for separating water-soluble compounds based on subtle differences in hydrophobicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for its removal?
A1: The most important property is its high polarity and miscibility with water.[] This allows for its removal through aqueous washes if the desired product is not water-soluble. Its relatively low molecular weight (208.25 g/mol ) can also be exploited for separation by size exclusion chromatography.[]
Q2: How can I effectively remove unreacted this compound during a reaction workup?
A2: A standard workup procedure involves quenching the reaction, followed by extraction.[3][7] Washing the organic layer with water or brine is a crucial step to remove the water-miscible this compound.[7][8] Subsequent drying of the organic layer and concentration will yield the crude product, which can then be further purified by chromatography.
Q3: Can I use normal-phase (silica gel) chromatography to remove unreacted this compound?
A3: Yes, but it can be challenging due to the polarity of the PEG chain, which may cause streaking.[1][2] Careful selection of a polar eluent system is necessary for successful separation.[3]
Q4: When is Reverse-Phase HPLC (RP-HPLC) the preferred method for purification?
A4: RP-HPLC is ideal when your product is less polar than the this compound. It is a highly effective method for purifying PEGylated compounds and can provide high-purity products.[3][5]
Experimental Protocols
Protocol 1: General Workup Procedure for Water-Insoluble Products
-
Quench Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride).[3]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM).[3][7]
-
Aqueous Wash: Wash the combined organic layers with water, followed by brine, to remove unreacted this compound and other water-soluble impurities.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][7]
-
Further Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, often a mixture of the mobile phases. Filter the sample to remove any particulate matter.[5]
-
Column and Mobile Phases: Use a C18 column with a mobile phase system typically consisting of water and acetonitrile (B52724) (ACN), often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Gradient Elution: Employ a gradient elution, starting with a high percentage of the aqueous phase to elute the polar, unreacted this compound, and gradually increasing the organic phase to elute the desired product.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them for purity using analytical HPLC and confirm the product identity by mass spectrometry.[5]
-
Product Isolation: Pool the pure fractions and remove the solvent, for example, by rotary evaporation or lyophilization.[5]
Data Presentation
| Purification Method | Principle of Separation | Best Suited For | Key Considerations |
| Aqueous Wash/Extraction | Differential Solubility | Water-insoluble products. | This compound is highly water-soluble.[] |
| Normal-Phase Chromatography | Polarity | Products with significantly different polarity from this compound. | PEG compounds can streak on silica gel; requires optimized polar eluent systems.[1][2] |
| Reverse-Phase HPLC | Hydrophobicity | Products that are more hydrophobic than this compound. | A highly effective method for achieving high purity of PEGylated compounds.[3][5] |
| Size Exclusion Chromatography | Molecular Size | Products with a significantly higher molecular weight than this compound. | Useful when both product and starting material have similar solubility and polarity. |
| Ion Exchange Chromatography | Charge | Charged products where this compound is neutral. | Product must have a net charge at the operating pH. |
Visualizations
Caption: General workflow for the removal of unreacted this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Strategies to Improve Final Conjugate Stability
Welcome to the Technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on improving the stability of the final conjugate.
Troubleshooting Guide: Common Conjugate Stability Issues
This guide provides a systematic approach to identifying and resolving common issues related to the stability of bioconjugates.
Issue: My final conjugate is showing signs of aggregation.
Aggregation is a common issue that can arise from several factors, including increased hydrophobicity of the conjugate and suboptimal buffer conditions. High levels of aggregation can impact the efficacy, safety, and manufacturability of your bioconjugate.[1][2][3]
-
Possible Cause 1: Increased Hydrophobicity.
-
Recommended Solution: The conjugation of hydrophobic payloads can increase the propensity for aggregation.[2] Consider using hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the final conjugate.[2] Site-specific conjugation methods can also help create more homogeneous conjugates with a defined drug-to-antibody ratio (DAR), which can improve stability.[3]
-
-
Possible Cause 2: Suboptimal Buffer Conditions.
-
Recommended Solution: The pH and ionic strength of the formulation buffer are critical for maintaining conjugate stability.[1] Perform a buffer screening study to identify the optimal pH and excipients that minimize aggregation.[1] Avoid buffer conditions that are close to the isoelectric point (pI) of the antibody, as this can lead to precipitation.[2]
-
-
Possible Cause 3: High Drug-to-Antibody Ratio (DAR).
Issue: I am observing premature cleavage of the linker and payload release.
The stability of the linker is crucial for ensuring that the payload is only released at the target site. Premature release can lead to off-target toxicity and reduced efficacy.[3][4]
-
Possible Cause 1: Linker Instability in Circulation.
-
Recommended Solution: Different linkers exhibit varying stability profiles in plasma.[4][5] If you are using a cleavable linker, ensure it is designed to be stable in the bloodstream and only cleave under specific conditions (e.g., enzymatic cleavage in the tumor microenvironment).[4] For applications requiring high stability, consider using a non-cleavable linker.[6]
-
-
Possible Cause 2: Species-Specific Linker Instability.
-
Recommended Solution: Some linkers show different stability in preclinical animal models compared to humans. For example, the commonly used valine-citrulline (Val-Cit) linker is known to be less stable in mouse plasma than in human plasma.[3][5] Be aware of these species-specific differences when interpreting preclinical data and selecting linkers for clinical development.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of conjugate instability?
A1: The most common causes of conjugate instability include:
-
Aggregation: Often driven by increased hydrophobicity from the payload or linker.[1][2]
-
Premature linker cleavage: Leading to off-target payload release.[3][4]
-
Degradation of the biomolecule: Can be caused by harsh reaction conditions or improper storage.[7]
-
Incompatible buffer components: Substances like Tris or glycine (B1666218) can interfere with certain conjugation chemistries.[7][8]
Q2: How can I improve the storage stability of my conjugate?
A2: To improve storage stability, consider the following:
-
Optimize Storage Buffer: Screen different buffer formulations to find the optimal pH and excipients for long-term stability.[1]
-
Storage Temperature: Most bioconjugates should be stored at -20°C to -80°C to minimize degradation. However, some conjugates, particularly those with fluorescent labels like phycoerythrin (PE), are best stored at 2-8°C. Always refer to the manufacturer's recommendations.
-
Aliquotting: Store the conjugate in smaller aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Stabilizers: For certain conjugates, such as those with enzyme labels like HRP, specific stabilizers can be added to the storage buffer to extend shelf life.
Q3: Can the choice of linker affect the stability of the final conjugate?
A3: Absolutely. The linker plays a critical role in the stability of the conjugate.[4] Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions, while non-cleavable linkers provide a more stable connection. The chemical properties of the linker, such as its hydrophobicity and susceptibility to enzymatic cleavage, directly impact the overall stability and pharmacokinetic properties of the conjugate.[2][4]
Data Presentation: Comparative Stability of Different Linker Types
The stability of a linker is a critical factor in the design of a bioconjugate. The following table summarizes quantitative data on the stability of different linker types in plasma, which can help guide linker selection.
| Linker Type | Specific Linkage Chemistry | Model System | Matrix | Half-life (t½) or % Release |
| Cleavable | ||||
| Hydrazone | Hydrazone | ADC | Human Plasma (pH 7.4) | ~28 hours |
| Disulfide | Disulfide | ADC | Rat Plasma | ~30% release after 24 hours |
| Valine-Citrulline (vc) | Carbamate | ADC | Mouse Plasma | Unstable (cleaved by carboxylesterase)[3][5] |
| Valine-Citrulline (vc) | Carbamate | ADC | Human Plasma | Stable |
| Aryl Sulfate | Aryl Sulfate | ADC | Mouse & Human Plasma | Stable[5] |
| Non-Cleavable | ||||
| Thioether | Maleimide-Thiol | ADC | Human Plasma | Generally stable, but can undergo retro-Michael reaction |
| Amide | NHS Ester-Amine | Protein-PEG | N/A | Highly Stable |
| Secondary Amine | Reductive Amination | PEGylated Protein | N/A | Qualitatively high stability[9] |
Note: Direct comparison of half-lives across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of a bioconjugate in plasma by measuring the amount of intact conjugate or released payload over time.[6][9]
Objective: To determine the rate of payload deconjugation in plasma from a relevant species at physiological temperature.
Materials:
-
Bioconjugate (e.g., Antibody-Drug Conjugate)
-
Human or mouse plasma
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
High-speed centrifuge
-
LC-MS system for analysis
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 10 µM) at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.[4][6]
-
Quenching: Immediately quench the reaction by adding cold acetonitrile (B52724) to the aliquot to precipitate plasma proteins.
-
Centrifugation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload or the remaining intact bioconjugate.[6][9]
-
Data Interpretation: Plot the percentage of intact conjugate or the concentration of released payload versus time. From this data, the half-life (t½) of the conjugate in plasma can be calculated.[6]
Protocol 2: Buffer Exchange Using Dialysis
This protocol is used to remove interfering substances from a protein solution and exchange it into a buffer that is compatible with the conjugation reaction and promotes conjugate stability.[7]
Objective: To replace the buffer of a protein solution with a new, desired buffer.
Materials:
-
Protein solution
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (the desired final buffer)
-
Large beaker
-
Magnetic stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with water to remove any preservatives.
-
Sample Loading: Load the protein solution into the dialysis bag or cassette and seal it securely.
-
Dialysis: Submerge the sealed dialysis device in a large volume of the desired dialysis buffer (at least 200-500 times the sample volume).[10]
-
Stirring: Gently stir the dialysis buffer on a magnetic stir plate to facilitate buffer exchange. Perform the dialysis at 4°C to maintain protein stability.[10]
-
Buffer Changes: For efficient buffer exchange, it is recommended to perform several buffer changes. For example, dialyze for 2-4 hours, then replace the dialysis buffer with fresh buffer and continue to dialyze for another 2-4 hours or overnight.
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis device from the buffer and recover the protein solution, which is now in the desired buffer.
Visualizations
Caption: Troubleshooting workflow for improving conjugate stability.
Caption: The impact of linker stability on the integrity of a bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
analytical techniques for monitoring m-PEG4-CH2-alcohol reaction progress
Welcome to the technical support center for monitoring reactions involving m-PEG4-CH2-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing analytical techniques to track reaction progress. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the success of your conjugation and modification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the reaction progress of this compound?
The most common and effective techniques for monitoring reactions involving PEG reagents are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2] Each method offers unique advantages for qualitative and quantitative analysis of the reaction mixture.
Q2: How do I choose the most suitable analytical technique for my experiment?
The choice of technique depends on the specific reaction, the nature of the molecules involved, and the information required (e.g., purity, structural confirmation, or molecular weight). Mass spectrometry is often considered the gold standard for confirming conjugation due to its precision in measuring mass changes.[3] HPLC is excellent for assessing purity and quantifying the relative amounts of starting materials and products.[3] NMR is unparalleled for providing detailed structural information about the newly formed product.[4]
Q3: What key changes should I look for to confirm my reaction is proceeding?
-
In HPLC: You should observe the appearance of a new peak with a different retention time corresponding to your product, alongside a decrease in the peak area of your starting materials.[3]
-
In NMR: Look for the disappearance of signals from the starting material's reactive group (e.g., the methylene (B1212753) protons adjacent to the alcohol) and the appearance of new, characteristic signals from the product.[4][5]
-
In Mass Spectrometry: The primary confirmation is the detection of a new species with a molecular weight that corresponds to the sum of the reactants (minus any leaving groups).[3][6]
Q4: How can I quantify the reaction conversion rate?
Quantification can be achieved by integrating the peak areas in HPLC or NMR spectra.[3][6] In HPLC, the percentage of the product peak area relative to the total area of all components can provide a measure of purity and conversion.[7] In ¹H NMR, the ratio of the integrals of characteristic product peaks to reactant peaks can be used to determine the extent of the reaction.[3]
Comparison of Key Analytical Techniques
The table below summarizes the primary applications and considerations for the main analytical techniques used in monitoring this compound reactions.
| Feature | Mass Spectrometry (MS) | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Confirming molecular weight of the conjugate; Determining the degree of PEGylation.[3][6] | Structural elucidation and confirmation of covalent bond formation.[4][8] | Separating and quantifying reaction components (product, starting materials, impurities).[1][7] |
| Key Advantage | Provides direct, precise mass evidence of conjugation.[3] | Offers detailed information on the specific chemical environment of atoms in the molecule.[9] | Excellent for assessing reaction completion, purity, and for purification.[2][3] |
| Limitations | Can be complex for heterogeneous or polydisperse samples; may require sample desalting.[6][10] | Requires higher sample concentration; can be challenging in aqueous buffers without water suppression. | Does not provide direct structural information; detection can be an issue for molecules without a UV chromophore.[11] |
| Typical Sample | Desalted reaction mixture or purified product.[6] | 5-10 mg of purified product in a deuterated solvent.[7] | Filtered crude reaction mixture or purified fractions.[12] |
Troubleshooting Guides (Q&A Format)
High-Performance Liquid Chromatography (HPLC)
Q: Why is my product peak broad, split, or tailing? This is a common issue in the analysis of PEGylated molecules and can be caused by several factors:
-
Heterogeneity of PEGylation: The reaction may produce a mixture of species with different numbers of PEG chains, each migrating slightly differently.[10]
-
Secondary Interactions: The PEG moiety can interact with the silica (B1680970) stationary phase of the column. Using a mobile phase with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid can help minimize these interactions.[11][12]
-
Column Contamination: The column may be contaminated or degraded. Washing the column with a strong solvent or replacing it may be necessary.[11]
Q: How can I improve the resolution between my starting material and the PEGylated product? Poor resolution can make quantification difficult. Consider the following adjustments:
-
Optimize the Gradient: A shallower, longer gradient is key for separating species with subtle differences in hydrophobicity.[11][13]
-
Change the Stationary Phase: For larger protein conjugates, a column with wider pores (300 Å) and a less hydrophobic phase (e.g., C4) may provide better results than a standard C18 column.[11]
-
Adjust the Mobile Phase: Altering the organic solvent (e.g., acetonitrile (B52724) vs. isopropanol) can change the selectivity of the separation.[13]
Q: My conjugate lacks a strong UV chromophore. How can I detect it during HPLC analysis? If your molecule is not easily detectable by a standard UV detector, you have several alternative options:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are near-universal detectors suitable for non-volatile analytes that lack a chromophore and are compatible with gradient elution.[12][14]
-
Mass Spectrometry (MS): Using HPLC-MS provides invaluable mass information, confirming the identity of the peaks in your chromatogram.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Which signals should I monitor to track the conversion of this compound? To monitor the reaction, you should track the disappearance of the signal from the methylene protons adjacent to the hydroxyl group (-CH₂-OH) of the starting material (typically around 3.7 ppm).[15] Concurrently, you should look for the appearance of new signals characteristic of your product. For example, if oxidizing to an aldehyde, a new peak for the aldehyde proton (-CHO) will appear significantly downfield (around 9.8 ppm).[5]
Q: Why are my NMR peaks broad or poorly resolved? Broad peaks in NMR can be due to:
-
Sample Aggregation: PEGylated molecules can sometimes aggregate in solution. Try diluting the sample or changing the solvent.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
Incomplete Dissolution: Make sure your sample is fully dissolved in the deuterated solvent before analysis.[7]
Q: How can I be certain of the structure of my final product? While ¹H NMR is excellent for monitoring reaction progress, full structural confirmation often requires more advanced techniques. Two-dimensional NMR experiments, such as COSY and HSQC, can help establish connectivity between protons and carbons, providing unambiguous structural validation.[8]
Mass Spectrometry (MS)
Q: Why is my mass spectrum so complex, showing a wide distribution of peaks? This is a typical observation for PEGylated proteins and arises from two main factors:
-
Heterogeneity of PEGylation: The reaction often yields a mix of products with one, two, or more PEG chains attached (mono-, di-, poly-PEGylated species).[10]
-
Multiple Charge States: During electrospray ionization (ESI), large molecules like proteins can acquire multiple positive charges, resulting in a series of peaks. Deconvolution software is used to interpret this data and determine the zero-charge mass.[16][17]
Q: I am having trouble getting a good signal for my PEGylated product. What can I do? Poor signal can be frustrating. Here are some common causes and solutions:
-
PEG Contamination: Contamination from external sources (e.g., lab equipment, detergents) can suppress the signal of your analyte. Use high-purity, PEG-free reagents and low-binding tubes.[10]
-
Ion Suppression: Salts and buffers from the reaction mixture can interfere with ionization. Ensure your sample is desalted before analysis using techniques like dialysis or a desalting column.[6]
-
Suboptimal Matrix (MALDI): The choice of matrix is critical for MALDI-TOF analysis. For large molecules, sinapinic acid is a common and effective choice.[6]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for monitoring the progress of a reaction involving this compound.
-
Sample Preparation:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.[1]
-
If applicable, quench the reaction in the aliquot (e.g., by adding an equal volume of 1% TFA).[13]
-
Dilute the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
-
HPLC System and Conditions:
-
Column: C18 or C4 reversed-phase column (e.g., 150 x 4.6 mm).[13]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[7]
-
Gradient: A shallow linear gradient is recommended (e.g., 5% to 80% B over 30-40 minutes).[11][13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues), or an alternative detector like ELSD or CAD if the analyte lacks a chromophore.[3][11]
-
Injection Volume: 10-20 µL.[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product by comparing retention times with standards, if available.
-
Integrate the peak areas to determine the relative percentage of each component.[7]
-
Monitor the decrease in the starting material peak area and the increase in the product peak area over time to track reaction kinetics.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for confirming the structure of a purified product derived from an this compound reaction.
-
Sample Preparation:
-
Ensure the product is sufficiently pure and free of solvents from purification (e.g., by lyophilization).
-
Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).[7]
-
Add an internal standard (e.g., TMS) if quantitative analysis is needed.[8]
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[8]
-
Calibrate the chemical shift axis using the reference standard (TMS at 0.00 ppm or the residual solvent peak).[8]
-
Integrate all peaks.
-
Assign the signals to the corresponding protons in the expected product structure. Pay close attention to the disappearance of the alcohol's -CH₂OH signal and the appearance of new signals confirming the modification.[5]
-
| Proton Environment (Example) | Typical ¹H Chemical Shift (ppm) |
| m-PEG4-CH₃ O- | ~3.38 |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~3.64 |
| -CH₂ -OH (in this compound) | ~3.71 |
| -CHO (in m-PEG4-CH2-aldehyde) | ~9.8 |
Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.[5][15]
Protocol 3: Molecular Weight Confirmation by MALDI-TOF MS
This protocol is for confirming the molecular weight of a purified PEGylated protein.
-
Sample Preparation:
-
Ensure the protein sample is desalted, as salts can suppress the MS signal.
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).[6]
-
On the MALDI target plate, spot 1 µL of the matrix solution and 1 µL of the purified protein sample. Mix gently by pipetting.
-
Allow the spot to air dry completely (crystal formation should be visible).
-
-
Instrument Setup & Data Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Calibrate the instrument using a protein standard of known molecular weight close to your expected product mass.
-
Set the mass analyzer to linear mode, which is suitable for large molecules.[6]
-
Acquire the mass spectrum, optimizing laser power to achieve good signal without causing fragmentation.[6]
-
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein (run as a control).
-
Determine the molecular weights of the species in the PEGylated sample.
-
Calculate the number of attached PEG chains by subtracting the mass of the unmodified protein from the mass of the PEGylated species and dividing by the mass of the PEG reagent.[6]
-
Visualizations
Caption: General experimental workflow for monitoring reaction progress.
Caption: Logical troubleshooting flowchart for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. enovatia.com [enovatia.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of m-PEG4-CH2-alcohol Modified Proteins
For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene (B3416737) glycol (PEG) is a critical strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve a protein's stability, solubility, and circulation half-life while reducing its immunogenicity.[1][2] The choice of PEGylation reagent is paramount, as it directly influences the specificity of the modification, the efficiency of the reaction, and the overall characteristics of the resulting bioconjugate.[3]
This guide provides an objective comparison of m-PEG4-CH2-alcohol (acting as a precursor to its aldehyde form for reductive amination) for protein modification against other common amine-reactive alternatives, with a focus on their performance in mass spectrometry analysis. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison: m-PEG4-CH2-aldehyde vs. Amine-Reactive Alternatives
The selection of a PEGylation reagent involves a trade-off between reaction kinetics, specificity, and the desired homogeneity of the final product.[3] While m-PEG4-CH2-aldehyde and other reagents like N-hydroxysuccinimide (NHS) esters target primary amines (the N-terminus and lysine (B10760008) residues), their distinct reaction mechanisms lead to different labeling outcomes.[3]
Reductive amination using m-PEG4-CH2-aldehyde offers greater control over site-specificity, particularly for targeting the N-terminus, by optimizing the reaction at a slightly acidic pH.[3][4] This can be crucial for preserving protein function if lysine residues are located in active or binding sites.[3] In contrast, NHS esters are generally more reactive but less specific, often resulting in a heterogeneous mixture of PEGylated species.[3]
| Feature | m-PEG4-CH2-aldehyde (Reductive Amination) | m-PEG-NHS Ester | m-PEG-Maleimide | Click Chemistry (e.g., SPAAC) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Thiols (Cysteine) | Bioorthogonal handles (e.g., Azide, Alkyne) |
| Reaction pH | 6.0 - 7.5[4][5] | 7.2 - 8.5[5] | 6.5 - 7.5[5] | Physiological |
| Linkage Formed | Secondary amine | Amide | Thioether | Triazole |
| Linkage Stability | Very Stable[5] | Very Stable[5] | Variable (prone to retro-Michael addition)[5] | Very Stable[5] |
| Typical Reaction Efficiency | High (>90%) | Very High (>95%)[5] | Very High (>95%)[5] | Very High (>95%) |
| Specificity | Moderate to High (pH-dependent) | Low to Moderate | High (for less abundant Cys) | Very High (Bioorthogonal) |
| Key Advantage in MS | Controlled, site-specific modification can lead to simpler spectra. | High efficiency, but can produce complex, heterogeneous spectra. | Site-specific modification simplifies spectra. | Highly specific labeling results in well-defined mass shifts. |
| Key Disadvantage in MS | Slower reaction kinetics compared to NHS esters. | Heterogeneous products complicate data analysis. | Requires available cysteine residues or protein engineering. | Requires introduction of bioorthogonal handles onto the protein. |
Experimental Protocols
Protocol 1: N-terminal PEGylation of a Model Protein using m-PEG4-CH2-aldehyde
This protocol outlines the general steps for conjugating m-PEG4-CH2-aldehyde to a protein via reductive amination, with a preference for the N-terminus.
Materials:
-
Protein of interest
-
m-PEG4-CH2-aldehyde
-
Reaction Buffer: 100 mM MES, pH 6.0[4]
-
Anhydrous DMSO
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting column
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.[4]
-
Reagent Preparation:
-
PEGylation Reaction:
-
Add the m-PEG4-CH2-aldehyde stock solution to the protein solution to achieve a 10- to 50-fold molar excess.[4]
-
Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.[4]
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.[4]
-
Continue the incubation for 4-16 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[6]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis or using a desalting column.
Protocol 2: Mass Spectrometry Analysis of PEGylated Proteins (Bottom-Up Approach)
This protocol describes a standard procedure for preparing a PEGylated protein for bottom-up proteomics analysis to identify modification sites.
Materials:
-
PEGylated protein sample
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate[7]
-
Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[7]
-
Alkylating Agent: 100 mM Iodoacetamide (IAM)[7]
-
Trypsin, sequencing grade
-
0.1% Formic acid in water
-
C18 spin columns for desalting
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To approximately 50 µg of the modified protein, add Denaturation Buffer.[7]
-
Add the reducing agent to a final concentration of 10 mM and incubate for 30 minutes at 37°C.[7][8]
-
Cool to room temperature and add the alkylating agent to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.[7][8]
-
-
Digestion:
-
Quench Digestion and Desalting:
-
Sample Preparation for MS Analysis:
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for protein modification with m-PEG4-CH2-aldehyde.
Caption: Workflow for bottom-up mass spectrometry analysis of a modified protein.
Caption: Reaction mechanisms for m-PEG4-CH2-aldehyde and NHS ester modifications.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Linkers: Evaluating m-PEG4-CH2-alcohol Against Other Common Scaffolds
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. Far from being a mere spacer, the linker's composition, length, and rigidity profoundly influence a PROTAC's ability to induce the formation of a stable ternary complex, ultimately dictating its potency and overall success. This guide provides an objective comparison of m-PEG4-CH2-alcohol, a flexible polyethylene (B3416737) glycol (PEG)-based linker, with other widely used linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] They consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] The linker's role in this process is paramount, as its characteristics directly impact the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[4]
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages. The choice of linker can significantly affect a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its biological performance.[5]
Flexible Linkers: this compound and Alkyl Chains
Flexible linkers, primarily composed of PEG or alkyl chains, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[5]
This compound , a methoxy-PEG4-alkane linker, is a hydrophilic linker that can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6] The flexibility of the PEG chain is thought to be advantageous for the formation of a productive ternary complex.[7]
Alkyl linkers , composed of saturated hydrocarbon chains, are more hydrophobic than their PEG counterparts. This property can improve a PROTAC's ability to traverse cellular membranes but may negatively impact its solubility.[6]
Quantitative Performance Data
The following tables summarize the performance of PROTACs containing different linkers, focusing on key metrics such as target protein degradation (DC50 and Dmax), cellular permeability, and oral bioavailability. It is important to note that the performance of a linker is highly context-dependent, varying with the specific target protein, E3 ligase, and the ligands used in the PROTAC construct.
Table 1: Performance Comparison of PEG Linkers of Varying Lengths in a BRD4-Targeting PROTAC [8]
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 20 |
| PEG5 | 15 | >98 | 2.1 | 25 |
| PEG6 | 30 | 92 | 1.8 | 18 |
This data for a BRD4-targeting PROTAC suggests that a PEG4 linker provides a potent balance of degradation efficiency and favorable pharmacokinetic properties.
Table 2: Performance Comparison of Different Linker Classes [5][8]
| Linker Class | Key Features | Representative Performance Data |
| PEG | Hydrophilic, flexible, improves solubility. | A PEG4 linker in a BRD4-targeting PROTAC achieved a DC50 of 20 nM and Dmax of 95%. |
| Alkyl | Hydrophobic, flexible, synthetically straightforward. | An alkyl linker-based PROTAC showed a DC50 of 292 nM and Dmax of 76% for a target protein. |
| Piperazine (B1678402)/Piperidine | Rigid, can improve solubility and pharmacokinetic properties. | A piperazine-containing linker in a BRD4-targeting PROTAC (15 atoms) showed a DC50 of 0.86 nM and Dmax >95%.[9] |
| Triazole | Rigid, metabolically stable, can enhance selectivity. | A triazole-containing rigid linker in a BET degrader led to picomolar IC50 values in leukemia cell lines. |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a key mechanism in targeted protein therapy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A systematic approach is crucial for the evaluation and optimization of PROTACs. The following workflow outlines the key experimental stages.
Caption: A rational workflow for PROTAC linker selection and optimization.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[3][10]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay measures the formation and stability of the ternary complex in real-time.[13][14]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface at various concentrations to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the second protein (the POI) at various concentrations over the immobilized protein surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the binding affinity of the ternary complex. The cooperativity of complex formation can also be calculated.[14]
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the cytotoxic effects of the PROTACs on the cells.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Then, add a solubilization solution.[16]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.[15]
-
-
Signal Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible linkers like this compound offer advantages in terms of synthetic accessibility and improved solubility, the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair. There is a growing trend towards the exploration of more rigid linkers, such as those incorporating piperazine or triazole moieties, to enhance potency and improve pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. aragen.com [aragen.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of m-PEG4-CH2-alcohol and HO-PEG4-CH2-COOH for Bioconjugation
In the field of bioconjugation, the choice of a polyethylene (B3416737) glycol (PEG) linker is critical, profoundly influencing the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective, data-driven comparison between two commonly used PEG4 linkers: the monofunctional m-PEG4-CH2-alcohol and the heterobifunctional HO-PEG4-CH2-COOH. We will delve into their respective reaction chemistries, performance characteristics, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
At a Glance: Key Differences
The fundamental difference between these two linkers lies in their terminal functional groups, which dictates their reactivity and conjugation strategy.
-
This compound is a monofunctional linker with a chemically inert methoxy (B1213986) (m-) group at one terminus and a primary alcohol (-OH) at the other. The alcohol group is not inherently reactive towards biomolecules and requires chemical activation prior to conjugation.[1][2][3]
-
HO-PEG4-CH2-COOH is a heterobifunctional linker, featuring a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) at the other.[4][5][6] The carboxylic acid can be readily activated to react with primary amines on biomolecules, while the hydroxyl group remains available for subsequent modifications.
Performance and Reaction Chemistry Comparison
The choice between these linkers often comes down to a trade-off between reaction simplicity and versatility.
HO-PEG4-CH2-COOH offers a more direct route for conjugating to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a highly stable amide bond.[4] The most common method involves a two-step, one-pot reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][7][8][9] EDC first activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This ester efficiently reacts with amines at physiological pH to form the final conjugate.[7][9]
This compound , on the other hand, requires a preliminary activation step to convert the terminal alcohol into a reactive functional group.[1][10] This adds complexity to the overall workflow. Common activation strategies include:
-
Tosylation: Converting the alcohol to a tosylate, which acts as a good leaving group for nucleophilic substitution reactions.[1]
-
Oxidation: Oxidizing the alcohol to an aldehyde for reductive amination or to a carboxylic acid, effectively converting it into a molecule that behaves similarly to its carboxylated counterpart.[10]
The resulting linkage from this compound depends entirely on the activation chemistry employed. If converted to a carboxylic acid and coupled via EDC/NHS, it will form the same stable amide bond. Other chemistries will result in different linkages, such as ethers or urethanes, each with unique stability profiles.[11] The amide bond is widely considered a gold standard for creating stable bioconjugates due to its exceptional resistance to hydrolysis under physiological conditions.[12][13][14][15][16]
Data Presentation
Table 1: Comparison of Linker Characteristics
| Feature | This compound | HO-PEG4-CH2-COOH |
| Functionality | Monofunctional | Heterobifunctional |
| Inherent Reactivity | Low (requires activation)[1] | Moderate (carboxyl group is readily activated) |
| Primary Target Group | Varies based on activation (e.g., amines, thiols) | Primary Amines (e.g., Lysine)[4] |
| Conjugation Workflow | Multi-step (Activation + Conjugation) | Direct 2-step, 1-pot reaction (Activation + Conjugation)[7] |
| Resulting Linkage | Varies (e.g., Ether, Urethane, Amide) | Stable Amide Bond |
| Linkage Stability | Dependent on linkage type | Amide: Exceptionally High[13][14][15] |
Table 2: Typical Reaction Parameters for Amine Conjugation
| Parameter | This compound (via Oxidation & EDC/NHS) | HO-PEG4-CH2-COOH (via EDC/NHS) |
| Activation Reagents | 1. Oxidizing Agent2. EDC, NHS/Sulfo-NHS | EDC, NHS/Sulfo-NHS[4][7] |
| Activation pH | pH 4.5 - 6.0 (for EDC/NHS step)[4][17] | pH 4.5 - 6.0[4][5][17][18] |
| Coupling Reagents | Amine-containing biomolecule | Amine-containing biomolecule |
| Coupling pH | pH 7.0 - 8.5[4] | pH 7.0 - 8.5[4][5][18] |
| Reaction Time | Activation: 15-60 minCoupling: 2h - Overnight[4][7] | Activation: 15-30 minCoupling: 2h - Overnight[4][7][18] |
| Molar Excess (Linker:Biomolecule) | 10-50x (Typical starting point)[5] | 10-50x (Typical starting point)[5] |
| Quenching Reagents | Hydroxylamine, Tris, Glycine[17] | Hydroxylamine, Tris, Glycine[17][19] |
Experimental Protocols
Protocol 1: Conjugation of HO-PEG4-CH2-COOH to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of the carboxylic acid terminus to primary amines on a target protein.
Materials:
-
HO-PEG4-CH2-COOH
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Exchange the protein buffer to the Coupling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[20]
-
Reagent Preparation: Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in chilled Activation Buffer.[19]
-
Carboxyl Activation: a. Dissolve HO-PEG4-CH2-COOH in Activation Buffer. b. Add a 20 to 100-fold molar excess of EDC and Sulfo-NHS to the HO-PEG4-CH2-COOH solution.[5] c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4]
-
Conjugation: a. Immediately add the activated PEG solution to the protein solution. A 10 to 50-fold molar excess of the PEG linker over the protein is a common starting point.[5] b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][18]
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.[9][21]
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal alcohol to a tosylate, making it reactive towards nucleophiles.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (B128534) (Et3N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add pyridine or triethylamine (approx. 1.5 equivalents) to the solution and stir for 10 minutes.
-
Tosylation: Slowly add p-Toluenesulfonyl chloride (TsCl, approx. 1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2-16 hours, monitoring completion by TLC.[1]
-
Quenching: Quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG4-CH2-O-tosylate product.[1] This activated linker can then be used in a subsequent reaction with a suitable nucleophile on a biomolecule.
Conclusion and Recommendations
The choice between this compound and HO-PEG4-CH2-COOH is dictated by the specific requirements of the bioconjugation application.
Choose HO-PEG4-CH2-COOH when:
-
The goal is a straightforward and efficient conjugation to primary amines.
-
A highly stable, permanent amide linkage is desired.
-
Minimizing the number of synthetic steps and potential side reactions is a priority.
Choose this compound when:
-
Greater versatility is required. The terminal alcohol can be converted into a variety of other functional groups (aldehydes, amines, tosylates, etc.), allowing for different conjugation chemistries.
-
The target biomolecule lacks accessible primary amines but possesses other reactive groups that can be targeted by a derivative of the activated alcohol.
-
The research involves creating novel conjugation strategies where the alcohol serves as a versatile starting point.
For most standard applications, such as PEGylating proteins to improve their pharmacokinetic profiles, HO-PEG4-CH2-COOH represents the more direct, efficient, and reliable choice due to its well-established EDC/NHS chemistry and the exceptional stability of the resulting amide bond. The added complexity of activating this compound is best justified when the unique versatility of its terminal hydroxyl group is essential for the success of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. WO2006130799A2 - Bioconjugation reactions for acylating polyethlene glycol reagents - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. benchchem.com [benchchem.com]
The Short-Chain Advantage: Why m-PEG4-CH2-alcohol Outperforms Longer PEG Linkers in Specific Applications
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. While long-chain polyethylene (B3416737) glycol (PEG) linkers are widely utilized to enhance solubility and extend the in-vivo half-life of therapeutics, shorter-chain variants like m-PEG4-CH2-alcohol offer distinct advantages in specific contexts.[1] This guide provides an objective comparison of this compound with its longer-chain counterparts, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.
The strategic use of a short m-PEG4 linker can lead to a favorable balance of hydrophilicity, size, and steric hindrance.[2] These characteristics are particularly crucial in the development of antibody-drug conjugates (ADCs), where the linker's properties can significantly impact the drug-to-antibody ratio (DAR), in-vitro cytotoxicity, stability, and overall therapeutic window.[2][3]
Key Advantages of this compound
The primary benefits of employing a short-chain PEG linker such as this compound are rooted in its unique physicochemical properties:
-
Reduced Steric Hindrance: Shorter PEG chains minimize steric hindrance, which can be critical for maintaining the biological activity of the conjugated molecule.[4] In contrast, longer PEG chains, while offering greater solubility, may mask the active site of a protein or hinder its interaction with its target receptor.[5][6]
-
Potentially Higher In-Vitro Potency: For ADCs, shorter PEG linkers can lead to higher in-vitro cytotoxicity.[3][7] This is often attributed to more efficient payload release or improved cell permeability compared to bulkier, long-chain PEGylated conjugates.
-
Favorable Pharmacokinetics in Specific Applications: While longer PEGs are known to prolong circulation time, this is not always advantageous.[5] In applications like immuno-positron emission tomography (immuno-PET) imaging, rapid clearance from the blood is desirable to achieve high-contrast images.[8][9] Studies have shown that antibodies conjugated with a short PEG8 linker cleared much faster from the blood while maintaining tumor uptake compared to their non-PEGylated counterparts.[8][9]
-
Improved Solubility of Hydrophobic Payloads: The hydrophilic nature of the m-PEG4 chain enhances the aqueous solubility of conjugated molecules, a significant advantage when working with hydrophobic drugs.[10][11][12] This can mitigate aggregation, a common challenge in bioconjugate development.[3][7]
-
Structural Definition and Homogeneity: this compound is a discrete molecule with a defined length, ensuring the synthesis of monodisperse bioconjugates.[10] This homogeneity is crucial for reproducibility and for a clear understanding of structure-activity relationships.
Quantitative Data Comparison
The selection of a PEG linker involves a trade-off between various properties. The following tables summarize quantitative data from multiple studies to facilitate a comparison between short and long-chain PEG linkers.
| Property | Short-Chain PEG (e.g., m-PEG4) | Long-Chain PEG (e.g., PEG12, PEG24) | References |
| Molecular Weight | Lower (~222 g/mol for this compound) | Higher | [10] |
| Hydrophilicity | High | Very High | [10][13] |
| Steric Hindrance | Minimal | Significant | [14] |
| In-Vitro Cytotoxicity (ADCs) | Generally Higher | Often Lower | [3][7] |
| Plasma Half-Life | Shorter | Longer | [3][5][7] |
| Renal Clearance | Faster | Slower | [5][7] |
| Immunogenicity | Generally Lower Risk | Higher Risk with increasing MW | [15][16] |
Table 1: General Comparison of Short vs. Long-Chain PEG Linkers
| ADC Parameter | ADC with PEG2/PEG4 Linker | ADC with PEG8/PEG12/PEG24 Linker | Reference |
| Tumor Exposure | Lower | Significantly Higher | [17] |
| Tumor Weight Reduction | 35-45% | 75-85% | [17] |
| Plasma Clearance | Higher | Lower | [17] |
Table 2: Impact of PEG Chain Length on ADC Efficacy in a Xenograft Model [17]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different PEG linkers in bioconjugate development.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a general procedure for conjugating a drug-linker construct, functionalized from this compound, to an antibody.
1. Derivatization of this compound:
- The terminal hydroxyl group of this compound is first activated or converted to a reactive functional group (e.g., maleimide, NHS ester) suitable for conjugation to the payload and the antibody.[10]
2. Antibody Reduction (for cysteine conjugation):
- The monoclonal antibody (mAb) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups.[18]
3. Conjugation:
- The activated drug-linker construct is then added to the reduced antibody solution and incubated to allow for covalent bond formation.[18]
4. Purification:
- The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.[18]
Protocol 2: In-Vitro Cytotoxicity Assay
This assay determines the potency of an ADC against a target cancer cell line.
1. Cell Seeding:
2. ADC Treatment:
- Serial dilutions of the ADCs with different PEG linker lengths are prepared and added to the cells.[18][19]
3. Incubation:
4. Viability Assessment:
- A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added, and the signal is measured using a plate reader to determine the IC50 value for each ADC.[18][19][21]
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This protocol is used to evaluate the in-vivo circulation half-life and clearance of ADCs.
1. Animal Models:
- Naive rats or mice are used for the PK analysis.[3]
2. ADC Administration:
- A single intravenous (IV) dose of the ADC is administered to each animal.[3]
3. Blood Sampling:
- Blood samples are collected at various time points post-injection.[3]
4. ADC Quantification:
- The concentration of the ADC in the plasma is determined using methods like ELISA or LC-MS.[3]
5. Data Analysis:
- Pharmacokinetic parameters such as half-life (t½) and clearance are calculated from the concentration-time data.[3]
Visualizing the Concepts
Diagrams can help illustrate the structural differences and their implications in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. This compound | Benchchem [benchchem.com]
- 11. cenmed.com [cenmed.com]
- 12. This compound [myskinrecipes.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Click Chemistry: m-PEG4-CH2-alcohol versus azide-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is paramount in the successful design and execution of bioconjugation and drug development projects. For researchers employing "click chemistry," particularly the azide-alkyne cycloaddition, the choice of the polyethylene (B3416737) glycol (PEG) linker is a critical decision point. This guide provides an objective, data-driven comparison between two commonly considered PEG4 linkers: m-PEG4-CH2-alcohol, a precursor requiring functionalization, and azide-PEG4-alcohol, a ready-to-use reagent. This comparison will delve into the chemical workflows, performance metrics, and key considerations to guide your selection process.
At a Glance: Key Differences
The fundamental distinction between this compound and azide-PEG4-alcohol lies in their readiness for click chemistry. The former necessitates chemical modification to introduce a click-reactive handle, while the latter is pre-functionalized with an azide (B81097) group. This difference has significant implications for the experimental workflow, time-to-result, and overall efficiency.
| Feature | This compound | azide-PEG4-alcohol |
| Click Chemistry Readiness | Requires a two-step process: 1. Conversion of the alcohol to an azide or alkyne. 2. Click reaction. | Ready for immediate use in a one-step click reaction. |
| Reactive Group | Terminal hydroxyl (-OH) | Terminal azide (-N₃) |
| Versatility | The alcohol can be converted to various functional groups (azide, alkyne, etc.), offering flexibility in conjugation strategy. | Primarily designed for azide-alkyne click chemistry. |
| Workflow Complexity | Higher, involving an additional synthesis and purification step. | Lower, with a more streamlined experimental protocol. |
| Time to Result | Longer, due to the initial functionalization step. | Shorter, enabling faster conjugation. |
Performance Comparison: A Workflow-Based Analysis
A direct quantitative comparison of these two molecules in a single click chemistry reaction is contingent on the efficiency of the initial conversion step for this compound. The following table summarizes the expected performance based on a typical workflow for each starting material.
| Parameter | This compound Workflow | azide-PEG4-alcohol Workflow |
| Overall Yield | Dependent on the yield of both the alcohol-to-azide conversion (typically 90-98%) and the subsequent click reaction (typically >95%). | Dependent on the yield of the click reaction (typically >95%). |
| Reaction Time | Includes the time for alcohol-to-azide conversion (several hours to overnight) plus the click reaction time (1-18 hours). | Limited to the click reaction time (1-18 hours). |
| Purity of Final Conjugate | Potential for impurities from the conversion step, requiring rigorous purification of the intermediate. | Higher initial purity of the click-reactive PEG linker. |
| Experimental Steps | 1. Activate and convert the alcohol to an azide. 2. Purify the azide-PEG intermediate. 3. Perform the click chemistry reaction. 4. Purify the final conjugate. | 1. Perform the click chemistry reaction. 2. Purify the final conjugate. |
Experimental Protocols
Protocol 1: Conversion of this compound to m-PEG4-CH2-azide
This protocol describes a common two-step procedure involving mesylation of the alcohol followed by nucleophilic substitution with azide.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 equivalents).
-
Add MsCl (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
-
Azidation:
-
Dissolve the crude m-PEG4-CH2-mesylate in anhydrous DMF.
-
Add sodium azide (3-5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure m-PEG4-CH2-azide.[1][2]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-functionalized PEG (such as the product from Protocol 1 or commercial azide-PEG4-alcohol) to an alkyne-containing molecule.
Materials:
-
Azide-PEG4-alcohol or synthesized m-PEG4-CH2-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Deionized water
-
Desalting column or other purification system
Procedure:
-
Prepare Stock Solutions:
-
Azide-PEG linker: 10 mM in deionized water or DMSO.
-
Alkyne-functionalized molecule: 10 mM in a compatible solvent.
-
CuSO₄: 50 mM in deionized water.
-
Sodium ascorbate: 250 mM in deionized water (prepare fresh).
-
THPTA: 100 mM in deionized water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-functionalized molecule (1 equivalent).
-
Add the azide-PEG linker (1.5-5 equivalents).
-
Add the reaction buffer (e.g., PBS) to the desired final volume.
-
Add the THPTA solution (to a final concentration of 5 times the copper concentration).
-
Add the CuSO₄ solution (to a final concentration of 100-500 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 times the copper concentration).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescently labeled molecules.
-
-
Purification:
-
Purify the conjugate from excess reagents and catalyst using a desalting column, dialysis, or another appropriate chromatographic method.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions with sensitive biomolecules or in living systems.
Materials:
-
Azide-PEG4-alcohol or synthesized m-PEG4-CH2-azide
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Desalting column or other purification system
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-PEG linker in PBS to the desired concentration.
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO), and then dilute into PBS.
-
-
Reaction:
-
Mix the solution of the azide-PEG linker (1.5-10 equivalents) with the solution of the strained alkyne-functionalized molecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37 °C for 2-18 hours. The reaction time will depend on the specific strained alkyne and the concentrations of the reactants.
-
-
Purification:
-
Purify the PEGylated product using a desalting column or other appropriate chromatographic method to remove unreacted starting materials.
-
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the experimental workflows and the fundamental click chemistry mechanisms.
Caption: Comparative experimental workflows.
Caption: Simplified click chemistry mechanisms.
Conclusion and Recommendations
The choice between this compound and azide-PEG4-alcohol is a trade-off between versatility and convenience.
Choose this compound when:
-
Versatility is key: The terminal alcohol can be converted into a variety of functional groups, not just an azide, allowing for different conjugation strategies.
-
Cost is a primary concern: In some cases, the in-house synthesis of the azide-functionalized PEG from the alcohol precursor may be more cost-effective for large-scale applications.
-
You have the synthetic chemistry expertise and resources: The multi-step process requires a good understanding of organic synthesis and purification techniques.
Choose azide-PEG4-alcohol when:
-
Speed and efficiency are critical: The ready-to-use format significantly shortens the experimental timeline.
-
Simplicity and reproducibility are priorities: A one-step click reaction reduces the number of variables and potential points of failure, leading to more consistent results.
-
You are working with sensitive biomolecules: Using a high-purity, pre-functionalized linker minimizes the exposure of your biomolecule to the potentially harsh reagents used in the alcohol-to-azide conversion.
For most bioconjugation applications where azide-alkyne click chemistry is the chosen method, azide-PEG4-alcohol is the more pragmatic choice . Its streamlined workflow and high purity contribute to a more efficient and reliable conjugation process, ultimately saving valuable research time and resources.
References
A Researcher's Guide to Purity Assessment of m-PEG4-CH2-alcohol Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated conjugates is a critical step in the development of therapeutics and functionalized materials. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of molecules conjugated with m-PEG4-CH2-alcohol. We will delve into the principles, applications, and performance of each method, supported by detailed experimental protocols and comparative data.
The purity of an this compound conjugate is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods. Each provides unique insights into the identity and purity of the conjugate, and often, a combination of these techniques is necessary for a comprehensive analysis.
Comparison of Analytical Techniques
The primary methods for assessing the purity of this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages for identifying and quantifying the conjugate and potential impurities.
| Feature | HPLC (RP-HPLC & SEC) | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Purity & Separation | Chemical Structure & Quantification | Molecular Weight |
| Confirmation Basis | Shift in retention time | Characteristic chemical shifts | Direct mass shift |
| Key Advantage | Excellent for purity assessment & quantification[1][][3] | Detailed structural information[4][5][6] | Unambiguous mass confirmation[7] |
| Key Limitation | Indirect confirmation; requires reference standards | Lower sensitivity; potential for signal overlap[3] | Can be complex for heterogeneous mixtures[3][8] |
| Best Suited For | Routine purity checks; reaction monitoring; purification[3][9][10] | Small molecule conjugates; linker characterization[3] | Absolute confirmation of covalent linkage[8][7][11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the this compound conjugate from unreacted starting materials and other impurities.[][3] Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be utilized.
A. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1] The addition of the hydrophilic PEG chain will alter the retention time of the parent molecule, allowing for separation.
-
Instrumentation : HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions :
-
Column : C8 or C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9][12]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[9][12]
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9][12]
-
Gradient : A linear gradient from a low percentage of mobile phase B to a high percentage, tailored to the specific conjugate. For example, 5% to 95% B over 30 minutes.[9][12]
-
Detection : UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 280 nm for proteins).[12] If the conjugate lacks a chromophore, an ELSD or Charged Aerosol Detector (CAD) can be used.[][14]
-
-
Sample Preparation : Dissolve the conjugate in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.[9]
-
Data Analysis :
-
Analyze control samples of the unconjugated starting material and the this compound to determine their retention times.
-
In the chromatogram of the reaction mixture, identify the new peak corresponding to the PEGylated product.
-
Calculate the purity by the area percentage method.[13]
-
B. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution (hydrodynamic radius).[1] PEGylation increases the molecular size, leading to an earlier elution time for the conjugate compared to the unconjugated molecule.
-
Instrumentation : HPLC system with a UV or Refractive Index (RI) detector.
-
Chromatographic Conditions :
-
Column : An SEC column appropriate for the molecular weight range of the conjugate.
-
Mobile Phase : A buffer system that prevents interaction with the column stationary phase, such as 150 mM sodium phosphate, pH 7.0.[15]
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV absorbance or RI.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the conjugate and assess its purity.[4][16]
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[13]
-
NMR Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis :
-
Structural Confirmation :
-
Identify the characteristic singlet of the methoxy (B1213986) (CH₃O-) protons of the PEG chain, typically around 3.38 ppm.[13]
-
Identify the large signal from the repeating ethylene (B1197577) glycol (-OCH₂CH₂O-) protons, usually around 3.64 ppm.[13]
-
Observe the signals from the parent molecule and confirm their presence and expected shifts in the conjugate's spectrum.
-
-
Purity Assessment :
-
Integrate the characteristic peaks of the conjugate and any identifiable impurity peaks.
-
For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample to determine the absolute purity of the conjugate.[16]
-
-
Protocol 3: Purity Assessment by Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the successful conjugation by providing a precise molecular weight of the product.[8][7] It is often coupled with HPLC (LC-MS) for enhanced separation and analysis.[7][11]
-
Instrumentation : High-resolution mass spectrometer such as ESI-TOF or Orbitrap.[1][17]
-
Method :
-
Direct Infusion : The purified conjugate can be directly infused into the mass spectrometer to determine its molecular weight.
-
LC-MS : The sample is first separated by HPLC (as described in Protocol 1) and the eluent is directly introduced into the mass spectrometer.[1] This allows for the mass analysis of each separated component.
-
-
Sample Preparation : Reconstitute the purified conjugate in a volatile, MS-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).[7]
-
MS Data Acquisition : Acquire mass spectra over a mass range appropriate for the expected mass-to-charge (m/z) ratios of the conjugate.
-
Data Analysis :
-
The raw data, which may show a series of multiply charged ions, is deconvoluted to determine the zero-charge (neutral) molecular weight.[7]
-
The observed mass should correspond to the theoretical mass of the parent molecule plus the mass of the added m-PEG4-CH2- moiety (C₉H₂₀O₅), which is 208.25 Da, minus the mass of any atoms lost during the conjugation reaction.
-
The presence of peaks corresponding to unreacted starting materials or other byproducts can be used to assess purity.
-
Conclusion
A comprehensive purity assessment of this compound conjugates is best achieved by utilizing a combination of orthogonal analytical techniques. HPLC provides excellent separation and quantification of the conjugate and impurities, while NMR spectroscopy offers detailed structural confirmation. Mass spectrometry gives an unambiguous determination of the conjugate's molecular weight, confirming successful PEGylation. By employing these methods, researchers can ensure the quality and consistency of their PEGylated products, which is paramount for their application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eurolab.tr [eurolab.tr]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Researcher's Guide to Functional Assays for Proteins Modified with m-PEG4-CH2-alcohol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protein Modification with m-PEG4-CH2-alcohol and its Alternatives, Supported by Experimental Data.
The covalent modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and increased stability.[1][2] The choice of PEGylation reagent and conjugation chemistry is critical, as it can significantly impact the biological activity of the modified protein. This guide provides a comparative overview of functional assays for proteins modified with this compound and its reactive aldehyde derivative, m-PEG4-CH2-aldehyde, benchmarked against other common PEGylation technologies.
The Chemistry of this compound Modification
This compound is a discrete PEG linker containing four ethylene (B1197577) glycol units. For conjugation to proteins, the terminal alcohol group is typically oxidized to an aldehyde (m-PEG4-CH2-aldehyde). This aldehyde group reacts with primary amines on the protein, such as the N-terminus or the ε-amine of lysine (B10760008) residues, via reductive amination. This process involves the formation of a Schiff base, which is then reduced to a stable secondary amine linkage. By controlling the reaction pH (typically between 5.0 and 7.0), this method can favor site-specific modification of the N-terminus, which often has a lower pKa than the lysine ε-amines.[3][4]
Core Functional Assays for Evaluating PEGylated Proteins
A thorough functional characterization of PEGylated proteins is crucial to ensure that the modification has not compromised their therapeutic efficacy. A panel of orthogonal assays is recommended to assess different aspects of protein function.
Binding Affinity Assays
These assays are critical for determining if the PEGylated protein can still bind to its target receptor or ligand with sufficient affinity. Steric hindrance from the PEG chain can sometimes interfere with this interaction.[2]
Key Techniques:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the protein-ligand interaction.
-
Bio-Layer Interferometry (BLI): Another label-free technique for measuring the kinetics of molecular interactions.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be configured to measure binding affinity.
Cell-Based Proliferation and Cytotoxicity Assays
For therapeutic proteins that elicit a cellular response, such as growth factors or cytotoxic agents, cell-based assays provide a direct measure of their biological activity.
Key Techniques:
-
MTT/MTS Assays: These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.[5][6]
-
Cell Counting: Direct measurement of cell numbers after treatment.
-
Apoptosis Assays: Detect markers of programmed cell death in response to cytotoxic proteins.
Enzyme Activity Assays
For PEGylated enzymes, it is essential to measure their catalytic activity directly. The assay will be specific to the enzyme's substrate and reaction mechanism.
Comparative Analysis: m-PEG4-CH2-aldehyde vs. Alternative PEGylation Chemistries
The choice of conjugation chemistry can influence the homogeneity of the PEGylated product and its resulting bioactivity. Here, we compare reductive amination using m-PEG4-CH2-aldehyde with two other widely used amine-reactive chemistries: N-Hydroxysuccinimide (NHS) esters and maleimides (for cysteine-specific modification).
Case Study: Granulocyte Colony-Stimulating Factor (G-CSF)
Granulocyte Colony-Stimulating Factor (G-CSF) is a cytokine that stimulates the production of granulocytes and is a common therapeutic protein that undergoes PEGylation (e.g., Pegfilgrastim).[1][7] Its activity is typically measured using a cell proliferation assay with the M-NFS-60 cell line.[8][9]
Below is a comparative summary of the in vitro bioactivity of G-CSF modified with different PEGylation linkers.
| Modification Technology | Linker Chemistry | Target Residue(s) | Representative EC50 (pM)* | Key Advantages | Key Disadvantages |
| m-PEG4-CH2-aldehyde | Reductive Amination | N-terminus (site-selective at controlled pH), Lysine | ~50 | High N-terminal selectivity possible, stable linkage.[3][4] | Requires a reducing agent. |
| m-PEG4-NHS Ester | Acylation | Lysine, N-terminus | ~80 | High reactivity, no reducing agent needed. | Less site-selective, can lead to a heterogeneous mixture.[10] |
| m-PEG4-Maleimide | Michael Addition | Cysteine (introduced via site-directed mutagenesis) | ~45 | Highly site-specific, homogenous product.[5] | Requires protein engineering to introduce a free cysteine. |
| Unmodified G-CSF | N/A | N/A | ~40 | Highest in vitro activity. | Short in vivo half-life.[7][11] |
Note: The EC50 values are representative and synthesized based on published data for illustrative comparison. Actual values can vary depending on the specific experimental conditions, PEG size, and degree of PEGylation.[7][11][12]
Experimental Protocols
Protocol 1: Reductive Amination of G-CSF with m-PEG4-CH2-aldehyde
Materials:
-
Recombinant human G-CSF
-
m-PEG4-CH2-aldehyde
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)
Procedure:
-
Protein Preparation: Dialyze G-CSF into the Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve m-PEG4-CH2-aldehyde in the Reaction Buffer to the desired stock concentration.
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the m-PEG4-CH2-aldehyde solution to the G-CSF solution.
-
Incubate at room temperature for 1-2 hours to allow for Schiff base formation.
-
Add NaBH3CN to a final concentration of 20 mM.
-
Continue the incubation for 4-16 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde.
-
Purification: Purify the PEG-G-CSF conjugate using SEC or IEX to remove unreacted PEG reagent and unmodified protein.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: G-CSF M-NFS-60 Cell Proliferation Assay (MTS-based)
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and G-CSF for routine culture
-
Unmodified G-CSF and various PEG-G-CSF conjugates
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Preparation: Wash M-NFS-60 cells to remove any residual G-CSF from the culture medium and resuspend in assay medium (RPMI-1640 with 10% FBS).
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Prepare serial dilutions of the unmodified and PEG-G-CSF samples and add them to the wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance, plot the dose-response curves, and calculate the EC50 values for each sample.
Visualizing Workflows and Pathways
Experimental Workflow for Protein PEGylation and Functional Analysis
Caption: A generalized workflow for the PEGylation of a protein and subsequent functional evaluation.
G-CSF Signaling Pathway
G-CSF binds to the G-CSF receptor (G-CSFR) on the surface of hematopoietic precursor cells, leading to receptor dimerization and the activation of intracellular signaling cascades. The primary pathways involved are the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways, which ultimately promote cell survival, proliferation, and differentiation into mature granulocytes.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The design and development of pegfilgrastim (PEG-rmetHuG-CSF, Neulasta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity [frontiersin.org]
- 5. Establishment of the first international standard for PEGylated granulocyte colony stimulating factor (PEG-G-CSF): Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Granulocyte colony-stimulating factor (GCSF) fused with Fc Domain produced from E. coli is less effective than Polyethylene Glycol-conjugated GCSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 9. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Drug Delivery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. Among the various components of these complex molecules, the linker connecting the drug to the targeting moiety plays a critical role. Polyethylene glycol (PEG) linkers have become a cornerstone in drug delivery due to their ability to favorably modulate the physicochemical and pharmacological properties of therapeutics.[1][2][3] This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to inform the selection of the most appropriate linker for a given application.
The length of a PEG linker is a critical parameter that can profoundly impact a drug's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and safety profile.[1][3] Longer PEG chains can increase the hydrodynamic radius of a drug conjugate, leading to reduced renal clearance and a longer circulation half-life.[3][4][5] This extended presence in the bloodstream can enhance the probability of the drug reaching its target, such as a tumor.[2][5] Furthermore, the hydrophilic nature of PEG can help to solubilize hydrophobic drug payloads, preventing aggregation and improving overall formulation stability.[2][3][5][6] Conversely, shorter PEG linkers may be advantageous in situations where minimal steric hindrance is desired to facilitate efficient binding to the target receptor.[3]
The choice of PEG linker length, therefore, represents a critical optimization parameter, balancing improved pharmacokinetics with the potential for altered binding affinity and in vitro potency.[1][3]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various preclinical studies, highlighting the impact of different PEG linker lengths on key performance metrics of drug conjugates. It is important to note that the data is compiled from studies using different drug-carrier combinations and experimental models, which can influence the results.[2]
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [7] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [7] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [7] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Molecule Type | PEG Linker Length | Key In Vitro Finding | Reference |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity | [7] |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG | [7] |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG | [7] |
Table 3: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| Linker | PEG Length | Clearance Rate | Plasma Half-Life | Tumor Accumulation | Reference |
| Non-PEGylated | - | High | Short | Low | [8] |
| Short PEG | < 8 units | Rapidly Increased | Shorter | Lower | [8][9] |
| Long PEG | ≥ 8 units | Significantly Reduced | Longer | Higher | [8][9] |
Table 4: Effect of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates (ADCs)
| Drug Delivery System | PEG Linker Length | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Antibody-Drug Conjugate (ADC) | Non-PEGylated | 11% decrease in tumor weight | [10] |
| ADC | PEG2 | 35-45% decrease in tumor weight (similar to PEG4) | [10] |
| ADC | PEG4 | 35-45% decrease in tumor weight (similar to PEG2) | [10] |
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of drug conjugates with varying PEG linker lengths. The following are representative protocols for key experiments.[5]
Synthesis and Characterization of PEGylated Drug Conjugates
Objective: To synthesize drug conjugates with different PEG linker lengths and characterize their properties.
Protocol Outline:
-
Conjugation: The drug-linker is conjugated to the targeting moiety (e.g., antibody) using a suitable chemical reaction.
-
Purification: The resulting conjugate is purified using techniques such as size-exclusion chromatography to remove unconjugated components.[3]
-
Characterization: The purified conjugate is characterized by methods like SDS-PAGE to confirm the increase in molecular weight and by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[3]
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of drug conjugates with varying PEG linker lengths.
Protocol Outline:
-
Cell Culture: Target cancer cell lines are cultured in an appropriate medium.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the drug conjugates.[3]
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).[3]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS.[3]
-
Data Analysis: The IC50 values (the concentration that inhibits cell growth by 50%) are calculated from the dose-response curves.[3]
In Vivo Pharmacokinetic Analysis
Objective: To evaluate the pharmacokinetic profiles of drug conjugates with different PEG linker lengths in an animal model.
Protocol Outline:
-
Animal Model: A suitable animal model, such as mice or rats, is used.
-
Drug Administration: The drug conjugate is administered, typically via intravenous injection.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Analysis: The concentration of the drug conjugate in plasma is quantified using methods like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[7]
In Vivo Tumor Growth Inhibition Study
Objective: To assess the in vivo anti-tumor efficacy of drug conjugates with varying PEG linker lengths.
Protocol Outline:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor xenografts.[3]
-
Treatment Administration: Once tumors reach a predetermined size, the mice are treated with the drug conjugates.[3] A control group receives a vehicle solution.[3]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.[1]
-
Data Analysis: The tumor growth inhibition is calculated and compared between the different treatment groups.
Mandatory Visualization
To better understand the concepts discussed, the following diagrams illustrate key aspects of PEGylated drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Evaluating the Rigidity of m-PEG4-CH2-alcohol Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy of bioconjugates. The m-PEG4-CH2-alcohol linker, a short-chain polyethylene (B3416737) glycol (PEG) derivative, is frequently employed to connect therapeutic payloads to biomolecules such as antibodies in antibody-drug conjugates (ADCs). Its perceived flexibility is a key attribute, impacting the spatial orientation of the payload and its interaction with the target. This guide provides an objective comparison of the this compound linker's rigidity against other common linkers, supported by an analysis of its conformational properties and detailed experimental protocols for its evaluation.
Understanding Linker Rigidity
The rigidity of a linker refers to the degree to which it restricts the movement of the connected payload relative to the biomolecule. This property is not absolute but rather a spectrum, influenced by the chemical structure of the linker, including bond types, rotational energy barriers, and non-covalent intramolecular interactions. A more rigid linker can maintain a specific distance and orientation between the biomolecule and the payload, which can be advantageous for targeted interactions. Conversely, a flexible linker allows for a larger conformational space, which can aid in solubility and potentially overcome steric hindrance at the target site.
The this compound linker's backbone consists of ethylene (B1197577) glycol repeats, which are known for their conformational flexibility. Rotation can occur around the C-C and C-O single bonds. The presence of ether oxygens allows for a high degree of rotational freedom, making the PEG chain adaptable to its environment.
Comparative Analysis of Linker Rigidity
| Linker Type | Key Structural Features | Expected Rigidity | Persistence Length (approx.) | Key Considerations |
| This compound | Ethylene glycol repeats | Flexible | ~0.4 - 0.6 nm[1][2] | Highly soluble, low immunogenicity. Flexibility can be advantageous for some applications but may lead to a less defined spatial orientation of the payload. |
| Alkyl Chains (e.g., - (CH2)n-) | Saturated hydrocarbon chain | Flexible | ~0.5 - 1.0 nm | Hydrophobic, which can impact solubility and promote aggregation. Flexibility increases with chain length. |
| Peptide Linkers (e.g., Val-Cit) | Amino acid sequence | Semi-rigid to Rigid | Variable (depends on sequence) | Can be designed for specific enzymatic cleavage. Rigidity can be tuned by amino acid selection (e.g., proline introduces kinks). |
| Aromatic Spacers | Phenyl or other aromatic rings | Rigid | High | Provides a well-defined distance and orientation. Can be prone to aggregation due to pi-stacking interactions. |
Factors Influencing Linker Rigidity
The following diagram illustrates the key molecular factors that contribute to the overall rigidity or flexibility of a chemical linker.
References
A Comparative Guide to the Biological Activity of m-PEG4-CH2-alcohol Conjugated Molecules
For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical decision that profoundly influences the therapeutic efficacy, stability, and pharmacokinetic profile of a drug. The m-PEG4-CH2-alcohol is a short-chain polyethylene (B3416737) glycol (PEG) derivative widely utilized as a hydrophilic spacer in the development of bioconjugates.[1] This guide provides an objective comparison of the biological activity of molecules conjugated with this compound against alternatives, including longer-chain PEGs and other polymer classes like polysarcosine (pSar) and poly(2-oxazoline)s (POx). This analysis is supported by experimental data to inform the rational design of next-generation therapeutics.
Intrinsic Biological Activity of this compound
The this compound linker is generally considered to be biocompatible and to have low intrinsic biological activity. Its primary role is to act as a hydrophilic and flexible spacer, enhancing the solubility and stability of the conjugated molecule.[2] Short-chain PEGs like PEG4 are not classified as hazardous substances.[3] However, it is important to note that the toxicological properties of many PEG derivatives have not been fully investigated.[3] While PEGs are typically considered non-immunogenic, some studies have shown that they can exhibit proinflammatory activity, stimulating the secretion of certain cytokines.[4] It has also been noted that PEGs should not be used on damaged skin due to potential systemic toxicity.[5]
Comparison with Alternative Linkers
The choice of linker can significantly impact the performance of a bioconjugate. Here, we compare this compound-based linkers with longer-chain PEGs and alternative polymer platforms.
Longer-Chain PEG Linkers
Generally, increasing the length of the PEG chain enhances the hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer circulation half-life.[6] However, this often comes at the cost of reduced in vitro potency due to steric hindrance.[7] Shorter PEG linkers may be advantageous where rapid clearance is desired or to minimize interference with the biological target.[6] Interestingly, one study found that a short PEG8 linker resulted in faster blood clearance of an antibody compared to its non-PEGylated counterpart, leading to higher contrast in immuno-PET imaging.[8]
Polysarcosine (pSar) Linkers
Polysarcosine is a biodegradable and non-immunogenic alternative to PEG.[9] Studies have shown that pSar-conjugated molecules can have comparable or even superior properties to their PEGylated counterparts. For instance, a pSar-interferon conjugate was found to be slightly more potent in inhibiting tumor cell proliferation in vitro and accumulated more in tumor sites than a PEG-interferon conjugate.[5] Furthermore, pSar has been shown to elicit a weaker antibody response compared to PEG.[5]
Poly(2-oxazoline) (POx) Linkers
Poly(2-oxazoline)s are another class of polymers gaining attention as PEG alternatives due to their biocompatibility and "stealth" properties. They offer a high degree of tunability in their chemical and physical properties. POx-based lipids have been successfully used in lipid nanoparticle formulations for mRNA delivery, demonstrating comparable transfection efficiencies to PEG-lipid equivalents.
Data Presentation
The following tables summarize quantitative data comparing the performance of bioconjugates with different linkers.
Table 1: Comparison of Pharmacokinetic Parameters
| Conjugate | Linker Type | Half-life (t½) | Clearance (CL) | Reference(s) |
| Interferon Alfa | 5 kDa linear PEG | Increased vs. non-PEGylated | Decreased vs. non-PEGylated | |
| Interferon Alfa | 12 kDa linear PEG | Longer than 5 kDa PEG | Lower than 5 kDa PEG | |
| Antibody-Drug Conjugate (ADC) | PEG8 | Shorter than non-PEGylated | Higher than non-PEGylated | [8] |
| ADC | Polysarcosine (12 units) | Longer than PEG12 | Lower than PEG12 | [6] |
Table 2: Comparison of In Vitro Biological Activity
| Conjugate | Linker Type | IC50 / EC50 | Relative Potency | Reference(s) |
| ADC | Short-chain PEG (2-4 units) | Lower than longer chains | Higher than longer chains | [6] |
| ADC | Long-chain PEG (8-24 units) | Higher than shorter chains | Lower than shorter chains | [6] |
| Interferon | Polysarcosine | Lower than PEG conjugate | Higher than PEG conjugate | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of conjugated molecules.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a conjugated molecule on cancer cell lines.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
Conjugated molecule and controls
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Addition: Prepare serial dilutions of the conjugated molecule and controls in cell culture medium. Add the dilutions to the respective wells.[6]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[6]
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a conjugated molecule in an animal model.
Materials:
-
Appropriate animal model (e.g., mice or rats)
-
Conjugated molecule and vehicle control
-
Dosing and blood collection equipment
-
Anticoagulant
-
Analytical method for quantification (e.g., ELISA)
Procedure:
-
Dosing: Administer the conjugated molecule to the animals at a predetermined dose and route (e.g., intravenous).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the conjugated molecule in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Mandatory Visualization
Signaling Pathways
The conjugation of a biologically active molecule with a linker can influence its interaction with cellular receptors and subsequent signaling pathways. Steric hindrance from the linker can affect ligand binding and receptor activation.
Caption: Cytokine signaling pathway and the potential influence of PEGylation.
Caption: EGFR signaling pathway and the potential impact of PEGylation.
Experimental Workflow
Caption: General experimental workflow for comparing conjugated molecules.
References
- 1. cenmed.com [cenmed.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Final report on the safety assessment of Triethylene Glycol and PEG-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Cytokine Signaling Pathways in Drug Development - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cleavage Susceptibility of Different PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical decision in the development of bioconjugates, influencing the efficacy, safety, and pharmacokinetic profile of therapeutics like antibody-drug conjugates (ADCs).[1] The linker's primary role is to connect a therapeutic payload to a biologic, and its stability is paramount.[1] It must be stable enough to prevent premature payload release in circulation, which could lead to off-target toxicity, yet be susceptible to cleavage at the target site to ensure the timely release of the therapeutic agent.[1][2]
This guide provides an objective comparison of the cleavage susceptibility of different PEG linkers, supported by experimental data. We will delve into the various cleavage mechanisms, present quantitative data in a clear format, and provide detailed experimental protocols for assessing linker stability.
Mechanisms of PEG Linker Cleavage
Cleavable PEG linkers are engineered to break in response to specific physiological triggers.[1][3] The main categories of cleavable linkers are based on their susceptibility to changes in pH, the presence of specific enzymes, or a reducing environment.[3][4]
-
pH-Sensitive Linkers: These linkers, such as those containing hydrazone or orthoester groups, are designed to be stable at the neutral pH of the bloodstream (pH 7.4) but hydrolyze rapidly in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This pH differential serves as a key trigger for intracellular drug release.[1]
-
Enzyme-Sensitive Linkers: Typically containing peptide sequences, these linkers are substrates for proteases, like Cathepsin B, which are often highly expressed in the lysosomal compartments of tumor cells.[1][3] The rate of cleavage by the target enzyme determines the speed of drug release.[1]
-
Redox-Sensitive Linkers: These linkers incorporate disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) (GSH) is significantly higher.[3][5]
The choice of a cleavable linker is dictated by the desired therapeutic outcome and the biological environment of the target.[4]
Quantitative Comparison of Linker Susceptibility
The stability and cleavage rate of a linker are critical parameters for the successful design of a bioconjugate. The following table summarizes available quantitative data on the performance of different cleavable linkers. It is important to note that direct comparisons of half-life values should be approached with caution due to variations in experimental conditions, specific conjugate structures, and analytical methods across different studies.[2]
| Linker Type | Sub-Type (Derived from) | Condition | Half-Life (t½) | Stability Profile |
| pH-Sensitive | Hydrazone (Aliphatic Aldehyde) | pH 7.4, 37°C | Minutes | Reasonably stable |
| Hydrazone (Aliphatic Aldehyde) | pH 5.5, 37°C | < 2 minutes | Highly unstable; rapid cleavage | |
| Hydrazone (Aromatic Aldehyde) | pH 7.4, 37°C | > 72 hours | Highly stable | |
| Hydrazone (Aromatic Aldehyde) | pH 5.5, 37°C | > 48 hours | Highly stable | |
| Enzyme-Sensitive | Peptide (Val-Cit) | Human Plasma | ~2-3 days | High stability in plasma |
| Peptide (Phe-Lys) | In presence of Cathepsin B | ~30-fold faster than Val-Ala | Efficiently cleaved by target enzyme | |
| Redox-Sensitive | Disulfide (Peg4-SPDP) | Human Plasma | Moderate to High | Good balance of stability and controlled release |
| Disulfide (Peg4-SPDP) | Intracellular (mM GSH) | Rapid | Rapid cleavage in reducing environment |
Data synthesized from studies on various bioconjugates.[1][2][5]
Experimental Protocols
Objective and reproducible data are essential for comparing linker stability.[1] Below are generalized protocols for key in vitro assays to assess the cleavage susceptibility of PEG linkers.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of a bioconjugate and the rate of premature payload release in a simulated physiological environment.[2][3]
Objective: To determine the stability of a PEGylated bioconjugate in human plasma by monitoring the amount of intact conjugate over time.[1]
Materials:
-
Test bioconjugate (e.g., ADC)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
Procedure:
-
Incubate the test conjugate at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[2]
-
Stop the reaction by freezing the samples at -80°C.
-
Analyze the samples to quantify the amount of intact conjugate and released payload.[2]
-
Plot the percentage of intact conjugate versus time to determine its plasma half-life.[4]
Enzymatic Degradation Assessment
This protocol evaluates the susceptibility of a linker to cleavage by specific enzymes.[4]
Objective: To determine the cleavage rate of an enzyme-sensitive linker in the presence of a target enzyme.[4]
Materials:
-
Test conjugate with an enzyme-sensitive linker (e.g., Val-Cit)
-
Relevant enzyme (e.g., Cathepsin B)
-
Appropriate assay buffer for enzyme activity (e.g., sodium acetate (B1210297) buffer, pH 5.0)[3]
-
Activating agent for the enzyme (e.g., DTT)[3]
-
37°C incubator
-
Analytical system (e.g., HPLC, fluorescence microplate reader)[3][4]
Procedure:
-
Prepare two sets of samples: one with the test conjugate in the enzyme-containing buffer and a control sample in the buffer without the enzyme.[4]
-
For enzymes requiring activation, pre-incubate the enzyme in the assay buffer with the activating agent.[3]
-
Initiate the reaction by adding the test conjugate to the enzyme and control solutions.
-
Incubate all samples at 37°C.[4]
-
Collect aliquots at various time points.
-
Analyze the samples to quantify the amount of cleaved payload.
-
Compare the degradation rate in the presence and absence of the enzyme to determine the specific contribution of enzymatic cleavage.[4]
Conclusion
The choice of a PEG linker is a critical design element in the development of bioconjugates. A thorough understanding of the different cleavage mechanisms and the ability to quantitatively assess linker stability are essential for optimizing therapeutic efficacy and safety. Non-cleavable linkers offer maximum stability for applications requiring sustained action, while cleavable linkers provide the advantage of controlled, site-specific drug release.[4] By carefully selecting a linker chemistry—be it pH-sensitive, enzyme-labile, or redox-responsive—and rigorously testing its performance, researchers can rationally design bioconjugates that strike the crucial balance between stability in circulation and efficient payload delivery at the target site.[4]
References
Navigating the Plasma: A Comparative Guide to the Pharmacokinetic Profiles of Drugs Linked with m-PEG4-CH2-alcohol and Its Alternatives
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of a therapeutic agent is a critical step in the journey from laboratory to clinic. The conjugation of polymers to drug molecules has emerged as a powerful strategy to enhance solubility, stability, and circulation half-life. While polyethylene (B3416737) glycol (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have spurred the development of innovative alternatives. This guide provides an objective comparison of the pharmacokinetic performance of drugs linked with the discrete, short-chain m-PEG4-CH2-alcohol and leading alternatives, supported by experimental data and detailed methodologies.
The choice of a linker technology can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A short, discrete PEG linker like this compound offers the advantage of a precisely defined structure, leading to more homogeneous drug conjugates. This contrasts with traditional polydisperse PEGs, which are mixtures of varying chain lengths.[1] However, the landscape of drug delivery is evolving, with alternatives such as polysarcosine (PSar), PASylation, XTEN polypeptides, and zwitterionic polymers showing considerable promise.[2][3] This guide will delve into a comparative analysis of these technologies, offering insights into their relative strengths and weaknesses.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for drugs conjugated with short-chain PEGs (as a proxy for this compound) and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various preclinical studies.
Table 1: Comparison of Pharmacokinetic Parameters of Modified Peptides/Proteins
| Conjugation Technology | Drug/Protein | Half-life (t½) | Clearance Rate | Key Findings & References |
| Short-Chain PEG | Affibody-MMAE Conjugate | ~1.3 hours (4 kDa PEG) | Not Reported | A 4 kDa PEG linker significantly improved the half-life compared to the unconjugated molecule (19.6 minutes).[4] |
| Polysarcosine (PSar) | Interferon-α (IFN) | Comparable to PEG-IFN | Not Reported | PSar-IFN (12 kDa) showed a similar half-life to PEG-IFN but with greater tumor accumulation and lower liver exposure. |
| PASylation | Erythropoietin (EPO) | 83.16 ± 13.28 hours | Not Reported | PASylated EPO showed a 15.6-fold increase in plasma half-life compared to epoetin α.[5] |
| XTEN | Glucagon-like peptide-2 (GLP-2) | 38.5 ± 7.4 hours | Not Reported | Chemically conjugated GLP-2-XTEN exhibited a significantly extended half-life in rats. |
| Zwitterionic Polymer | Myoglobin | Longer than PEG-like polymer | Not Reported | A site-specific zwitterionic polymer conjugate had a longer in vivo plasma half-life than a PEG-like comb polymer conjugate of similar molecular weight. |
Table 2: Comparison of Pharmacokinetic Parameters of Modified Small Molecules/Antibody-Drug Conjugates (ADCs)
| Conjugation Technology | Drug/ADC | Clearance Rate | Key Findings & References |
| Short-Chain PEG (PEG12) | Antibody-Drug Conjugate | 47.3 mL/day/kg | The PEG12 linker served as a standard benchmark for comparison.[6] |
| Polysarcosine (PSar12) | Antibody-Drug Conjugate | 38.9 mL/day/kg | The PSar12 linker demonstrated a slower clearance rate compared to a PEG12 linker, suggesting improved circulation time.[6] |
| Zwitterionic Polymer | Doxorubicin | Not Reported | Conjugation to a zwitterionic polymer prolonged the circulation time of doxorubicin. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of drug conjugates. Below are representative protocols for key pharmacokinetic experiments.
Pharmacokinetic Analysis of a Polymer-Drug Conjugate in Rodents
Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution, and area under the curve) of a polymer-drug conjugate following intravenous administration in rats or mice.
Materials:
-
Test conjugate (e.g., this compound linked to a small molecule or peptide)
-
Vehicle for administration (e.g., sterile saline or phosphate-buffered saline)
-
Male/Female Sprague-Dawley rats or BALB/c mice
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes, capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer the test conjugate intravenously (e.g., via the tail vein) at a predetermined dose.
-
Blood Sampling: Collect serial blood samples at specified time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
In Vivo Biodistribution Study
Objective: To determine the tissue distribution of a polymer-drug conjugate after systemic administration.
Materials:
-
Radiolabeled or fluorescently-labeled test conjugate
-
Tumor-bearing mice (if applicable)
-
Imaging system (e.g., PET/SPECT scanner or in vivo imaging system) or gamma counter/fluorometer
-
Surgical tools for tissue dissection
-
Scintillation vials and cocktail (for radiolabeled compounds) or homogenization buffer (for fluorescent compounds)
Procedure:
-
Administration: Administer the labeled test conjugate to the animals (e.g., intravenously).
-
Imaging (Optional): At various time points, perform whole-body imaging to visualize the distribution of the conjugate in real-time.
-
Tissue Harvesting: At the end of the study, euthanize the animals and dissect major organs and tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, tumor).
-
Quantification:
-
For radiolabeled conjugates, weigh each tissue sample and measure the radioactivity using a gamma counter.
-
For fluorescently-labeled conjugates, homogenize the tissues and measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the relative accumulation of the conjugate in different organs.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and biological pathways involved in pharmacokinetic analysis.
Caption: A streamlined workflow for a typical preclinical pharmacokinetic study.
Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process for a polymer-drug conjugate.
Conclusion
The selection of a conjugation technology is a critical decision in drug development, with significant implications for a therapeutic's pharmacokinetic profile and, ultimately, its clinical success. While short-chain, discrete PEG linkers like this compound offer advantages in terms of homogeneity, emerging alternatives such as polysarcosine, PASylation, XTEN, and zwitterionic polymers present compelling benefits, including improved biocompatibility and reduced immunogenicity. The comparative data, though not exhaustive, suggests that these alternatives can achieve comparable or even superior pharmacokinetic properties to PEG. For researchers and drug developers, a thorough evaluation of these technologies, guided by robust experimental protocols, is essential for the rational design of next-generation therapeutics with optimized in vivo performance.
References
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
For researchers, scientists, and drug development professionals, the stability of polyethylene (B3416737) glycol (PEG) linkers is a critical factor that dictates the performance and efficacy of bioconjugates. This guide provides an objective comparison of the in vitro and in vivo stability of various PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs).
The choice of a PEG linker significantly influences a bioconjugate's solubility, stability, and pharmacokinetic profile.[1] A linker must be stable enough to prevent premature payload release in circulation, which can lead to off-target toxicity and reduced efficacy, yet allow for controlled release at the target site.[2] This delicate balance is primarily governed by the chemical nature of the linker.
Comparative Stability of PEG Linker Chemistries
PEG linkers can be broadly classified as non-cleavable or cleavable, based on the stability of the chemical bonds within the linker.
Non-Cleavable Linkers: These linkers form highly stable bonds, such as ether and amide linkages, that are designed to remain intact under physiological conditions.[3][4] Payload release from bioconjugates with non-cleavable linkers relies on the degradation of the entire conjugate.[2]
Cleavable Linkers: These linkers are engineered with labile bonds that break in response to specific physiological triggers, such as changes in pH, redox potential, or the presence of certain enzymes.[2][4] This allows for a controlled release of the payload at the desired site of action.
The following table summarizes the relative stability of common PEG linker bond types in plasma.
| Linker Bond Type | Common Cleavage Mechanism | Relative Stability in Plasma | Key Considerations |
| Ether | Non-cleavable under physiological conditions | Very High | Provides long circulation times; payload release depends on the degradation of the entire conjugate.[3] |
| Amide | Generally stable, can be cleaved by proteases | High | More stable than ester bonds.[1] |
| Ester | Hydrolysis (can be enzyme-mediated) | Low to Moderate | Susceptible to hydrolysis in physiological environments.[1] |
| Hydrazone | pH-sensitive hydrolysis (acidic conditions) | Moderate | Designed to release the payload in the acidic environment of endosomes or lysosomes.[4] |
| Disulfide | Reduction (e.g., by glutathione) | Moderate | Designed for cleavage in the reducing intracellular environment.[5] |
| Peptide | Enzymatic cleavage (e.g., by cathepsins) | Moderate to High | Stability and cleavage are dependent on the specific peptide sequence.[6] |
Impact of PEG Linker Length on Stability and Pharmacokinetics
The length of the PEG chain is a critical design parameter that influences the stability and in vivo behavior of a bioconjugate.
| PEG Linker Length | Impact on Aggregation | Impact on Plasma Clearance/Half-Life | Representative Data |
| Short (e.g., < 2 kDa) | May provide insufficient shielding for hydrophobic payloads, potentially leading to aggregation.[7] | Shorter half-life due to faster renal clearance.[8] | An Affibody-MMAE conjugate with no PEG linker had a half-life of 19.6 minutes in mice.[5] |
| Medium (e.g., 2-10 kDa) | Generally provides a good balance of hydrophilicity and steric hindrance to prevent aggregation.[7] | Increased half-life compared to shorter linkers.[8] | An Affibody-MMAE conjugate with a 4 kDa PEG linker had a 2.5-fold increase in half-life (49.2 minutes) in mice.[5][9] |
| Long (e.g., >10 kDa) | Offers significant hydrophilicity and steric shielding, effectively reducing aggregation.[7] | Substantially prolonged half-life due to increased hydrodynamic volume.[8] | An Affibody-MMAE conjugate with a 10 kDa PEG linker showed an 11.2-fold longer half-life (219.0 minutes) in mice.[5][9] |
In Vitro vs. In Vivo Stability: A Comparative Overview
While in vitro assays provide valuable initial screening data, in vivo studies are essential for understanding the complete pharmacokinetic profile of a PEGylated molecule.[2]
| Aspect | In Vitro Stability | In Vivo Stability |
| Environment | Typically assessed in plasma or buffer.[3] | Complex physiological system involving various tissues, enzymes, and clearance mechanisms.[10] |
| Key Factors | Linker chemistry, pH, and presence of plasma enzymes.[4] | All in vitro factors, plus biodistribution, renal clearance, and metabolism.[3] |
| Primary Readout | Rate of conjugate degradation or payload release over time.[2] | Pharmacokinetic parameters (half-life, clearance, volume of distribution) and biodistribution.[3] |
Experimental Protocols
Accurate assessment of PEG linker stability relies on robust and well-defined experimental methods.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PEG-conjugated molecule in plasma by monitoring its integrity over time.[1][3]
Methodology:
-
The test compound is incubated in plasma (e.g., human, mouse) at 37°C.[2]
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[4]
-
The reaction is stopped by adding a cold quenching solution (e.g., acetonitrile (B52724) or methanol) to precipitate plasma proteins.[1][2]
-
Samples are centrifuged, and the supernatant is collected for analysis.[1]
-
The concentration of the intact conjugate and/or released payload is quantified using LC-MS/MS.[2]
-
The percentage of the remaining compound is calculated at each time point to determine the degradation rate.[2]
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a PEG-conjugated molecule in an animal model.[3]
Methodology:
-
A single dose of the PEG-conjugate is administered to the animal model (e.g., mouse, rat), typically via intravenous injection.[3]
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48 hours).[3]
-
Plasma is isolated from the blood samples.[3]
-
The concentration of the PEG-conjugate in the plasma is quantified, often by ELISA or LC-MS/MS.[5]
-
Plasma concentration-time data is used to calculate key pharmacokinetic parameters.[3]
Visualizing Experimental Workflows and Concepts
To further elucidate the processes involved in assessing PEG linker stability, the following diagrams illustrate a typical experimental workflow and the degradation pathways of PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of m-PEG4-CH2-alcohol: A Guide for Laboratory Professionals
December 17, 2025
This guide provides essential safety and logistical information for the proper disposal of m-PEG4-CH2-alcohol, a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative. The following procedures are based on established best practices for polyethylene glycol compounds and laboratory-grade alcohols, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Hazard Assessment
While specific Safety Data Sheets (SDS) for this compound may not always be readily available, the general properties of its constituent parts—a polyethylene glycol backbone and a primary alcohol functional group—inform its handling and disposal. Polyethylene glycol itself is generally considered to have low toxicity and is biodegradable.[1][2] However, laboratory-grade alcohols are often treated as hazardous waste due to flammability and environmental regulations.[3][4][5] Therefore, it is prudent to handle this compound with care.
Key Principles:
-
Consult the SDS: Before beginning any work, the primary responsibility is to locate and review the manufacturer-specific Safety Data Sheet (SDS) for this compound.[6]
-
Institutional Guidelines: Always adhere to your organization's specific chemical hygiene plan and consult with your Environmental Health and Safety (EHS) department for disposal procedures.[1][6]
-
Assume Hazard: In the absence of a specific SDS, treat the substance as hazardous chemical waste.
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.[1]
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. |
| Body Protection | A standard laboratory coat should be worn. |
| Ventilation | Handle waste in a well-ventilated area, preferably a chemical fume hood.[7][8] |
II. Step-by-Step Disposal Protocol
The correct disposal route for this compound is determined by an initial assessment of its quantity and whether it is contaminated with other hazardous substances.[1] Under no circumstances should this compound or its solutions be disposed of down the drain. [3][5][8]
Experimental Protocol: Waste Segregation and Collection
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any other substances. If it is contaminated with a chemical classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed and disposed of as hazardous waste, following the regulations for the most hazardous component.[1][6]
-
Quantity Assessment: Evaluate the volume of waste. Small quantities (e.g., <100 mL) from research may sometimes be handled differently than bulk quantities, but all must be collected for proper disposal.[1]
-
-
Waste Containerization:
-
Select Container: Collect the waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle) with a secure, sealable cap.[1][7]
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include the full chemical name, "this compound Waste," and list all other components and their approximate percentages.[3][9] The date of accumulation should also be clearly marked.[1]
-
-
Waste Collection:
-
Unused Reagent: Collect any unused or expired this compound in its original container if possible, or in a designated waste container. Do not attempt to neutralize it.[9]
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a designated hazardous waste container. Do not pour them down the drain.[5][9]
-
Contaminated Labware: Solid items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound must be collected in a separate, designated solid chemical waste container.[8][9]
-
-
Storage of Waste:
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Segregation: Keep the waste container segregated from incompatible materials, such as strong oxidizing agents.[3][7]
-
Containment: Place liquid waste containers in secondary containment to prevent spills.[9] Keep containers tightly closed except when adding waste.[4][9]
-
-
Final Disposal:
III. Spill Management
In the event of a spill, prioritize safety and follow institutional procedures.
-
Small Spill:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[7][9]
-
Collect the contaminated absorbent material into a sealable container and dispose of it as hazardous waste.[8][9]
-
Clean the spill area thoroughly.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS department.[9]
-
Prevent entry to the area until it has been cleared by safety professionals.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling m-PEG4-CH2-alcohol
Essential Safety and Handling Guide for m-PEG4-CH2-alcohol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain the integrity of your experiments.
Personal Protective Equipment (PPE)
The first line of defense when handling any chemical is appropriate personal protective equipment.[1] For this compound, a thorough approach to PPE is critical.
Recommended PPE for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields meeting ANSI Z87 standards.[2] | Protects eyes from potential splashes of the chemical.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling alcohol-based substances.[1][4] | Prevents skin contact and potential irritation.[3] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from accidental spills.[1] |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if working with large quantities or in an area with poor ventilation where vapors or mists may be generated. | Minimizes inhalation of any potential vapors or aerosols.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure both safety and the quality of the compound for experimental use.
1. Engineering Controls:
-
Always work in a well-ventilated area.[1][6] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
2. Compound Handling:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[5]
-
Carefully weigh the desired amount of the compound within a chemical fume hood.[5]
-
Ensure the container is securely sealed immediately after use to maintain compound stability.[6]
3. Solution Preparation:
-
When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing.
-
The hydrophilic nature of the PEG spacer generally increases solubility in aqueous media.[7][8]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial to protect personnel and the environment.[1]
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Designated, leak-proof, and clearly labeled hazardous waste container. | Collect all contaminated solid materials, including unused product, pipette tips, weighing papers, and gloves.[1] |
| Liquid Waste | Separate, sealed, and clearly labeled hazardous waste container. | Collect all solutions containing this compound. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1] |
| Empty Containers | N/A | Rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. |
Disposal Pathway:
-
Never dispose of this compound or its waste down the drain.[1][5]
-
All waste must be sent to an approved chemical waste disposal facility.[1] Arrange for pickup through your institution's EHS department or a licensed chemical waste disposal contractor.[1][9]
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Response Protocol:
| Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. |
| 2. Communicate | Notify your laboratory supervisor and EHS department. |
| 3. Secure | Restrict access to the spill area. |
| 4. PPE | Don the appropriate PPE as outlined above before attempting cleanup. |
| 5. Contain & Absorb | For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to soak up the substance.[1] For solid spills, gently cover the material to avoid generating dust.[6] |
| 6. Collect | Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[1] |
| 7. Decontaminate | Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spiritsanddistilling.com [spiritsanddistilling.com]
- 3. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 4. integrisequipment.com [integrisequipment.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]
- 8. cenmed.com [cenmed.com]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
